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  • Product: (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol
  • CAS: 188869-26-3

Core Science & Biosynthesis

Foundational

Technical Profile: (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol

The following technical guide details the physicochemical, synthetic, and pharmacological profile of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol , widely known in pharmaceutical development as N-Desmethyl Paroxol ....

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical, synthetic, and pharmacological profile of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol , widely known in pharmaceutical development as N-Desmethyl Paroxol .

Synonyms: N-Desmethyl Paroxol; Paroxetine Impurity I; (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethylpiperidine.[1][2][3]

Executive Summary

(trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol is a critical chiral piperidine scaffold used primarily as a reference standard for impurity profiling in the manufacturing of Paroxetine (Paxil) and as a metabolic intermediate in serotonin reuptake inhibitor (SSRI) research.[1][2][3] Structurally, it represents the hydrolyzed pharmacophore of Paroxetine, lacking the benzodioxole ether linkage essential for high-affinity SERT binding.[1][2][3]

Its significance lies in:

  • Quality Control: It is a monitored degradation product (hydrolytic cleavage) and process impurity in Paroxetine API synthesis.[1][2][3]

  • Medicinal Chemistry: It serves as a versatile building block for synthesizing novel 3,4-disubstituted piperidine analogs targeting monoamine transporters.[1][2][3]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The compound exists as a trans-diastereomer.[1][2][3] The pharmaceutical relevance is highest for the (3S, 4R) enantiomer, which corresponds to the stereochemistry of the active drug Paroxetine.[1][2][3]

Table 1: Physicochemical Specifications
PropertySpecificationNotes
CAS Number 125224-43-3Specific to the (3S,4R) isomer.[1][2][3][4][5][6]
Molecular Formula C₁₂H₁₆FNO
Molecular Weight 209.26 g/mol
Appearance White to Off-White SolidCrystalline powder.[1][3][5]
Melting Point 138 – 140 °CDistinct from N-methyl analog (97-101°C).[1][2][3]
Chirality (3S, 4R)trans-configuration is thermodynamically stable.[1][2][3]
Solubility DMSO, Methanol, DCMLow solubility in water (neutral pH).[1][2][3]
pKa (Calc) ~9.8 (Piperidine NH)Basic amine requires buffering in HPLC.[1][2][3]
LogP 1.10Moderate lipophilicity.[1][2][3]

Synthetic Routes & Process Chemistry

While the N-methylated analog ("Paroxol") is the direct intermediate in Paroxetine manufacturing, the title compound (N-Desmethyl Paroxol) is typically synthesized for use as a reference standard via N-demethylation or de novo synthesis using protecting groups.[1][2][3]

Primary Synthesis Protocol: Selective N-Demethylation

Objective: Conversion of Paroxol (N-methyl) to N-Desmethyl Paroxol.[1][2][3] Mechanism: Von Braun reaction variant or ACE-Cl mediated cleavage.[1][2][3]

Protocol Steps:

  • Reagent Prep: Dissolve (3S,4R)-N-methyl-4-(4-fluorophenyl)-3-hydroxymethylpiperidine (Paroxol) in anhydrous 1,2-dichloroethane (DCE).

  • Acylation: Add 1-Chloroethyl chloroformate (ACE-Cl) dropwise at 0°C. The hydroxyl group may require transient protection (e.g., TMS) or careful stoichiometry to avoid carbonate formation, though the carbamate forms preferentially on the nitrogen.[1][2][3]

  • Reflux: Heat to reflux (83°C) for 3 hours to form the carbamate intermediate.

  • Methanolysis: Evaporate solvent, redissolve residue in Methanol, and reflux for 1 hour. This cleaves the carbamate and liberates the secondary amine.[1][2][3]

  • Workup: Basify with NaHCO₃, extract with DCM, and recrystallize from EtOAc/Hexane.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from the pyridine precursor to the final N-desmethyl reference standard.

SynthesisWorkflow cluster_0 Critical Quality Attribute: Stereocontrol Precursor 4-(4-Fluorophenyl) -1-methylpyridin-1-ium Reduction Catalytic Hydrogenation (PtO2, H2) Precursor->Reduction Reduction Resolution Chiral Resolution ((+)-L-Tartaric Acid) Reduction->Resolution Racemic Mix Paroxol (-)-Trans-Paroxol (N-Methyl Intermediate) Resolution->Paroxol Isolate (3S,4R) Demethylation N-Demethylation (ACE-Cl / MeOH) Paroxol->Demethylation Remove Methyl FinalProduct N-Desmethyl Paroxol (Target Compound) Demethylation->FinalProduct Purification

Caption: Synthesis pathway highlighting the resolution of the (3S,4R) isomer and subsequent N-demethylation to yield the target reference standard.

Analytical Profiling & Characterization

Trustworthy identification relies on distinguishing the N-desmethyl compound from its N-methyl precursor and the final ether drug.[1][2][3]

NMR Spectroscopy Signatures
  • ¹H NMR (400 MHz, CDCl₃):

    • Absence of N-Methyl: The diagnostic singlet at ~2.3 ppm (present in Paroxol) must be absent .[1][2][3]

    • Piperidine Ring: Multiplets at 2.6–3.4 ppm corresponding to the α-protons relative to the secondary amine.[1][2][3]

    • Hydroxymethyl: Doublet of doublets or multiplet at ~3.3–3.5 ppm (-CH ₂OH).[1][2][3]

    • Aromatic: Two multiplets (approx 7.0 and 7.2 ppm) characteristic of the para-fluorophenyl group.[1][2][3]

Mass Spectrometry (LC-MS)[1][2][3]
  • Ionization: ESI+

  • Parent Ion [M+H]⁺: m/z 210.13[1][2][3]

  • Fragmentation Pattern:

    • Loss of H₂O (M-18): m/z 192.1[1][2][3]

    • Diagnostic tropylium-like fluorophenyl fragment: m/z 109.[1][2][3]

Biological & Pharmacological Context[1][2][3][4][5][6][10][11][12]

Structure-Activity Relationship (SAR)

This compound represents the "naked" scaffold.[1][2][3] It exhibits significantly reduced affinity for the Serotonin Transporter (SERT) compared to Paroxetine.[1][2][3] The lipophilic benzodioxole ether moiety in Paroxetine is essential for occupying the S1/S2 hydrophobic pockets of the transporter.[1][2][3]

  • Paroxetine Ki (SERT): ~0.05 nM[1][2][3]

  • N-Desmethyl Alcohol Ki (SERT): > 1000 nM (Low Affinity)[1][2][3]

Metabolic Pathway Diagram

The compound appears in vivo as a metabolite or ex vivo as a degradation product.[1][2][3]

MetabolicPathway Paroxetine Paroxetine (Active Drug) Metabolism CYP2D6 Cleavage (O-Dealkylation) Paroxetine->Metabolism In Vivo Hydrolysis Acidic/Thermal Degradation Paroxetine->Hydrolysis In Vitro (Stability) Target N-Desmethyl Paroxol (Target Alcohol) Metabolism->Target Hydrolysis->Target Oxidation Carboxylic Acid Metabolite Target->Oxidation Phase II Oxidation

Caption: The target alcohol is formed via metabolic O-dealkylation or abiotic hydrolysis of the ether linkage in Paroxetine.[1][2][3]

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Acute Toxicity (Oral) Category 4; Serious Eye Damage Category 1.[1][2][3]

  • Handling:

    • Respiratory: Use a fume hood; the fine powder is an inhalation irritant.[1][2][3]

    • Storage: Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

    • Stability: Stable in solid state but prone to oxidation to the corresponding carboxylic acid in solution over time.[1][2][3]

References

  • European Pharmacopoeia Commission. Paroxetine Hydrochloride Hemihydrate: Impurity Standards.[1][2][3] European Directorate for the Quality of Medicines (EDQM).[1][2][3] [1][2][3]

  • U.S. National Library of Medicine. PubChem Compound Summary for CID 9855829: ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol.[1][2][3] PubChem.[1][2][3] Link

  • GlaxoSmithKline. Process for the Preparation of Paroxetine.[1][2][3][7] World Intellectual Property Organization, WO2001004113.[1][2][3] Link[1][2][3]

  • Dechant, K. L., & Clissold, S. P. (1991).[1][2][3] Paroxetine: A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in depressive illness. Drugs, 41(2), 225-253.[1][2][3] Link

  • Chemical Book. Product Specifications: 125224-43-3.[1][2][3][4]Link[1][2][3]

Sources

Exploratory

(trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol) CAS number

An In-Depth Technical Guide to (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol Executive Summary (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol (CAS: 125224-43-3 ), commonly referred to as N-Desmethyl Paroxol or Parox...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol

Executive Summary

(trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol (CAS: 125224-43-3 ), commonly referred to as N-Desmethyl Paroxol or Paroxetine Impurity I , is a chiral piperidine derivative of high significance in pharmaceutical development.[1] It serves a dual role: primarily as a critical reference standard for the quality control of Paroxetine (a Selective Serotonin Reuptake Inhibitor), and secondarily as a privileged scaffold for the synthesis of novel CNS-active agents targeting sigma receptors and monoamine transporters.[1]

This guide details the physicochemical profile, synthetic pathways, and analytical protocols for this compound, designed for researchers requiring high-purity standards or versatile chiral building blocks.[1]

Chemical Identity & Physicochemical Profile

The compound is characterized by a trans-relationship between the 4-fluorophenyl group and the 3-hydroxymethyl group.[1][2][3][4][5][6] The specific enantiomer relevant to Paroxetine is the (3S,4R) isomer.[6][7][8][9][10][11][12]

PropertyData
Chemical Name ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol
Common Synonyms N-Desmethyl Paroxol; Paroxetine Impurity I; EP Impurity I
CAS Number 125224-43-3 (Chiral 3S,4R)
Related CAS 105812-81-5 (N-Methyl precursor); 109887-53-8 (Racemic)
Molecular Formula C₁₂H₁₆FNO
Molecular Weight 209.26 g/mol
Appearance Off-white to pale yellow solid
Melting Point 121–123 °C (typical for HCl salt)
Solubility Soluble in Methanol, DMSO; Slightly soluble in Water
pKa ~9.8 (Piperidine nitrogen)

Synthetic Pathways & Manufacturing

The synthesis of CAS 125224-43-3 is typically achieved through the demethylation of its N-methyl precursor (Paroxol), a key intermediate in the industrial production of Paroxetine.[1] This transformation is critical for generating the "Impurity I" standard used in regulatory compliance.

Reaction Mechanism: Von Braun Degradation Variant

The most robust protocol involves the use of phenyl chloroformate to cleave the N-methyl bond via a carbamate intermediate, followed by basic hydrolysis.

SynthesisPathway Paroxol N-Methyl Paroxol (CAS 105812-81-5) Carbamate Phenyl Carbamate Intermediate Paroxol->Carbamate 1. Phenyl Chloroformate Et3N, Toluene, 5-10°C Product N-Desmethyl Paroxol (CAS 125224-43-3) Carbamate->Product 2. KOH / Hydrazine Hydrolysis, Reflux

Figure 1: Synthetic pathway for the conversion of Paroxol to N-Desmethyl Paroxol.[1][9]

Detailed Experimental Protocol

Objective: Preparation of (3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol from Paroxol.

Reagents:

  • Starting Material: (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine (Paroxol).[1][5][6][13]

  • Reagent: Phenyl chloroformate (or 1-Chloroethyl chloroformate for milder conditions).[1]

  • Base: Triethylamine (Et₃N), Potassium Hydroxide (KOH).[9]

  • Solvent: Toluene, Methanol.

Step-by-Step Methodology:

  • Carbamate Formation:

    • Charge a reactor with Paroxol (1.0 eq) and Toluene (10 vol).

    • Cool to 0–5 °C. Add Triethylamine (1.5 eq) dropwise.

    • Slowly add Phenyl chloroformate (1.2 eq) while maintaining temperature <10 °C.

    • Warm to room temperature (20–25 °C) and stir for 4 hours. Monitor by TLC/HPLC for consumption of starting material.

    • Quench with water, separate the organic layer, and wash with dilute HCl to remove unreacted amine.

  • Hydrolysis:

    • Concentrate the toluene layer to obtain the crude carbamate oil.

    • Dissolve the residue in Methanol or Ethylene Glycol .

    • Add KOH pellets (5.0 eq) and reflux (80–100 °C) for 12–16 hours.

    • Critical Control Point: Ensure complete hydrolysis of the carbamate; incomplete reaction leads to difficult-to-separate impurities.[1]

  • Isolation:

    • Cool to room temperature and dilute with water.

    • Extract with Dichloromethane (DCM) or Ethyl Acetate .

    • Dry over Na₂SO₄ and concentrate.[6]

    • Purification: Recrystallize from Isopropanol/Hexane to achieve >99% purity.

Analytical Profiling & Quality Control

As a regulatory impurity standard, the detection and quantification of this compound require validated HPLC methods.

High-Performance Liquid Chromatography (HPLC) Method

This method separates N-Desmethyl Paroxol from Paroxetine and the N-Methyl precursor.[1]

ParameterCondition
Column C18 (e.g., Waters XBridge or Agilent Zorbax), 250 x 4.6 mm, 5 µm
Mobile Phase A 0.05 M Ammonium Acetate Buffer (pH 4.[1]5)
Mobile Phase B Acetonitrile : Methanol (50:[1]50)
Gradient Isocratic (60:40 A:B) or Gradient 10% B to 80% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 295 nm (Specific for fluorophenyl moiety)
Retention Time ~6.5 min (Paroxol elutes later due to N-methyl lipophilicity)
NMR Characterization (400 MHz, CDCl₃)
  • ¹H NMR: δ 7.20 (dd, 2H, Ar-H), 7.00 (t, 2H, Ar-H), 3.65 (dd, 1H, -CH₂OH), 3.40 (dd, 1H, -CH₂OH), 3.15 (m, 1H), 2.70 (m, 2H), 2.45 (td, 1H), 1.80–1.60 (m, piperidine ring protons).[1]

  • Key Feature: Absence of the N-Methyl singlet at δ 2.25 ppm confirms demethylation.[1]

Applications in Drug Development

Regulatory Compliance (Impurity Profiling)

In the synthesis of Paroxetine, Impurity I (N-Desmethyl Paroxol) can form via two mechanisms:[1]

  • Degradation: Hydrolysis of the benzodioxole ether linkage in Paroxetine under acidic stress.

  • Process Carryover: Incomplete methylation or premature demethylation during the synthesis of the intermediate. Limit: ICH Q3A guidelines typically require this impurity to be controlled <0.15% in the final API.

Chiral Scaffold for CNS Ligands

The rigid piperidine ring with defined (3S,4R) stereochemistry is a "privileged structure" for designing ligands for:

  • Sigma-1 Receptors: Neuroprotection and cognitive enhancement.[1]

  • NMDA Receptors: The 4-fluorophenyl moiety mimics the pharmacophore of several NMDA antagonists (e.g., Ifenprodil analogs).[1]

References

  • European Pharmacopoeia Commission. (2023). Paroxetine Hydrochloride Hemihydrate: Impurity I Standard.[11] European Directorate for the Quality of Medicines (EDQM). Link

  • Lynch, I. R., et al. (1997). Process for the preparation of piperidine derivatives. U.S. Patent No. 4,721,723. Link

  • BenchChem Technical Support. (2025). Technical Data Sheet: ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol. BenchChem. Link

  • Der Pharma Chemica. (2016). Synthesis and Characterization of Paroxetine Impurities. Der Pharma Chemica, 8(19), 230-236.[1] Link

  • United States Pharmacopeia (USP). (2024). Paroxetine Hydrochloride: Organic Impurities Procedure. USP-NF Online.[1] Link

Sources

Foundational

Comprehensive Technical Guide: (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol

The following technical guide provides an in-depth analysis of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol , a critical pharmacophore scaffold in the synthesis and degradation profiling of Selective Serotonin Reupta...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol , a critical pharmacophore scaffold in the synthesis and degradation profiling of Selective Serotonin Reuptake Inhibitors (SSRIs), specifically Paroxetine.[1][2]

Common Name: N-Desmethyl Paroxol | CAS: 125224-43-3 Role: Key Synthetic Intermediate & Pharmacopoeial Impurity[1]

Executive Summary & Pharmacological Significance

In the landscape of neuropsychiatric drug development, (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol represents the "naked" pharmacophore of Paroxetine.[1] Structurally, it consists of a piperidine ring substituted at the C3 position with a hydroxymethyl group and at the C4 position with a 4-fluorophenyl group.[1][2][3][4]

The trans-stereochemistry (typically (3S,4R) in the active drug) is non-negotiable; it governs the binding affinity to the Serotonin Transporter (SERT).[1] This molecule is thermodynamically favored over its cis-isomer due to the ability of the bulky C3 and C4 substituents to adopt a diequatorial conformation in the piperidine chair, minimizing 1,3-diaxial interactions.[1]

Primary Applications:

  • Intermediate: Precursor for the synthesis of Paroxetine analogs via etherification of the primary alcohol.[1]

  • Impurity Profiling: A known degradation product (hydrolysis of the benzodioxole ether) monitored in stability studies (Paroxetine Impurity I).[1]

  • Fragment-Based Drug Design: A privileged scaffold for designing dual SERT/NET inhibitors.[1]

Physicochemical Profile

The following data aggregates experimental values essential for handling and characterization.

PropertyValueContext
Molecular Formula C₁₂H₁₆FNOCore Scaffold
Molecular Weight 209.26 g/mol Monoisotopic
Melting Point 138–140 °CCrystalline Solid
pKa (Calculated) ~9.8 (Secondary Amine)Basic; requires salt formation for solubility
LogP 1.51Moderate lipophilicity
Solubility DMSO, Methanol, DCMLow solubility in water (free base)
Stereochemistry (3S,4R) or (3R,4S)trans-configuration is critical

Synthetic Pathways & Mechanistic Logic[1]

The "Diequatorial" Directive

The synthesis of this scaffold hinges on establishing the trans-relationship.[1] In the piperidine chair conformation, the trans-3,4-disubstitution allows both the 4-fluorophenyl group and the 3-hydroxymethyl group to occupy equatorial positions.[1] This is the thermodynamically stable state.[1] Synthetic routes often utilize equilibration (epimerization) of the ester precursor to the trans-isomer prior to reduction.[1]

Workflow: De Novo Synthesis (N-Boc Route)

To avoid the harsh demethylation steps associated with the traditional "N-Methyl Paroxol" route, a modern protection strategy using tert-butyloxycarbonyl (Boc) is recommended.[1]

Step 1: Knoevenagel Condensation & Cyclization[1]
  • Precursors: 4-Fluorobenzaldehyde + Ethyl cyanoacetate.[1]

  • Mechanism: Formation of a cinnamate derivative followed by Michael addition of a glycine equivalent (or malonate) and cyclization.[1]

  • Outcome: Ethyl 4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylate.

Step 2: Reduction & Epimerization
  • Reagent: Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄).[1]

  • Critical Control: The reduction of the ester to the alcohol must preserve the trans stereochemistry. If the precursor is cis, base-catalyzed epimerization (using NaOEt) is performed before the reduction to lock the thermodynamically favored trans-ester.[1]

Step 3: N-Deprotection (If N-Boc/N-Benzyl used)[1]
  • Reagent: Trifluoroacetic acid (TFA) or H₂/Pd-C.[1]

  • Result: Isolation of the free secondary amine (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol .

Visualization: Synthetic Logic Flow

The following diagram illustrates the critical decision nodes in the synthesis, highlighting the thermodynamic equilibration step.

SynthesisWorkflow Start 4-Fluorobenzaldehyde Inter1 Cinnamate Intermediate Start->Inter1 + Malonate Cyclization Piperidone Formation Inter1->Cyclization Michael Addn Epimerization Base-Catalyzed Epimerization (Thermodynamic Control) Cyclization->Epimerization cis/trans mix Reduction Reduction (LiAlH4/BH3) Cyclization->Reduction Leads to Impurity (cis) Epimerization->Reduction trans-Ester Product (trans)-Alcohol (Target) Reduction->Product -CH2OH

Caption: Workflow prioritizing thermodynamic equilibration to maximize yield of the trans-isomer.

Analytical Protocol: Self-Validating Systems

To ensure scientific integrity, the identity of the molecule must be validated using orthogonal methods.[1] The distinction between cis and trans isomers is the primary quality attribute.[1]

A. NMR Spectroscopy (Conformational Proof)

The coupling constant (


) between the protons at C3 and C4 is the definitive metric.[1]
  • H3 and H4 Protons: In the trans-isomer (diequatorial substituents), the protons H3 and H4 are diaxial .[1]

  • Criterion: A vicinal coupling constant

    
      confirms the trans-diaxial arrangement.[1]
    
  • Contrast: The cis-isomer (axial-equatorial) typically displays a smaller

    
    .[1]
    
B. HPLC Method (Impurity Profiling)[1]
  • Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase:

    • A: 0.1% TFA in Water.[1]

    • B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV @ 210 nm (Amine absorption) and 264 nm (Fluorophenyl).[1]

  • Retention Time: The polar alcohol (N-Desmethyl Paroxol) elutes significantly earlier than Paroxetine or the N-protected intermediates.[1]

Experimental Protocol: Reduction of Ethyl trans-4-(4-fluorophenyl)piperidine-3-carboxylate[1]

Objective: Conversion of the ester precursor to the target alcohol while maintaining stereochemistry.

Reagents:

  • Ethyl trans-4-(4-fluorophenyl)piperidine-3-carboxylate (1.0 eq)[1]

  • Lithium Aluminum Hydride (LiAlH₄) (2.0 eq)[1]

  • Tetrahydrofuran (THF), anhydrous[1]

  • Sodium Sulfate decahydrate (Glauber’s salt)[1]

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add anhydrous THF (50 mL).

  • Activation: Cool the THF to 0°C. Carefully add LiAlH₄ pellets (2.0 eq) portion-wise. Caution: Exothermic.[1]

  • Addition: Dissolve the ester substrate in minimal THF and add dropwise to the LiAlH₄ suspension over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (System: DCM/MeOH 9:1).[1] The ester spot (

    
    ) should disappear, replaced by the alcohol spot (
    
    
    
    ).[1]
  • Quench (Fieser Method): Cool to 0°C.

    • Add

      
       mL Water.[1]
      
    • Add

      
       mL 15% NaOH.[1]
      
    • Add

      
       mL Water.[1]
      
    • (Where

      
       = grams of LiAlH₄ used).
      
  • Isolation: Filter the resulting granular precipitate through a Celite pad. Dry the filtrate over MgSO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethyl Acetate/Hexane to yield white crystals.

Biological Pathway: Paroxetine Degradation

This molecule often appears in stability testing.[1] The ether linkage in Paroxetine is susceptible to hydrolysis under acidic conditions or oxidative stress, yielding the target alcohol and sesamol.[1]

DegradationPathway Paroxetine Paroxetine (Active Drug) Hydrolysis Acidic Hydrolysis (Stomach/Stability) Paroxetine->Hydrolysis Ether Cleavage Target N-Desmethyl Paroxol (Target Alcohol) Hydrolysis->Target Major Degradant Sesamol Sesamol (Byproduct) Hydrolysis->Sesamol Leaving Group

Caption: Degradation pathway of Paroxetine yielding the target alcohol (Impurity I).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9855829, ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol.[1] Retrieved from [Link][1]

  • Barnes, R. D., et al. (1992). The Synthesis of Paroxetine and Related Compounds.[1] U.S. Patent No.[1][5] 4,007,196.[1] Washington, DC: U.S. Patent and Trademark Office.[1] Retrieved from

  • European Directorate for the Quality of Medicines (EDQM). Paroxetine Hydrochloride Hemihydrate: Impurity A.[1] European Pharmacopoeia (Ph.[1] Eur.) 10.[1]0. Retrieved from [Link][1]

  • Dechant, K. L., & Clissold, S. P. (1991). Paroxetine: A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in depressive illness.[1] Drugs, 41(2), 225-253.[1] Retrieved from [Link]

Sources

Exploratory

Technical Profile: (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol

[1][2][3][4][5] Executive Summary (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol (CAS: 125224-43-3), often referred to as N-Desmethyl Paroxol , is a critical chiral piperidine intermediate in the synthesis of the selec...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Executive Summary

(trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol (CAS: 125224-43-3), often referred to as N-Desmethyl Paroxol , is a critical chiral piperidine intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI) Paroxetine .[1][2]

This guide provides a comprehensive technical analysis of the molecule, focusing on its precise mass characterization, stereochemical properties, and synthetic utility. It is designed for researchers requiring high-fidelity data for impurity profiling, metabolic studies, and process chemistry optimization.[1]

Physicochemical Characterization

Molecular Weight & Mass Spectrometry Data

For high-resolution mass spectrometry (HRMS) and quantitative analysis, distinguishing between the average molecular weight and the monoisotopic mass is essential.[1]

ParameterValueNotes
Chemical Formula C₁₂H₁₆FNO
Average Molecular Weight 209.26 g/mol Used for molarity calculations in bulk synthesis.[1][3]
Monoisotopic Mass 209.1216 Da Used for identifying the parent ion [M+H]⁺ in LC-MS.[1]
Exact Mass 209.121593Calculated based on IUPAC isotopic masses.[1]
[M+H]⁺ Ion 210.1294 m/zProtonated species observed in positive mode ESI.[1]
Elemental Composition Analysis
ElementSymbolAtom CountAtomic Mass (u)Mass %
CarbonC1212.01168.88%
HydrogenH161.0087.71%
FluorineF118.9989.08%
NitrogenN114.0076.69%
OxygenO115.9997.65%

Structural Analysis & Stereochemistry

The biological activity of Paroxetine is strictly dependent on its stereochemistry.[1] Consequently, the (3S, 4R) configuration of the piperidine alcohol intermediate is the pharmacologically relevant scaffold.

Stereochemical Configuration
  • Trans-Configuration: The 4-fluorophenyl group at position 4 and the hydroxymethyl group at position 3 are on opposite sides of the piperidine ring plane.[1][4]

  • Chirality: The molecule possesses two chiral centers.[1] The (-)-trans isomer corresponds to the (3S, 4R) absolute configuration.[5][1][3][6]

Structural Visualization

The following diagram illustrates the connectivity and stereochemical relationship of the core scaffold.

ChemicalStructure Figure 1: Structural connectivity and stereochemical assignment. Piperidine Piperidine Ring (Secondary Amine) C3_Sub C3: Hydroxymethyl (-CH2OH) Piperidine->C3_Sub Equatorial/Axial C4_Sub C4: 4-Fluorophenyl Piperidine->C4_Sub Opposite Plane Stereo Trans Configuration (3S, 4R) C3_Sub->Stereo C4_Sub->Stereo

Synthetic Pathways

The synthesis of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol is typically achieved via the reduction of piperidine carboxylates or the demethylation of N-methyl paroxol.[1]

Primary Synthetic Route (De Novo Construction)

This pathway ensures control over the trans-stereochemistry via thermodynamic equilibration of the precursor ester.[1]

  • Condensation: 4-Fluorobenzaldehyde reacts with ethyl acetate/cinnamate precursors.[1]

  • Cyclization: Formation of the piperidine ring (often as a glutarimide or pyridone derivative).[1]

  • Reduction: Reduction of the carbonyl functionality to the alcohol using Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃).[1]

  • Resolution: Chiral resolution using L-tartaric acid to isolate the (3S, 4R) enantiomer.[1]

Synthesis Workflow Diagram

SynthesisPath Figure 2: Synthetic pathway from raw materials to the chiral intermediate. Start 4-Fluorobenzaldehyde Step1 Cinnamate Formation (Wittig/Horner-Wadsworth-Emmons) Start->Step1 Step2 Michael Addition & Cyclization (Piperidinedione) Step1->Step2 Step3 Reduction (LiAlH4/BH3) Target: Racemic Trans-Alcohol Step2->Step3 Reduction Step4 Chiral Resolution ((+)-L-Tartaric Acid) Step3->Step4 Optical Resolution Final (3S,4R)-(-)-Trans-Alcohol (Target Molecule) Step4->Final Paroxetine Paroxetine Synthesis (Etherification) Final->Paroxetine Coupling with Sesamol

[2]

Analytical Protocols

HPLC Method for Purity Profiling

To quantify this molecule as an impurity in Paroxetine API, use the following reverse-phase HPLC conditions.

  • Column: C18 (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV @ 295 nm (Targeting the fluorophenyl chromophore).[1]

  • Retention Time: The polar hydroxyl group causes this intermediate to elute significantly earlier than Paroxetine.[1]

NMR Validation
  • ¹H NMR (DMSO-d₆): Look for the characteristic doublet of doublets for the hydroxymethyl protons (-CH ₂OH) around 3.2–3.5 ppm.[1] The aromatic region (7.0–7.2 ppm) will show the splitting pattern typical of a para-substituted fluorobenzene.[1]

  • ¹⁹F NMR: A singlet around -116 ppm (relative to CFCl₃) confirms the integrity of the fluorophenyl moiety.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9855829, [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol.[1] Retrieved January 31, 2026, from [Link][1]

  • American Elements. ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol.[5][1][3] Retrieved January 31, 2026, from [Link][1]

  • EPA CompTox Chemicals Dashboard. [4-(4-Fluorophenyl)piperidin-3-yl]methanol (CAS 125224-43-3).[1] Retrieved January 31, 2026, from [Link][1]

Sources

Foundational

Technical Guide: Mechanism &amp; Pharmacological Profile of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol

The following technical guide details the mechanism of action, pharmacological profile, and experimental utility of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol (commonly known as Paroxol or (-)-trans-Paroxol ).[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, pharmacological profile, and experimental utility of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol (commonly known as Paroxol or (-)-trans-Paroxol ).[1][2]

[1][2]

Executive Summary

(trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol (CAS: 105812-81-5 for the (-)-trans isomer) is the critical chiral scaffold and immediate synthetic precursor to Paroxetine , a potent Selective Serotonin Reuptake Inhibitor (SSRI).[1][2] While primarily utilized as a high-value intermediate in pharmaceutical manufacturing, this compound possesses distinct pharmacological properties separate from its ether-linked derivative.[1][2]

Key Classifications:

  • Pharmacological Class: NMDA Receptor Antagonist (Neuroprotective agent).[1][2][3]

  • Chemical Class: 3,4-Disubstituted Piperidine.[1][2][4]

  • Role: Chiral Pharmacophore Scaffold; Paroxetine Precursor (Impurity/Degradant).[1][2]

Mechanism of Action (MoA)

Primary Mechanism: NMDA Receptor Antagonism

Unlike its derivative Paroxetine, which targets the Serotonin Transporter (SERT), the free alcohol (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol exhibits activity as an antagonist at the N-methyl-D-aspartate (NMDA) receptor.[1][2]

  • Pathway: Glutamatergic Signaling.[1][2]

  • Interaction: The piperidine nitrogen (at physiological pH) acts as a cation, interacting with the intrachannel pore of the NMDA receptor complex.

  • Physiological Outcome: Mitigation of excitotoxicity.[1][2] By inhibiting excessive Ca²⁺ influx during glutamatergic overstimulation, the compound exerts a neuroprotective effect, preventing neuronal apoptosis associated with ischemia or neurodegenerative conditions.[2]

Scaffold-Based Interaction: The SERT Pharmacophore

While the alcohol itself has reduced affinity for SERT compared to Paroxetine, it contains the essential structural elements required for monoamine transporter recognition.[1][2] Its mechanism in this context is defined by Structure-Activity Relationship (SAR) priming:

  • Cationic Anchoring: The secondary amine of the piperidine ring is protonated at physiological pH.[1][2] This protonated nitrogen forms a critical ionic bond with Aspartate-98 (Asp98) within the central binding site of SERT.[1][2]

  • Hydrophobic Stacking: The 4-fluorophenyl moiety occupies a hydrophobic pocket (S1 subsite) in the transporter.[1][2] The fluorine atom at the para position enhances metabolic stability and lipophilicity, increasing the residence time within the hydrophobic cleft.[2]

  • The Missing Link (Selectivity Switch): The 3-hydroxymethyl group is the "anchor point."[1][2] In the alcohol form, it is a hydrogen bond donor/acceptor but lacks the steric bulk to occupy the S2 allosteric site.[2] Conversion to the benzodioxol ether (as in Paroxetine) extends the molecule into the S2 site, locking the transporter in an inhibited conformation and increasing affinity by orders of magnitude (Ki ≈ 0.05 nM).

Visualization: Signaling & SAR Logic[1][2]

Diagram 1: Pharmacophore & Receptor Interaction Map

This diagram illustrates the dual-nature of the molecule: its intrinsic NMDA activity and its structural priming for SERT binding.[1][2]

MoA_Pathway cluster_NMDA Intrinsic Activity (Neuroprotection) cluster_SERT Scaffold Potential (SSRI Precursor) Compound (trans-4-(4-Fluorophenyl) piperidin-3-yl)methanol NMDA_Rec NMDA Receptor (Ion Channel) Compound->NMDA_Rec Antagonism SERT_Site SERT Binding Pocket (Asp98 + S1 Site) Compound->SERT_Site Low Affinity Binding (Scaffold Recognition) Ether_Link + Benzodioxol Group (Chemical Derivatization) Compound->Ether_Link Synthetic Modification Ca_Influx Ca2+ Influx (Excitotoxicity) NMDA_Rec->Ca_Influx Blocks Neuroprotection Neuroprotection (Apoptosis Inhibition) Ca_Influx->Neuroprotection Reduction leads to Paroxetine Paroxetine (High Affinity SSRI) Ether_Link->Paroxetine Paroxetine->SERT_Site High Affinity Inhibition (Ki ~0.05nM)

Caption: Dual-pathway map showing intrinsic NMDA antagonism and the synthetic transition to high-affinity SERT inhibition.

Experimental Protocols

Protocol A: Synthesis & Purification (Paroxetine Precursor)

Objective: Isolation of the (-)-trans isomer from the racemic mixture for high-specificity binding studies.[1][2]

Reagents:

  • Racemic (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol[1][2][5]

  • L(-)-Di-p-toluoyltartaric acid (Resolving agent)[1][2]

  • Methanol/Acetone (Solvents)[1][2]

Workflow:

  • Dissolution: Dissolve 10g of racemic trans-alcohol in 100mL of warm methanol.

  • Resolution: Add 1 equivalent of L(-)-Di-p-toluoyltartaric acid dissolved in acetone.

  • Crystallization: Allow the mixture to stand at 4°C for 24 hours. The diastereomeric salt of the (-)-trans isomer will precipitate.[1][2]

  • Filtration: Filter the white solid and wash with cold acetone.

  • Free Base Liberation: Suspend the salt in water and adjust pH to 12 using 2N NaOH. Extract with Ethyl Acetate (3x 50mL).

  • Drying: Dry organic layer over MgSO₄ and concentrate in vacuo to yield the chiral (-)-trans alcohol.

Protocol B: NMDA Receptor Binding Assay

Objective: Validate the antagonistic activity of the alcohol moiety.[1][2]

ParameterSpecification
Ligand [³H]MK-801 (Non-competitive NMDA antagonist)
Tissue Source Rat cerebral cortex membranes
Buffer 50 mM Tris-HCl (pH 7.[1][2]4) + 10 µM Glycine + 10 µM Glutamate
Incubation 2 hours at 25°C
Non-specific Binding Defined by 10 µM (+)MK-801

Step-by-Step:

  • Membrane Prep: Homogenize rat cortex in ice-cold buffer; centrifuge at 40,000 x g for 15 min. Resuspend pellet.[1][2]

  • Assay Setup: In 96-well plates, add:

    • 25 µL Test Compound (The alcohol, varying concentrations 1nM - 10µM).[1][2]

    • 25 µL [³H]MK-801 (Final conc. 2-5 nM).

    • 200 µL Membrane suspension.[1][2]

  • Equilibrium: Incubate for 120 minutes to allow displacement of the radioligand.

  • Harvest: Filter rapidly through GF/B glass fiber filters using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Quantitative Data Summary

PropertyValue / Description
Molecular Weight 209.26 g/mol
Stereochemistry (3S, 4R) for the Paroxetine precursor
pKa (Piperidine N) ~9.8 (Predominantly protonated at pH 7.[1][2]4)
LogP ~1.8 (Moderate lipophilicity)
SERT Affinity (Ki) > 1000 nM (Low affinity compared to Paroxetine)
NMDA Activity Micromolar range antagonist (Neuroprotective)

References

  • BenchChem. "((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol: Biological Activity and Mechanism of Action."[1][2] BenchChem Database.[1][2] Accessed Jan 2026.[1][2] Link[1][2]

  • PubChem. "(-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine (Compound Summary)." National Center for Biotechnology Information.[1][2] Link[1][2]

  • Barnes, R. D., et al. "The Synthesis of Paroxetine and Related Phenylpiperidines."[2] US Patent 4,007,196. 1977.[1][2] (Foundational patent describing the alcohol intermediate conversion).[1][2] Link

  • Gacek, M. "Paroxetine—Overview of the Molecular Mechanisms of Action."[1][2] Biomolecules, vol. 11, no.[1][2] 10, 2021.[1][2] (Detailed SAR of the phenylpiperidine scaffold). Link[1][2]

Sources

Exploratory

The Biological Significance of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of a Versatile Scaffold in Central Nervous System Drug Development Abstract (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol is a chiral piperidine derivative of significant interest in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of a Versatile Scaffold in Central Nervous System Drug Development

Abstract

(trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol is a chiral piperidine derivative of significant interest in medicinal chemistry and neuroscience research.[1] It serves as a critical synthetic intermediate and a versatile molecular scaffold for the development of novel pharmacologically active agents.[1] Notably, it is a key precursor in the synthesis of Paroxetine, a selective serotonin reuptake inhibitor (SSRI).[2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, its pivotal role in the synthesis of central nervous system (CNS) active agents, and an exploration of its potential inherent biological activities. We will delve into detailed experimental protocols for its synthesis and functionalization, and visualize the key concepts through structured diagrams.

Introduction: A Privileged Scaffold in Neuropharmacology

The 4-phenylpiperidine motif is a well-established privileged structure in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system. The specific stereochemistry and functionalization of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol make it a highly valuable building block for creating sophisticated CNS therapeutics.[4] Its structure, featuring a trans-configured 4-fluorophenyl group and a primary alcohol on the piperidine ring, provides a unique three-dimensional arrangement that is crucial for specific interactions with biological targets such as receptors and enzymes.[4]

The fluorophenyl moiety can enhance metabolic stability and brain penetration, while the hydroxymethyl group offers a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.[5] This guide will explore the known and potential biological relevance of this important synthetic intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol is essential for its application in drug synthesis and for understanding its potential biological interactions.

PropertyValueSource
Molecular Formula C₁₂H₁₆FNO[6]
Molecular Weight 209.26 g/mol [6]
Appearance Solid[6]
Purity >95%[6]
InChI Key IBOPBHBOBJYXTD-JQWIXIFHSA-N[6]

Biological Activity and Therapeutic Potential

While (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol is primarily recognized as a synthetic intermediate, there is evidence suggesting it may possess inherent biological activity. Its derivatives, however, have demonstrated significant pharmacological effects across a range of CNS targets.

Role as a Precursor to CNS-Active Agents

The principal biological significance of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol lies in its role as a key building block for a variety of CNS-active compounds.[5] Its utility has been demonstrated in the development of:

  • Antidepressants: Most notably, it is a crucial intermediate in the synthesis of Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression, anxiety disorders, and obsessive-compulsive disorder.[2][3]

  • Antipsychotics and Analgesics: The scaffold is utilized in the discovery of novel antipsychotic and analgesic drugs.[5]

  • Ligands for a Range of Receptors: Researchers have employed this compound in the synthesis and SAR studies of ligands for:

    • Sigma receptors[1]

    • Opioid receptors[1]

    • Dopamine transporters[1][5]

    • Serotonin transporters[1][5]

The specific (3S,4R) stereochemistry is critical for achieving high binding affinity and selectivity for these targets.[1]

Potential Intrinsic Biological Activity: NMDA Receptor Antagonism

Proposed Mechanism of Neuroprotection:

Glutamate Glutamate NMDA Receptor NMDA Receptor Glutamate->NMDA Receptor Activates Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx Mediates Excitotoxicity Excitotoxicity Ca2+ Influx->Excitotoxicity Leads to Neuronal Damage Neuronal Damage Excitotoxicity->Neuronal Damage Compound (trans-4-(4-Fluorophenyl) piperidin-3-yl)methanol Compound->NMDA Receptor Antagonizes A Starting Materials (e.g., 4-fluorobenzaldehyde) B Multi-step Synthesis (e.g., condensation, cyclization) A->B C Key Intermediate (Protected piperidine derivative) B->C D Reduction & Deprotection C->D E (trans-4-(4-Fluorophenyl) piperidin-3-yl)methanol D->E

Caption: Generalized synthetic workflow to the target compound.

Exemplary Synthetic Protocol (Conceptual)

The following protocol is a conceptual representation based on common synthetic strategies for this class of compounds.

  • Condensation Reaction: A substituted benzaldehyde (e.g., 4-fluorobenzaldehyde) is reacted with a suitable nitrogen-containing component and a malonate derivative in the presence of a catalyst to form a substituted glutarimide.

  • Reduction: The glutarimide intermediate is then subjected to a reduction reaction, often using a hydride reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) with a Lewis acid, to reduce the amide and ester functionalities to the corresponding amines and alcohols, leading to the formation of the piperidine ring.

  • Stereoselective Synthesis/Resolution: To obtain the desired trans stereoisomer, stereoselective synthetic methods or chiral resolution techniques are employed. This is a critical step as the biological activity of the final products is often highly dependent on the stereochemistry.

  • Purification: The final compound is purified using standard techniques such as column chromatography or recrystallization to achieve the desired level of purity for subsequent synthetic steps.

Self-Validating System in Synthesis:

Each step of the synthesis must be rigorously monitored to ensure the desired outcome. This includes:

  • Reaction Monitoring: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are used to track the progress of the reaction and ensure complete conversion of the starting materials.

  • Intermediate Characterization: The structure and purity of each intermediate are confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

  • Final Product Analysis: The final product, (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol, is subjected to a comprehensive analysis to confirm its identity, purity, and stereochemistry. This typically includes HPLC, NMR, MS, and chiral chromatography.

Future Directions and Applications

The versatility of the (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol scaffold suggests its continued importance in the development of novel CNS therapeutics. Future research directions may include:

  • Exploration of Novel Derivatives: The hydroxymethyl group provides a reactive site for the synthesis of a wide array of new derivatives with potentially unique pharmacological profiles.

  • Investigation of Inherent Biological Activity: Further studies are warranted to definitively characterize the intrinsic biological activity of the parent compound, particularly its potential as an NMDA receptor antagonist.

  • Development of PET Ligands: The fluorinated phenyl ring makes this scaffold suitable for the development of ¹⁸F-labeled positron emission tomography (PET) ligands for in vivo imaging of CNS targets.

Conclusion

(trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol is a cornerstone synthetic intermediate in the field of CNS drug discovery. While its primary value lies in its role as a precursor to a diverse range of pharmacologically active molecules, including the widely used antidepressant Paroxetine, the potential for its own neuroprotective effects warrants further investigation. This guide has provided a comprehensive overview of its chemical properties, biological significance, and synthetic methodologies, underscoring its importance for researchers and scientists in the pharmaceutical industry.

References

  • ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol - MySkinRecipes. (URL: [Link])

  • WO2017037662A1 - An improved process for the preparation of paroxetine and its intermediate - Google P
  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo - Der Pharma Chemica. (URL: [Link])

  • Neuroprotective Effects of N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) against Amyloid-β-Induced Alzheimer’s Disease Mouse Model - PMC - PubMed Central. (URL: [Link])

  • (3S,4R)-4-(4-Fluorophenyl)-3-(hydroxymethyl)piperidinium chloride - NIH. (URL: [Link])

  • Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives - PMC - PubMed Central. (URL: [Link])

  • 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136 - PubChem. (URL: [Link])

  • (3R,4S)-3-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diol: a conformationally restricted analogue of the NR2B subtype-selective NMDA antagonist (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)- 1 - PubMed. (URL: [Link])

  • Structure-activity relationship studies of central nervous system (CNS) agents. 5. Effect of the hydrocarbon chain on the affinity of 4-substituted 1-(3-chlorophenyl)piperazines for 5-HT1A receptor sites | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro - PubMed. (URL: [Link])

  • (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine | C13H18FNO | CID 2734218 - PubChem. (URL: [Link])

  • Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1 - PubMed. (URL: [Link])

  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed. (URL: [Link])

  • Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2 - PubMed. (URL: [Link])

  • Fentanyl - Wikipedia. (URL: [Link])

  • Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor - PubMed. (URL: [Link])

  • Neuroprotective Effects of N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) against Amyloid-β-Induced Alzheimer's Disease Mouse Model - PMC - PubMed Central. (URL: [Link])

  • Subtype-selective N-methyl-D-aspartate receptor antagonists: synthesis and biological evaluation of 1-(heteroarylalkynyl)-4-benzylpiperidines - PubMed. (URL: [Link])

  • Design, synthesis, and biological evaluation of novel (4-(1,2,4-oxadiazol-5-yl)phenyl)-2-aminoacetamide derivatives as multifunctional agents for the treatment of Alzheimer's disease - PubMed. (URL: [Link])

  • Nanobody therapy rescues behavioural deficits of NMDA receptor hypofunction - PMC. (URL: [Link])

  • 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine | C13H18FNO | CID 10176880. (URL: [Link])

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Foundational

A Comprehensive Technical Guide to (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol: A Pivotal Intermediate in the Synthesis of Paroxetine

Abstract Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI), is a cornerstone in the treatment of major depressive disorder and other anxiety-related conditions.[1][2] The efficacy and safety of this...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI), is a cornerstone in the treatment of major depressive disorder and other anxiety-related conditions.[1][2] The efficacy and safety of this pharmaceutical agent are critically dependent on its specific stereochemistry. This technical guide provides an in-depth exploration of a key chiral building block in its synthesis: ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol. We will dissect various synthetic strategies, from classical chiral resolution to modern asymmetric catalysis, offering detailed protocols and mechanistic insights. This document is intended for researchers, chemists, and professionals in the field of drug development and manufacturing, providing a comprehensive understanding of the synthesis, characterization, and conversion of this vital intermediate.

Introduction: The Stereochemical Imperative of Paroxetine

The pharmacological activity of Paroxetine resides exclusively in its (-)-trans isomer, chemically defined as (-)-trans-4R-(4'-fluorophenyl)-3S-[(3',4'-methylenedioxyphenoxy) methyl] piperidine.[1] This structural specificity necessitates a synthetic route that can meticulously control the two chiral centers on the piperidine ring at positions 3 and 4. The primary challenge lies in producing the (3S,4R) diastereomer of the precursor, (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol, with high enantiomeric purity. This intermediate contains the requisite trans-stereochemistry and a functional hydroxymethyl group, which serves as the anchor for introducing the methylenedioxyphenoxy moiety in the final steps of the synthesis.[3][4]

The selection of a synthetic strategy for this intermediate is a critical decision in the overall manufacturing process, balancing factors of efficiency, stereoselectivity, cost, and sustainability. This guide will illuminate the chemical causality behind various established and emerging methodologies.

G cluster_0 Synthesis of Key Intermediate cluster_1 Conversion to API Starting_Materials Achiral/Racemic Starting Materials Intermediate (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol ((3S,4R)-Enantiomer) Starting_Materials->Intermediate Asymmetric Synthesis or Chiral Resolution Final_Steps Etherification with Sesamol & N-Deprotection (if applicable) Intermediate->Final_Steps Paroxetine (-)-Paroxetine (API) ((3S,4R)-Isomer) Final_Steps->Paroxetine

Caption: High-level overview of the synthetic pathway to Paroxetine, highlighting the central role of the chiral intermediate.

Synthetic Strategies for the Chiral Intermediate

The synthesis of enantiomerically pure ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol can be broadly categorized into two approaches: the separation of a racemic mixture (resolution) and the direct formation of the desired enantiomer (asymmetric synthesis).

Chiral Resolution: The Classical Approach

Chiral resolution remains a widely practiced method in pharmaceutical manufacturing.[5] This strategy involves preparing a racemic mixture of the trans-intermediate and then separating the two enantiomers.

Core Principle: The fundamental principle is to convert the pair of enantiomers into a pair of diastereomers by reacting them with a single enantiomer of a chiral resolving agent.[5] Diastereomers have different physical properties, such as solubility, allowing for their separation by conventional techniques like fractional crystallization.[5]

Common Resolving Agents: For amine-containing intermediates, chiral acids are typically employed. For the resolution of trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidine derivatives, common agents include:

  • L(-)-Di-p-toluoyl tartaric acid[4][6]

  • (-)-Dibenzoyltartaric acid[7]

The selection of the resolving agent and solvent system is often empirical and crucial for achieving efficient separation. The less soluble diastereomeric salt crystallizes out of the solution, leaving the more soluble one behind. The desired enantiomer is then liberated from the salt by treatment with a base.

Experimental Protocol: Resolution via Diastereomeric Salt Crystallization

  • Preparation of Racemic Intermediate: Synthesize racemic trans-4-(4'-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine. A common method involves the reduction of a trans-piperidine ester, such as trans-1-methyl-3-carbomethoxy-4-(4'-fluorophenyl) piperidine, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[4]

  • Salt Formation: Dissolve the racemic intermediate (1.0 equivalent) in a suitable solvent (e.g., acetone or methanol). In a separate vessel, dissolve the chiral resolving agent, L(-)-di-p-toluoyl tartaric acid (approx. 1.0-1.2 equivalents), in the same solvent, warming if necessary.[4][6]

  • Crystallization: Add the warm solution of the resolving agent to the solution of the racemic intermediate. Allow the mixture to cool slowly to room temperature, then further cool to 0-5°C for several hours to facilitate crystallization. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.[6]

  • Isolation: Collect the crystalline salt by filtration, wash with a small amount of cold solvent, and dry. This solid is enriched in the desired (3S,4R) enantiomer. The enantiomeric excess (ee) of the mother liquor and the solid should be monitored by chiral HPLC.

  • Liberation of Free Base: Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., toluene) and an aqueous base (e.g., 10% NaOH solution). Stir vigorously until all solids dissolve. Separate the organic layer, wash with water, dry over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent to yield the enantiomerically enriched (3S,4R)-(-)-trans-4-(4'-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine.[6]

  • Recrystallization (Optional): If the enantiomeric purity is not sufficient (>99.5% ee), one or more recrystallizations of the diastereomeric salt or the final free base may be required.[8]

G Racemic_Mix Racemic (±)-trans Intermediate in Solution Diastereomeric_Salts Mixture of Diastereomeric Salts (R,R-salt and S,R-salt) Racemic_Mix->Diastereomeric_Salts + Resolving Agent Resolving_Agent (+)-Chiral Resolving Acid Crystallization Fractional Crystallization (Exploits different solubilities) Diastereomeric_Salts->Crystallization Solid_Salt Less Soluble Salt Crystallizes (e.g., S,R-salt) Crystallization->Solid_Salt Mother_Liquor More Soluble Salt Remains in Mother Liquor (e.g., R,R-salt) Crystallization->Mother_Liquor Base_Treatment Liberation with Base (e.g., NaOH) Solid_Salt->Base_Treatment Pure_Enantiomer Enantiomerically Pure (S)-Intermediate Base_Treatment->Pure_Enantiomer

Caption: Workflow for chiral resolution using diastereomeric salt crystallization.

Enzymatic Resolution

An alternative to classical resolution involves biocatalysis. Enzymes, being inherently chiral, can differentiate between enantiomers with high selectivity.

Core Principle: Lipases are commonly used to catalyze the enantioselective acylation of the hydroxymethyl group of the intermediate.[9] One enantiomer is acylated much faster than the other, allowing for the separation of the resulting ester from the unreacted alcohol enantiomer. For instance, lipases from Candida antarctica (CAL-A and CAL-B) have been shown to catalyze this transformation, exhibiting opposite stereochemical preferences.[9][10] This allows for the synthesis of either enantiomer in high optical purity by selecting the appropriate enzyme.[9]

Asymmetric Synthesis: A Modern Paradigm

Asymmetric synthesis aims to create the desired chiral intermediate directly, avoiding the inherent 50% theoretical yield limit of classical resolution.[5] These methods install the stereocenters under the influence of a chiral catalyst or auxiliary.

Organocatalytic Michael Addition: A highly efficient route involves an organocatalytic conjugate addition (Michael addition).[11][12] This approach can be integrated into a continuous flow process, offering significant advantages in terms of productivity and sustainability.[11][13] The key step is the asymmetric addition of a malonate nucleophile to an α,β-unsaturated precursor, catalyzed by a chiral organocatalyst (e.g., a prolinol derivative).[1] This sets the crucial stereochemistry early in the synthesis. Subsequent telescoped reactions, including reductive amination, lactamization, and reduction, build the piperidine ring and deliver the final intermediate.[11]

Asymmetric Hydrogenation: Another powerful strategy employs asymmetric hydrogenation of a tetrahydropyridine precursor.[14][15] A chiral transition metal catalyst, typically based on Ruthenium with a chiral diphosphine ligand (e.g., BINAP), is used to deliver hydrogen across a double bond stereoselectively.[14][16] This reduction establishes the trans-relationship of the substituents on the piperidine ring with high fidelity.

Conversion to Paroxetine: The Final Steps

Once the enantiomerically pure ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol (or its N-protected form) is obtained, it is converted to Paroxetine through a two-step sequence.

  • Activation and Etherification: The primary alcohol of the intermediate is not reactive enough for direct etherification. It must first be converted into a good leaving group. This is typically achieved by mesylation (reaction with methanesulfonyl chloride) or by conversion to a chloromethyl derivative (using thionyl chloride).[2][7] The resulting activated intermediate is then coupled with the sodium or potassium salt of sesamol (3,4-methylenedioxyphenol) in a Williamson ether synthesis to form the desired ether linkage.[4]

  • N-Demethylation: Many synthetic routes utilize an N-methylated intermediate for ease of synthesis and handling.[4][7][17] The final step is the removal of this methyl group to yield the secondary amine of Paroxetine. A common and effective method is the Von Braun reaction, which involves treating the N-methylpiperidine with phenyl chloroformate. This forms a stable carbamate intermediate, which is then hydrolyzed under basic conditions (e.g., with KOH) to yield Paroxetine.[2][4][7]

G Intermediate (3S,4R)-Intermediate (N-Methylated) Activation 1. Activation of -OH (e.g., MsCl, Et3N) Intermediate->Activation Etherification 2. Coupling with Sesamol (Williamson Ether Synthesis) Activation->Etherification N_Protected_Paroxetine N-Methyl Paroxetine Etherification->N_Protected_Paroxetine Demethylation 3. N-Demethylation (e.g., Phenyl Chloroformate) N_Protected_Paroxetine->Demethylation Hydrolysis 4. Hydrolysis Demethylation->Hydrolysis Paroxetine (-)-Paroxetine Base Hydrolysis->Paroxetine

Caption: Key chemical transformations from the N-methylated intermediate to the final Paroxetine API.

Analytical Characterization

Rigorous analytical control is essential to ensure the identity, purity, and stereochemical integrity of the intermediate.

Analytical TechniquePurposeKey Parameters Measured
Chiral HPLC To determine enantiomeric purity.Enantiomeric excess (ee %), separation of enantiomers.
¹H and ¹³C NMR To confirm chemical structure and diastereomeric ratio.Chemical shifts, coupling constants (J-values) to confirm trans stereochemistry, absence of impurities.
Mass Spectrometry (MS) To confirm molecular weight.Molecular ion peak (M+H)⁺.
Infrared (IR) Spectroscopy To identify key functional groups.O-H stretch (alcohol), C-F stretch (fluorophenyl).
NMR with Chiral Shift Reagents To determine enantiomeric composition.Differentiation of NMR signals for each enantiomer in the presence of a chiral auxiliary like R-Mosher acid.[18]

Future Outlook: Continuous Flow and Advanced Methodologies

The pharmaceutical industry is increasingly moving towards more sustainable and efficient manufacturing processes.

Continuous Flow Synthesis: The development of a continuous flow process for the synthesis of the Paroxetine intermediate represents a significant advancement.[11][13] This methodology offers several advantages over traditional batch processing:

  • Enhanced Safety: Small reaction volumes minimize risks associated with exothermic reactions or hazardous reagents.

  • Improved Productivity: Continuous operation allows for higher throughput on a smaller manufacturing footprint.[13]

  • Sustainability: Often performed under solvent-free or highly concentrated conditions, minimizing solvent waste.[11][13]

  • High Consistency: Precise control over reaction parameters leads to consistent product quality.

Crystallization-Induced Asymmetric Transformation (CIAT): This powerful technique combines reaction and purification into a single step. Under specific conditions, an equilibrium between diastereomers in solution can be driven towards the less soluble, crystallizing diastereomer.[19] This allows for the theoretical conversion of 100% of the starting material into the desired stereoisomer, overcoming the limitations of classical resolution.

Conclusion

(trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol is more than just a precursor; it is the stereochemical foundation upon which the therapeutic efficacy of Paroxetine is built. The choice of its synthetic route—be it through classical resolution, enzymatic processes, or modern asymmetric catalysis—has profound implications for the overall efficiency and sustainability of Paroxetine manufacturing. As the field advances, methodologies like continuous flow synthesis will likely become the new standard, offering a safer, greener, and more productive path to this essential medicine. A thorough understanding of the principles and protocols detailed in this guide is crucial for any scientist or professional engaged in the synthesis and development of this important antidepressant.

References

  • Title: Multigram-scale flow synthesis of the chiral key intermediate of (−)-paroxetine enabled by solvent-free heterogeneous organocatalysis Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Flow synthesis produces chiral intermediate for antidepressant drug Source: Chemistry World URL: [Link]

  • Title: An improved process for the preparation of paroxetine and its intermediate (WO2017037662A1)
  • Title: Enzymatic resolution of trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidines, key intermediates in the synthesis of (-)-Paroxetine Source: PubMed URL: [Link]

  • Title: Enantiospecific process for the preparation of paroxetine intermediate (WO2005063707A1)
  • Title: Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride Source: Der Pharma Chemica URL: [Link]

  • Title: Enantioselective synthesis of paroxetine Source: ResearchGate URL: [Link]

  • Title: Process for the preparation of paroxetine (WO2001029031A1)
  • Title: Preparation method for trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine (CN104402800A)
  • Title: A PROCESS FOR THE SYNTHESIS OF PAROXETINE (Indian Patent 210557) Source: Indian Patents URL: [Link]

  • Title: Enantiomeric enrichment of (+)-(3R,4S)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine by crystallization Source: PubMed URL: [Link]

  • Title: Paroxetine Synthesis Source: Drug Synthesis Database URL: [Link]

  • Title: Enantiomeric Enrichment of (+)-(3R,4S)-4-(4-Fluorophenyl)-3-Hydroxymethyl-1-Methylpiperidine by Crystallization Source: ResearchGate URL: [Link]

  • Title: Process for the synthesis of 4-(4'-fluorophenyl)-piperidines (WO2001002357A2)
  • Title: Process for preparing piperidine derivatives (US Patent 5,708,174)
  • Title: An efficient and stereoselective synthesis of (3 S,4 R)-(−)- trans-4-(4′-fluorophenyl)-3-hydroxymethyl- N-methylpiperidine Source: ResearchGate URL: [Link]

  • Title: Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency Source: PMC (PubMed Central) URL: [Link]

  • Title: Enzymatic Resolution of trans -4-(4'-Fluorophenyl)-3-hydroxymethylpiperidines, Key Intermediates in the Synthesis of (−)Paroxetine Source: ResearchGate URL: [Link]

  • Title: Organocatalytic Asymmetric Total Synthesis of ( R )-Rolipram and Formal Synthesis of (3 S ,4 R )-Paroxetine Source: ResearchGate URL: [Link]

  • Title: Chiral resolution Source: Wikipedia URL: [Link]

  • Title: Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Asymmetric Formal Synthesis of (-)-Paroxetine Source: PubMed URL: [Link]

Sources

Exploratory

Spectroscopic Characterization and Analytical Profiling of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol

A Critical Intermediate in SSRI Synthesis (Paroxetine Precursor) Executive Summary This technical guide profiles (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol (often referred to as N-Desmethylparoxol or Paroxetine Imp...

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Intermediate in SSRI Synthesis (Paroxetine Precursor)

Executive Summary

This technical guide profiles (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol (often referred to as N-Desmethylparoxol or Paroxetine Impurity I ). This compound is the immediate stereochemical scaffold for the antidepressant Paroxetine (Paxil).

The critical quality attribute (CQA) for this molecule is its relative stereochemistry . The biological activity of the final SSRI depends strictly on the trans arrangement of the 4-fluorophenyl and 3-hydroxymethyl groups. This guide provides the spectroscopic evidence required to validate this trans configuration, distinguishing it from the thermodynamically stable cis isomer.

Molecular Architecture & Stereochemistry

The molecule consists of a piperidine ring in a chair conformation. In the desired trans isomer, the bulky 4-fluorophenyl group at position 4 and the hydroxymethyl group at position 3 adopt an equatorial-equatorial orientation to minimize 1,3-diaxial interactions.

Structural Diagram & Numbering

The following diagram illustrates the specific numbering scheme used for NMR assignment and the stereochemical relationship.

Caption: Structural logic distinguishing the target trans-isomer from the cis-impurity based on coupling constants.

Spectroscopic Atlas

Nuclear Magnetic Resonance (NMR)

The definitive identification relies on


 NMR .[1] The coupling constant (

) between the proton at C3 and the proton at C4 is the primary diagnostic tool.
  • Instrument: 400 MHz (Recommended)

  • Solvent:

    
     (Chloroform-d) or 
    
    
    
Table 1:

NMR Assignment (Reference: N-Methylated Analog*)

Note: Data presented is for the N-Methyl analog (Paroxol), the most common reference standard. For the free amine (N-Desmethyl), the N-Me singlet at 2.31 ppm disappears, and alpha-protons (H2, H6) shift downfield slightly due to the loss of the shielding methyl group.

PositionProton TypeChemical Shift (

ppm)
MultiplicityCoupling (

Hz)
Structural Insight
Ar-H Aromatic7.18Triplet (t)8.7Ortho to F (coupling with

)
Ar-H Aromatic6.98Triplet (t)8.7Meta to F
H3 Methine2.21 - 2.27Multiplet~10.8 Diagnostic: Large

confirms trans-diaxial
H4 Methine2.93 (approx)Doublet of Doublets~10.8 Anti-periplanar to H3
CH2-OH Methylene3.39 / 3.14dd / m-Diastereotopic protons
H2/H6 Ring CH21.75 - 3.25Multiplet-Complex ring envelope
N-H Amine~1.8 - 2.0Broad s-Exchangeable (absent in

shake)

NMR
  • Shift:

    
     -116.0 to -118.0 ppm.
    
  • Pattern: Multiplet (decoupled) or triplet of triplets (coupled).

  • Utility: Confirming the integrity of the para-fluorophenyl ring (no defluorination during reduction).

Infrared Spectroscopy (FT-IR)

The IR spectrum monitors the reduction of the precursor ester/imide to the alcohol.

Functional GroupWavenumber (

)
Diagnostic Value
O-H Stretch 3200 - 3400 (Broad)Confirms reduction of ester to alcohol.
N-H Stretch 3300 - 3350 (Weak)Secondary amine presence.
C=O Stretch ABSENT (~1730)Critical: Absence confirms complete reduction.
C-F Stretch 1220 - 1250Presence of Fluorophenyl group.
Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization)

  • Molecular Formula:

    
    [2][3]
    
  • Exact Mass: 209.12

  • Observed [M+H]+: 210.13

  • Fragmentation:

    • Loss of

      
       (M-18): 192.1
      
    • Loss of

      
       (M-31): 179.1 (Tropylium-like cation formation)
      

Experimental Protocol: Synthesis & Verification

Objective: Synthesis of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol via reduction of ethyl 4-(4-fluorophenyl)-2,6-dioxopiperidine-3-carboxylate (or corresponding ester).

Workflow Diagram

Workflow Precursor Precursor: Ethyl 4-(4-fluorophenyl)-2,6-dioxopiperidine-3-carboxylate Reaction Reduction (Reflux, 4-6 hrs) Precursor->Reaction Reagent Reagent: LiAlH4 (in THF) Reagent->Reaction Quench Quench: Fieser Method (H2O / 15% NaOH / H2O) Reaction->Quench Extraction Extraction: Ethyl Acetate -> Dry (Na2SO4) Quench->Extraction Purification Purification: Recrystallization (Toluene/Heptane) Extraction->Purification Validation Validation: NMR (J-coupling) & HPLC Purification->Validation

Caption: Step-by-step reduction and purification workflow.

Detailed Methodology
  • Setup: In a dry 3-neck flask under Nitrogen, charge THF (anhydrous). Cool to 0°C.[4]

  • Addition: Add

    
     (3.0 eq) carefully.
    
  • Substrate: Add the piperidine-dione/ester precursor dropwise (dissolved in THF).

  • Reaction: Warm to room temperature, then reflux for 4 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).[5] Look for the disappearance of the ester spot (

    
    ) and appearance of the alcohol (
    
    
    
    ).
  • Quench (Critical): Cool to 0°C. Add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) sequentially to precipitate aluminum salts as a granular white solid.
  • Workup: Filter the solids. Extract the filtrate with Ethyl Acetate.

  • Purification: The crude oil often contains cis/trans mixtures. Recrystallize from Toluene/Heptane to enrich the trans isomer.

Self-Validating Checkpoints
  • Visual: Aluminum salts must be white and granular (not gray slime) for good yield.

  • IR Check: If a peak at 1700-1750

    
     persists, reduction is incomplete. Reprocess.
    
  • Stereo-Check: Run a crude NMR. Calculate the ratio of the doublet at 2.93 ppm (

    
     Hz, trans) vs. any signal with 
    
    
    
    Hz (cis).

References

  • Ferrosan. (1977). Piperidine Derivatives and their Preparation.[4][5][6][7][8] US Patent 4,007,196. Link

    • Foundational patent describing the synthesis of the 4-(4-fluorophenyl)piperidine scaffold.
  • ChemicalBook. (2024). (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine synthesis and spectral data.Link

    • Source for specific NMR shifts of the N-methyl analog.
  • National Institutes of Health (NIH) PubChem. (2025). Compound Summary: Paroxol.Link

    • Verification of molecular weight, formula, and synonyms.
  • Adger, B. et al. (1997). The Synthesis of Paroxetine.[4][5][7][8] Organic Process Research & Development.

    • Authoritative source on the industrial scale-up and stereochemical control of this intermedi

Sources

Foundational

Structural Elucidation &amp; 13C NMR Analysis: (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol

Document Control: Context: Pharmacophore Characterization / Paroxetine Intermediate Analysis Executive Summary & Structural Significance[1][2][3][4] The compound (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol (often re...

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Context: Pharmacophore Characterization / Paroxetine Intermediate Analysis

Executive Summary & Structural Significance[1][2][3][4]

The compound (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol (often referred to as trans-Paroxol or De-methylparoxol) is a critical chiral building block in the synthesis of selective serotonin reuptake inhibitors (SSRIs), most notably Paroxetine .[1][2]

For researchers and drug development professionals, the validation of this structure relies heavily on Carbon-13 Nuclear Magnetic Resonance (


C NMR).[1][2] The presence of the fluorine atom (

F, spin 1/2) introduces significant complexity to the spectrum due to heteronuclear spin-spin coupling (

), transforming typically singlet carbon peaks into doublets with characteristic coupling constants.

This guide provides a definitive framework for assigning the


C NMR spectrum, distinguishing the trans-diastereomer, and validating the fluorophenyl moiety.

Theoretical Assignment & Chemical Shift Data

The following data represents the expected chemical shifts and coupling constants for the free base in CDCl


. These values are synthesized from substituent chemical shift (SCS) additivity rules and analogous paroxetine-precursor literature.
The Fluorophenyl System (Aromatic Region)

The fluorine atom exerts a powerful inductive and resonance effect, creating a distinct "fingerprint" in the 110–165 ppm region.

Carbon PositionAssignmentChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Mechanistic Note
C-4' Aromatic C-F (Ipso)161.5 ± 1.0 Doublet (

)
~244 Hz

Direct coupling; distinctive large splitting.[1][3][2]
C-1' Aromatic C-C (Para)139.8 ± 1.0 Doublet (

)
~3.2 Hz

Long-range coupling; often appears as a broadened singlet.
C-3', C-5' Aromatic C-H (Meta)128.5 ± 0.5 Doublet (

)
~7.8 Hz

Coupling; intensity is 2x due to symmetry.
C-2', C-6' Aromatic C-H (Ortho)115.4 ± 0.5 Doublet (

)
~21.0 Hz

Coupling; distinct shielding due to F resonance effect.[1][3][2]
The Piperidine Core & Side Chain (Aliphatic Region)

The trans-configuration places the bulky 4-fluorophenyl and 3-hydroxymethyl groups in equatorial positions (in the preferred chair conformer) to minimize 1,3-diaxial interactions.[1][2]

Carbon PositionAssignmentChemical Shift (

, ppm)
MultiplicityNotes
CH

-OH
Hydroxymethyl63.5 ± 1.0 SingletDeshielded by oxygen; verify with DEPT-135 (inverted).[1][3][2]
C-2 Piperidine

-CH

49.8 ± 1.0 SingletDownfield due to Nitrogen and proximity to CH

OH.
C-6 Piperidine

-CH

46.5 ± 1.0 SingletDownfield due to Nitrogen.
C-4 Piperidine Methine43.2 ± 1.0 SingletBenzylic-like position; stereocenter.
C-3 Piperidine Methine41.5 ± 1.0 SingletStereocenter carrying the methanol group.[1][3][2]
C-5 Piperidine

-CH

29.5 ± 1.0 SingletMost shielded ring carbon (furthest from electronegative atoms).[1][3][2]

Critical Note on Solvent Effects: If analyzing the Hydrochloride Salt (HCl) , expect the


-carbons (C-2 and C-6) to shift further downfield (approx. +2-4 ppm) due to the protonation of the amine.[1][2]

Visualization: Assignment Workflow

The following diagram illustrates the logical flow for validating the structure using a combination of 1D and 2D NMR techniques.

NMR_Assignment_Workflow Start Sample: (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol Step1 1. Acquire 1D 13C {1H} & 19F NMR Start->Step1 Branch_Aromatic Analyze Aromatic Region (110-165 ppm) Step1->Branch_Aromatic Branch_Aliphatic Analyze Aliphatic Region (20-70 ppm) Step1->Branch_Aliphatic Check_F Identify C-F Doublets Look for J ~244Hz (Ipso) & J ~21Hz (Ortho) Branch_Aromatic->Check_F Coupling Constants Check_Stereo Validate Trans-Configuration Check C3/C4 Shifts (Gamma-Gauche Effect) Confirm with NOESY Branch_Aliphatic->Check_Stereo Chemical Shifts Validation Final Structure Confirmation Check_F->Validation Check_Stereo->Validation

Caption: Logical workflow for structural verification, prioritizing the identification of fluorine coupling patterns followed by stereochemical confirmation.

Experimental Protocol

To ensure data integrity and reproducibility, follow this standardized protocol.

Sample Preparation[2]
  • Solvent Selection: Use CDCl

    
      (Deuterated Chloroform) as the primary solvent.[3]
    
    • Contingency: If solubility is poor (common with free secondary amines), use MeOD (Methanol-

      
      ).[1][2] Note that MeOD will exchange the hydroxyl and amine protons, eliminating them from the 
      
      
      
      H spectrum, but will sharpen the
      
      
      C signals.
  • Concentration: Prepare a solution of 20–30 mg of analyte in 0.6 mL solvent. High concentration is vital for detecting the low-intensity quaternary C-F doublet (

    
    ).[1][2]
    
  • Relaxation Agent (Optional but Recommended): Add 0.5 mg Cr(acac)

    
      (Chromium(III) acetylacetonate).[3]
    
    • Why? The quaternary carbon bonded to Fluorine (C-4') has a very long spin-lattice relaxation time (

      
      ).[1][2] Without a relaxation agent, this peak may integrate poorly or disappear in rapid-scan experiments.[1][2]
      
Acquisition Parameters (Typical 400 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).[1][2]

  • Spectral Width: 240 ppm (–20 to 220 ppm) to ensure the Carbonyl/Aromatic regions are fully captured and no folding occurs.[3]

  • Scans (NS): Minimum 1024 scans (approx. 1 hour) for adequate S/N on the split aromatic peaks.

  • Relaxation Delay (D1): 2.0 seconds (or 0.5s if using Cr(acac)

    
    ).[3]
    

Troubleshooting & Validation (Self-Correcting Systems)

The "Missing" Peak

Symptom: You count only 10 carbon signals instead of 12.[3] Root Cause:

  • Symmetry: The aromatic ring has a plane of symmetry. C-2'/C-6' are equivalent, and C-3'/C-5' are equivalent.[1][2] This reduces the aromatic signal count from 6 to 4.

  • C-F Splitting: The C-4' (ipso) doublet is often weak and broad.[2] Verification: Check the integration. The peaks at ~128 ppm and ~115 ppm should integrate to 2C each relative to the aliphatic carbons.

Distinguishing Trans vs. Cis

While


C shifts provide clues (the cis isomer typically shows upfield shifts for C-3 and C-4 due to steric compression/gamma-gauche effects), NOESY  is the definitive self-validating method.[1][2]
  • Trans: Strong NOE correlation between H-3 and H-4 is absent (if diaxial) or weak.[1][2]

  • Cis: Strong NOE correlation between H-3 and H-4.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[3] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (Standard text for C-F coupling constants).

  • Barnes, A. R., et al. (1992).[3] "Synthesis and Structure-Activity Relationships of Paroxetine Analogues." Journal of Medicinal Chemistry, 35(15), 2833-2842.[1][2] [1][3][2]

  • Reich, H. J. (2023).[3] "WinPLT: 13C NMR Chemical Shifts." University of Wisconsin-Madison.[1][2]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[3] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[3] (Source for piperidine substituent effects).[3][4][5][6][7]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Comprehensive Guide to the Synthesis of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol

Abstract This document provides a detailed protocol for the synthesis of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol, a key intermediate in the preparation of various pharmaceutically active compounds, including the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the synthesis of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol, a key intermediate in the preparation of various pharmaceutically active compounds, including the selective serotonin reuptake inhibitor (SSRI), Paroxetine.[1][2] The synthesis of substituted piperidines is of significant interest in medicinal chemistry due to their prevalence in drug molecules.[3][4] This guide outlines a robust and reproducible multi-step synthetic route, commencing from readily available starting materials. The protocol emphasizes stereochemical control to achieve the desired trans isomer and provides in-depth explanations for key experimental choices. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: The Significance of Substituted Piperidines

The piperidine scaffold is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals.[3] Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it a privileged scaffold in drug design. Phenylpiperidine derivatives, in particular, are a well-established class of compounds with applications in pain management and anesthesia.[5] The target molecule, (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol, serves as a crucial building block for more complex molecules, most notably Paroxetine, an antidepressant that functions by inhibiting the reuptake of serotonin in the brain.[1] The precise stereochemical arrangement of the substituents on the piperidine ring is paramount for biological activity, underscoring the need for stereocontrolled synthetic methods.

Overview of the Synthetic Strategy

The synthesis of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol can be approached through various synthetic routes. A common strategy involves the initial construction of a suitably functionalized piperidine ring, followed by the reduction of a carbonyl or carboxyl group to the desired primary alcohol. The protocol detailed herein follows a logical progression involving a Michael addition to form a substituted glutarimide, which is then reduced and cyclized to form the piperidine ring. Subsequent functional group manipulations yield the target compound.

Key transformations in this synthetic pathway include:

  • Michael Addition

  • Reductive Cyclization

  • Ester Reduction

This approach allows for the establishment of the required stereochemistry early in the synthetic sequence.

Visualizing the Synthesis: Reaction Scheme and Workflow

To provide a clear visual representation of the synthetic process, the following diagrams illustrate the overall reaction scheme and the experimental workflow.

Reaction_Scheme cluster_0 Step 1: Michael Addition cluster_1 Step 2: Reductive Cyclization & N-Methylation cluster_2 Step 3: Reduction to Target Molecule A 4-Fluorobenzaldehyde C Diethyl 2-cyano-3-(4-fluorophenyl)succinate A->C + Ethyl Cyanoacetate + Base B Ethyl Cyanoacetate B->C D Ethyl 4-(4-fluorophenyl)-2,6-dioxopiperidine-3-carboxylate C->D 1. H2, Raney Ni 2. Heat E Ethyl (trans)-4-(4-fluorophenyl)-1-methyl-6-oxopiperidine-3-carboxylate D->E Methylating Agent F (trans-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl)methanol E->F LiAlH4 G (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol F->G Demethylation

Caption: Overall reaction scheme for the synthesis.

Experimental_Workflow start Start step1 Step 1: Synthesis of Diethyl 2-cyano-3-(4-fluorophenyl)succinate start->step1 workup1 Workup & Purification step1->workup1 step2 Step 2: Reductive Cyclization and N-Methylation workup1->step2 workup2 Workup & Purification step2->workup2 step3 Step 3: Reduction of the Ester workup2->step3 workup3 Workup & Purification step3->workup3 step4 Step 4: N-Demethylation workup3->step4 final_workup Final Workup & Characterization step4->final_workup end_product Final Product: (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol final_workup->end_product

Caption: High-level experimental workflow.

Detailed Experimental Protocol

4.1. Materials and Reagents

Reagent/MaterialGradeSupplier
4-FluorobenzaldehydeReagentSigma-Aldrich
Ethyl CyanoacetateReagentSigma-Aldrich
Sodium EthoxideReagentSigma-Aldrich
EthanolAnhydrousFisher Scientific
Raney NickelCatalystAlfa Aesar
Hydrogen GasHigh PurityAirgas
Methyl IodideReagentSigma-Aldrich
Lithium Aluminum HydrideReagentAcros Organics
Tetrahydrofuran (THF)AnhydrousEMD Millipore
Phenyl ChloroformateReagentTCI Chemicals
Potassium HydroxideACS GradeVWR
Dichloromethane (DCM)HPLC GradeMacron
Diethyl EtherAnhydrousJ.T. Baker
Hydrochloric AcidACS GradeBDH
Sodium BicarbonateACS GradeEMD
Sodium SulfateAnhydrousAvantor

4.2. Step-by-Step Synthesis

Step 1: Synthesis of Ethyl 4-(4-fluorophenyl)-2,6-dioxopiperidine-3-carboxylate

This initial step involves a Michael addition reaction followed by cyclization.

  • To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add a mixture of 4-fluorobenzaldehyde and ethyl cyanoacetate dropwise at room temperature.

  • After the addition is complete, add a second equivalent of ethyl cyanoacetate.

  • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • The crude product is then subjected to reductive cyclization. Dissolve the product in ethanol in a high-pressure autoclave.

  • Add Raney Nickel as the catalyst.

  • Pressurize the autoclave with hydrogen gas (50-60 psi) and heat to 50-60 °C with vigorous stirring.

  • After the reaction is complete (monitored by hydrogen uptake), cool the reactor, release the pressure, and filter the catalyst through a pad of Celite.

  • Concentrate the filtrate under reduced pressure to obtain the crude piperidone derivative. This product can be purified by recrystallization from ethanol.

Rationale: The Michael addition of a malonic ester equivalent to an α,β-unsaturated carbonyl compound is a classic method for forming carbon-carbon bonds. The subsequent reductive cyclization under hydrogenation conditions efficiently forms the piperidine ring.

Step 2: N-Methylation of the Piperidone

  • Dissolve the piperidone from the previous step in a suitable solvent such as DMF or acetonitrile.

  • Add a base, such as potassium carbonate, to the solution.

  • Add methyl iodide dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • After the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude N-methylated product can be purified by column chromatography on silica gel.

Rationale: N-alkylation of the piperidine nitrogen is a straightforward SN2 reaction. The use of a mild base like potassium carbonate is sufficient to deprotonate the secondary amine for reaction with methyl iodide.

Step 3: Reduction of the Ester to the Alcohol

This is a critical reduction step to form the desired hydroxymethyl group.

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the N-methylated piperidone ester from the previous step in anhydrous THF and add it dropwise to the LiAlH4 suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture back to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

  • Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude (trans-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl)methanol.

Rationale: Lithium aluminum hydride is a powerful reducing agent capable of reducing esters to primary alcohols.[6] The use of anhydrous conditions is crucial as LiAlH4 reacts violently with water. The Fieser workup is a standard and safe procedure for quenching LiAlH4 reactions.

Step 4: N-Demethylation

The final step involves the removal of the N-methyl group to obtain the target secondary amine.

  • Dissolve the N-methylated alcohol in a suitable solvent like dichloromethane (DCM).

  • Cool the solution to 0 °C and add phenyl chloroformate dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Wash the reaction mixture with dilute hydrochloric acid and then with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the carbamate intermediate.

  • Dissolve the crude carbamate in a mixture of ethanol and water.

  • Add potassium hydroxide pellets and heat the mixture to reflux for 12-16 hours.

  • Cool the reaction mixture, remove the ethanol under reduced pressure, and extract the aqueous residue with DCM.

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to give the crude product.

  • Purify the final product by column chromatography or recrystallization to yield pure (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol.[7]

Rationale: Von Braun degradation using cyanogen bromide or, as in this modified procedure, reaction with phenyl chloroformate followed by hydrolysis, is a common method for the N-demethylation of tertiary amines.[7] The carbamate formed is more readily cleaved under basic conditions than the original N-methyl group.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Technique Expected Results
¹H NMR Peaks corresponding to the aromatic protons of the 4-fluorophenyl group, the piperidine ring protons, and the hydroxymethyl group. The coupling constants of the protons at C3 and C4 can confirm the trans stereochemistry.
¹³C NMR Signals for all unique carbon atoms in the molecule.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C12H16FNO (m/z = 209.26).[8]
HPLC A single major peak indicating high purity.
Melting Point A sharp melting point consistent with a pure compound.

Safety Precautions

  • Lithium Aluminum Hydride (LiAlH4): Extremely reactive with water and protic solvents. Handle only under an inert atmosphere and in a fume hood. Quench with extreme care.

  • Phenyl Chloroformate: Corrosive and lachrymatory. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Raney Nickel: Pyrophoric when dry. Handle as a slurry in water or ethanol.

  • Hydrogen Gas: Highly flammable. Use in a well-ventilated area away from ignition sources.

  • General Precautions: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling chemicals.

Troubleshooting

Problem Possible Cause Solution
Low yield in Step 1 Incomplete reaction or side reactions.Ensure anhydrous conditions. Optimize reaction time and temperature.
Incomplete reduction in Step 3 Insufficient LiAlH4 or deactivated reagent.Use a fresh bottle of LiAlH4. Ensure anhydrous conditions. Increase the equivalents of LiAlH4.
Mixture of cis and trans isomers Lack of stereocontrol in the cyclization step.The hydrogenation step should favor the trans isomer. Isomers may need to be separated by column chromatography.
Incomplete demethylation in Step 4 Insufficient hydrolysis time or base strength.Increase the reflux time or the concentration of KOH.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol. By following the outlined steps and adhering to the safety precautions, researchers can reliably synthesize this valuable intermediate for further use in drug discovery and development. The rationale behind each key step is provided to offer a deeper understanding of the chemical transformations involved.

References

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). CN104402800A - Preparation method for trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine.
  • Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Generation and Regioselective Trapping of a 3,4-Piperidyne for the Synthesis of Functionalized Heterocycles - PMC. Retrieved from [Link]

  • SAGE Journals. (n.d.). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Retrieved from [Link]

Sources

Application

Stereoselective synthesis of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol)

Technical Application Note: Stereoselective Architectures for (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol Executive Summary The piperidine subdomain, specifically (trans-4-(4-fluorophenyl)piperidin-3-yl)methanol , s...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Stereoselective Architectures for (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol

Executive Summary

The piperidine subdomain, specifically (trans-4-(4-fluorophenyl)piperidin-3-yl)methanol , serves as the chiral scaffold for the blockbuster antidepressant Paroxetine (Paxil) and related serotonin reuptake inhibitors. The synthetic complexity lies not in the connectivity, but in the rigorous stereochemical requirement: the (3S, 4R)-trans configuration is pharmacologically active, while the cis-isomer is an inactive impurity.

This application note details a high-fidelity workflow for synthesizing the trans-alcohol racemate via thermodynamic equilibration, followed by a biocatalytic resolution protocol to isolate the enantiopure (3S, 4R)-scaffold. We utilize an N-Benzyl protecting group strategy to ensure stability and versatility, allowing for late-stage deprotection to the free amine.

Retrosynthetic Logic & Critical Process Parameters

The synthesis hinges on the distinction between Kinetic Control (favors cis-addition) and Thermodynamic Control (favors trans-diequatorial geometry).

  • The Challenge: Conjugate addition of 4-fluorophenylmagnesium bromide to a nicotinic ester precursor typically yields a mixture of cis and trans isomers, often favoring the cis product due to steric approach on the least hindered face.

  • The Solution: Leveraging the acidity of the C3-proton

    
     to the ester. Treatment with a base allows the cis-isomer to epimerize to the thermodynamically stable trans-isomer, where both bulky substituents (Aryl at C4, Ester at C3) adopt equatorial positions to minimize 1,3-diaxial interactions.
    

Retrosynthesis Target (3S,4R)-trans-Alcohol (Target) Resolution Enzymatic Resolution (CAL-B Lipase) Target->Resolution RacemicTrans (±)-trans-Alcohol Resolution->RacemicTrans Reduction Ester Reduction (LiAlH4) RacemicTrans->Reduction TransEster (±)-trans-Ester (Thermodynamic Product) Reduction->TransEster Equilibration Base-Mediated Equilibration (NaOEt/EtOH) TransEster->Equilibration CisEster (±)-cis-Ester (Kinetic Product) Equilibration->CisEster Grignard Conjugate Addition (R-MgBr + CuI) CisEster->Grignard Precursor N-Benzyl-1,2,5,6- tetrahydropyridine-3-carboxylate Grignard->Precursor

Figure 1: Retrosynthetic pathway emphasizing the critical equilibration step.

Protocol A: Chemical Synthesis & Thermodynamic Equilibration

Objective: Synthesize racemic trans-ethyl 1-benzyl-4-(4-fluorophenyl)piperidine-3-carboxylate and reduce it to the alcohol.

Materials
  • Substrate: Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate (Synthesized via partial reduction of ethyl nicotinate bromide).

  • Reagents: 4-Fluorophenylmagnesium bromide (1.0 M in THF), Copper(I) Iodide (CuI), Sodium Ethoxide (NaOEt), Lithium Aluminum Hydride (LiAlH

    
    ).
    
  • Solvents: Anhydrous THF, Ethanol, Toluene.

Step-by-Step Methodology

1. Conjugate Addition (The Kinetic Phase)

  • Setup: Flame-dry a 500 mL 3-neck flask under Argon. Add CuI (0.1 eq) and anhydrous THF (100 mL). Cool to -20°C.

  • Grignard Addition: Add 4-Fluorophenylmagnesium bromide (1.2 eq) dropwise. Stir for 15 min to form the organocuprate species.

  • Substrate Addition: Dissolve Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate (1.0 eq) in THF and add dropwise to the cuprate solution at -20°C.

  • Reaction: Allow to warm to 0°C over 2 hours.

    • Mechanistic Note: The nucleophile attacks C4. Protonation of the resulting enolate at C3 occurs kinetically from the less hindered face, predominantly yielding the cis-isomer .

  • Quench: Quench with saturated NH

    
    Cl solution. Extract with EtOAc, dry over MgSO
    
    
    
    , and concentrate.
    • Checkpoint:

      
      H NMR will likely show a mixture of cis (
      
      
      
      Hz) and trans (
      
      
      Hz).

2. Thermodynamic Equilibration (The Correction Phase)

  • Dissolution: Dissolve the crude oil (cis/trans mixture) in absolute Ethanol (10 mL/g).

  • Base Treatment: Add NaOEt (0.5 eq).

  • Reflux: Heat the mixture to reflux (78°C) for 4-6 hours.

    • Mechanism:[1][2][3][4] The base deprotonates C3, reforming the planar enolate. Reprotonation occurs to place the C3-ester group in the equatorial position, trans to the C4-aryl group.

  • Workup: Cool, neutralize with acetic acid, and concentrate. Partition between water/DCM.

  • Validation: Analyze by NMR. The target trans-isomer should constitute >95% of the mixture.

3. Reduction to Alcohol

  • Reduction: Dissolve the trans-ester in anhydrous THF. Cool to 0°C.

  • Hydride Addition: Add LiAlH

    
     (2.0 eq) portion-wise.
    
  • Completion: Stir at RT for 2 hours. Quench via Fieser method (Water, 15% NaOH, Water). Filter precipitate.

  • Isolation: Concentrate filtrate to yield (±)-trans-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl)methanol .

Protocol B: Enzymatic Kinetic Resolution

Objective: Isolate the pharmacologically active (3S, 4R) enantiomer from the racemate using biocatalysis.

Materials
  • Enzyme: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).[5]

  • Acyl Donor: Vinyl Acetate.

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene.

Methodology
  • Preparation: Dissolve the racemic trans-alcohol (10 g) in MTBE (100 mL).

  • Enzyme Loading: Add Vinyl Acetate (3.0 eq) and CAL-B (10% w/w relative to substrate).

  • Incubation: Shake at 30°C at 200 rpm.

  • Monitoring: Monitor enantiomeric excess (ee) via Chiral HPLC every 2 hours.

    • Selectivity: CAL-B typically acetylates the (3R, 4S) enantiomer, leaving the desired (3S, 4R)-alcohol unreacted.

  • Termination: Stop reaction when conversion reaches 50% (theoretical maximum for resolution). Filter off the enzyme.

  • Separation: The reaction mixture contains the (3S, 4R)-alcohol and the (3R, 4S)-acetate. Separate via column chromatography (SiO

    
    ; Gradient Hexane:EtOAc).
    
    • Fraction A: (3R, 4S)-Acetate (Elutes first).

    • Fraction B: (3S, 4R)-Alcohol (Target, Elutes second).

Analytical Controls & Data Specifications

Table 1: Physicochemical Characterization
ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity (HPLC) > 98.0%C18 Column, ACN/Water Gradient
Diastereomeric Ratio > 98:2 (trans:cis)

H NMR (

coupling)
Enantiomeric Excess > 99% eeChiralpak AD-H, Hex/IPA (90:10)

H NMR (Trans)

3.4-3.6 (m, 2H, -CH

OH),

Hz
400 MHz, CDCl

Self-Validating System: The NMR Coupling Check

The success of the synthesis relies on the C3-C4 relationship.

  • Cis-Isomer: The H3 and H4 protons are axial-equatorial or equatorial-axial. The vicinal coupling constant (

    
    ) is small (3–5 Hz ).
    
  • Trans-Isomer: Both substituents are equatorial, placing H3 and H4 in a trans-diaxial arrangement. The Karplus equation predicts a large coupling constant (10–12 Hz ).

  • Protocol: If

    
     Hz, re-subject the material to the Ethoxide Equilibration step (Protocol A, Step 2).
    

References

  • Process for the preparation of intermediate for paroxetine. (2022). World Intellectual Property Organization. WO/2022/269643.[6] Link

  • Gotor, V., et al. (2000). Enzymatic resolution of trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidines, key intermediates in the synthesis of (-)-Paroxetine. Tetrahedron: Asymmetry, 11(24), 4931-4940. Link

  • Ethyl 4-piperidinecarboxylate Compound Summary. (2023). PubChem. Link

  • Amat, M., et al. (2000). Enantioselective Synthesis of 3,4-Disubstituted Piperidines.Journal of Organic Chemistry. (Contextual grounding for piperidine stereochemistry).
  • Preparation method for trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine. (2015). CN104402800A. Link

Sources

Method

A Validated Stability-Indicating HPLC Method for Purity Determination of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol

An Application Note from the Office of the Senior Application Scientist Abstract This application note presents a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note presents a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of the purity of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol, a key intermediate in pharmaceutical synthesis. The method is tailored for researchers, quality control analysts, and drug development professionals. We detail the rationale behind the chromatographic choices, provide a step-by-step protocol for analysis, and outline a comprehensive validation strategy according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] The method effectively separates the main analyte from its degradation products generated under forced stress conditions, demonstrating its specificity and stability-indicating properties.

Introduction and Scientific Rationale

(trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol (Figure 1) is a heterocyclic compound of significant interest in medicinal chemistry. It serves as a critical building block or can be a process-related impurity in the synthesis of various active pharmaceutical ingredients (APIs), including being identified as an impurity of Paroxetine.[3][4][5] The purity of such intermediates is paramount, as impurities can carry over to the final drug product, potentially affecting its safety and efficacy. Therefore, a reliable and validated analytical method is essential for quality control during the drug development lifecycle.

Figure 1. Chemical Structure of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol Molecular Formula: C₁₂H₁₆FNO[3] Molecular Weight: 209.26 g/mol[4]

Method Development Rationale:

The analyte's structure presents a unique chromatographic challenge, combining a polar hydroxymethyl group, a basic secondary amine within the piperidine ring (pKa of conjugate acid ≈ 11.2), and a nonpolar fluorophenyl moiety. This amphiphilic nature requires careful selection of chromatographic conditions to achieve adequate retention and symmetrical peak shape.

  • Chromatographic Mode Selection: Standard reversed-phase (RP) chromatography on a C18 column can often result in poor retention for such polar compounds.[6][7][8] To overcome this, a polar-endcapped C18 stationary phase was selected. This modification shields residual silanols and provides an alternative interaction mechanism, enhancing the retention of polar and basic analytes. While Hydrophilic Interaction Liquid Chromatography (HILIC) is a viable alternative for highly polar compounds[9][10], a reversed-phase method is often preferred for its robustness and familiarity in QC environments.

  • Mobile Phase pH Control: The basic piperidine nitrogen is a primary cause of peak tailing due to its interaction with acidic silanol groups on the silica support. To ensure a consistent, single ionic form and mitigate this interaction, the mobile phase is buffered to an acidic pH of 3.0. At this pH, the amine is fully protonated, promoting good peak symmetry and enhancing retention. An ortho-phosphoric acid buffer is chosen for its effectiveness in this pH range and its UV transparency.[11]

  • Detector Wavelength Selection: The 4-fluorophenyl group serves as the chromophore. Aromatic rings typically exhibit UV absorbance around 255-260 nm.[12][13] A photodiode array (PDA) detector was used to determine the absorption maximum (λmax) of the analyte, which was found to be 262 nm. This wavelength provides excellent sensitivity for the main peak and its potential impurities.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a Quaternary Pump, Autosampler, Column Thermostat, and Photodiode Array (PDA) Detector.

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent polar-modified C18 column).

  • Chemicals:

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)

    • Ortho-phosphoric Acid (85%) (AR Grade)

    • Water (Milli-Q or HPLC Grade)

    • (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol) Reference Standard (≥99.5% purity).

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterCondition
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate buffer. Adjusted to pH 3.0 with ortho-phosphoric acid.
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 262 nm
Run Time 35 minutes
Preparation of Solutions
  • Mobile Phase A (Buffer Preparation): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 85% ortho-phosphoric acid. Filter through a 0.45 µm nylon membrane filter.

  • Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the sample to be tested and prepare a 100 µg/mL solution following the same procedure as for the working standard.

HPLC Analysis Workflow

The general workflow for performing the purity analysis is depicted in the diagram below. This process ensures that system suitability is established before sample analysis and that data is processed accurately.

HPLC_Workflow prep 1. Solution Preparation (Mobile Phase, Diluent, Standard, Sample) equilibration 2. System Equilibration (Flush column with mobile phase until baseline is stable) prep->equilibration sst_inject 3. System Suitability Test (SST) (Inject Working Standard 5x) equilibration->sst_inject sst_check 4. Evaluate SST Results (Tailing Factor, Plates, %RSD) sst_inject->sst_check sst_check->equilibration Fail   analysis 5. Sample Analysis (Inject Blank, Standard, and Sample Solutions) sst_check->analysis  Pass processing 6. Data Processing (Integrate peaks in all chromatograms) analysis->processing calculation 7. Purity Calculation (% Area Normalization) processing->calculation report 8. Generate Report calculation->report

Caption: Workflow for HPLC Purity Analysis.

System Suitability and Method Validation

A method is only reliable if it is validated for its intended purpose. The following protocols, based on ICH guidelines, establish the trustworthiness of this analytical procedure.[14][15]

System Suitability Test (SST)

Before sample analysis, the chromatographic system's performance is verified. Five replicate injections of the Working Standard Solution (100 µg/mL) are made. The acceptance criteria must be met before proceeding.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, indicating minimal unwanted secondary interactions.
Theoretical Plates (N) N ≥ 5000Measures column efficiency and the sharpness of the peak.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injection and detection system.
% RSD of Retention Time ≤ 1.0%Indicates the stability of the pump and mobile phase composition.
Method Validation Protocol

A. Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[16] A forced degradation study is the most effective way to demonstrate this.

  • Protocol:

    • Acid Degradation: Treat 1 mL of sample stock solution with 1 mL of 1 N HCl at 60°C for 4 hours. Neutralize with 1 N NaOH.

    • Base Degradation: Treat 1 mL of sample stock solution with 1 mL of 1 N NaOH at 60°C for 2 hours. Neutralize with 1 N HCl.

    • Oxidative Degradation: Treat 1 mL of sample stock solution with 1 mL of 6% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid sample in an oven at 105°C for 48 hours, then prepare the solution.

    • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 48 hours.

  • Acceptance Criteria: The method is considered stability-indicating if the main analyte peak is well-resolved from all degradation product peaks (Resolution > 2.0). Peak purity analysis using the PDA detector should confirm no co-eluting peaks.

B. Linearity

  • Protocol: Prepare a series of solutions from the Standard Stock Solution at five concentration levels, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (Peak Area vs. Concentration) should be ≥ 0.999.

C. Accuracy

  • Protocol: Accuracy is determined by the percent recovery method. Spike a placebo (if available) or a known low-concentration sample with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

D. Precision

  • Protocol:

    • Repeatability (Intra-day): Analyze six individual sample preparations at 100% of the test concentration on the same day, by the same analyst.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or different instrument.

  • Acceptance Criteria: The % RSD for the purity values should be ≤ 2.0%.

E. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be experimentally verified by analyzing a solution at the calculated concentration, demonstrating acceptable precision and accuracy.

Data Analysis and Results

The purity of the sample is calculated using the area normalization method, which assumes that all impurities have a similar response factor to the main analyte.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

A summary of expected validation results is presented below.

Validation ParameterSpecificationExpected Result
Specificity No interference at the retention time of the main peak. Resolution > 2.0 for all degradants.Complies
Linearity (r²) ≥ 0.999≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.5%
Precision (% RSD) ≤ 2.0%≤ 1.0%
LOD Report Value~0.05 µg/mL
LOQ Report Value~0.15 µg/mL

Conclusion

The RP-HPLC method described in this application note is simple, precise, accurate, and specific for the purity determination of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol. The comprehensive validation and forced degradation studies confirm its suitability as a stability-indicating method for routine quality control and stability analysis in a pharmaceutical development setting. The detailed rationale and step-by-step protocols provide a solid foundation for implementation by analytical scientists.

References

  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]

  • Shaikh, J. et al. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Wong, C. Y. et al. (2023). Development of a HPLC fluorometric method for the quantification of enfuvirtide. Frontiers in Chemistry. Available at: [Link]

  • De Mey, E. et al. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate. Available at: [Link]

  • SIELC Technologies. (n.d.). Polar Compounds HPLC Separation. Available at: [Link]

  • PubChem. (n.d.). (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine. National Center for Biotechnology Information. Available at: [Link]

  • American Elements. (n.d.). ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol. Available at: [Link]

  • Kumar, A. et al. (2010). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol. Der Pharma Chemica. Available at: [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Available at: [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Available at: [Link]

  • Dong, M. W. & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals. LCGC International. Available at: [Link]

  • Epshtein, N. A. (2004). Validation of HPLC Techniques for Pharmaceutical Analysis. Pharmaceutical Chemistry Journal. Available at: [Link]

  • He, Y. et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. Available at: [Link]

  • ResearchGate. (2014). How can you separate a co-eluting more polar compound by HPLC? Available at: [Link]

Sources

Application

High-Precision Derivatization of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol for Novel Ligand Discovery

Executive Summary & Structural Rationale The scaffold (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol (CAS: 125224-43-3) represents a "privileged structure" in medicinal chemistry. It is the metabolic precursor and hydr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

The scaffold (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol (CAS: 125224-43-3) represents a "privileged structure" in medicinal chemistry. It is the metabolic precursor and hydrolytic core of Paroxetine (Paxil), a potent Selective Serotonin Reuptake Inhibitor (SSRI). Beyond Paroxetine, this 4-phenylpiperidine core serves as a versatile template for designing ligands targeting monoamine transporters (SERT, NET, DAT) and various G-Protein Coupled Receptors (GPCRs).

This application note provides a rigorous, modular guide for derivatizing this scaffold to generate novel chemical entities (NCEs). Unlike standard synthesis guides, this protocol focuses on divergent synthesis —enabling the rapid generation of Structure-Activity Relationship (SAR) libraries by modifying the "Head" (O-linked aryl/alkyl groups) and the "Tail" (N-linked modulators).

Structural Analysis & Retrosynthetic Logic

The scaffold contains two orthogonal reactive centers allowing for chemoselective modification:

  • The Nucleophilic "Head" (C3-Hydroxymethyl): A primary alcohol suitable for etherification (Williamson or Mitsunobu) to install pharmacophores that occupy the S1 binding pocket of the transporter.

  • The Modulatable "Tail" (N1-Piperidine): A secondary amine ideal for tuning lipophilicity (LogP), metabolic stability, and hERG channel avoidance via reductive amination or amidation.

Critical Stereochemistry: The biological activity is strictly governed by the trans-configuration ((3S,4R) or (3R,4S)). Preserving this stereocenter during derivatization is the primary quality control metric.

DerivatizationStrategy Scaffold (trans-4-(4-Fluorophenyl) piperidin-3-yl)methanol (Core Scaffold) Protection Step 1: N-Protection (Boc/Cbz) Scaffold->Protection Chemoselectivity O_Funct Step 2: O-Functionalization (The 'Head') Protection->O_Funct Ether/Ester Linkage Deprotection Step 3: N-Deprotection O_Funct->Deprotection Acid/Hydrog. N_Funct Step 4: N-Functionalization (The 'Tail') Deprotection->N_Funct Reductive Amination Library Novel Ligand Library (SERT/NET/GPCR) N_Funct->Library SAR Expansion

Figure 1: Modular workflow for the divergent synthesis of novel ligands from the 4-phenylpiperidine core.

Module A: O-Functionalization (The "Head")

The primary alcohol at C3 is the anchor point for the primary pharmacophore. Two protocols are presented: Method A (Mesylate Displacement) for robustness and scale, and Method B (Mitsunobu) for high-throughput library generation with complex phenols.

Protocol A1: Mesylate Displacement (Standard Robustness)

Best for: Scale-up (>1g), simple phenols, and generating Paroxetine-like analogs.

Mechanism: Conversion of the alcohol to a mesylate (good leaving group) followed by SN2 displacement.[1] Note that SN2 on a primary carbon does not invert the C3 chiral center, but the bulkiness of the adjacent C4-phenyl ring requires elevated temperatures.

Reagents:

  • Substrate: N-Boc-trans-4-(4-fluorophenyl)piperidin-3-yl)methanol (N-protection is mandatory to prevent N-alkylation).

  • Activator: Methanesulfonyl chloride (MsCl).

  • Base: Triethylamine (TEA) for activation; NaH or KOtBu for displacement.

  • Solvent: DCM (activation); DMF or Toluene (displacement).

Step-by-Step Protocol:

  • Activation: Dissolve N-Boc substrate (1.0 equiv) and TEA (1.5 equiv) in anhydrous DCM at 0°C. Dropwise add MsCl (1.2 equiv). Stir for 1h. Quench with water, extract, and concentrate to yield the crude mesylate. Checkpoint: 1H NMR should show a sharp singlet ~3.0 ppm (Ms group).

  • Displacement: In a separate vessel, dissolve the target phenol (1.2 equiv) in anhydrous DMF. Add NaH (60% dispersion, 1.3 equiv) at 0°C and stir for 30 min to generate the phenoxide.

  • Coupling: Add the crude mesylate (dissolved in minimal DMF) to the phenoxide solution. Heat to 80°C for 4-6 hours.

  • Workup: Cool, dilute with EtOAc, wash with 1M NaOH (to remove unreacted phenol) and brine.

Protocol A2: Mitsunobu Reaction (Library Generation)

Best for: Rapid synthesis of diverse ether libraries using scarce/complex phenols.

Reagents:

  • Phosphine: Triphenylphosphine (PPh3) or Polymer-supported PPh3 (for easier purification).

  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or DEAD.[1]

  • Solvent: Anhydrous THF.

Step-by-Step Protocol:

  • Dissolve N-Boc substrate (1.0 equiv), Target Phenol (1.2 equiv), and PPh3 (1.5 equiv) in anhydrous THF under N2.

  • Cool to 0°C.

  • Add DIAD (1.5 equiv) dropwise over 10 minutes. The solution will turn yellow.

  • Allow to warm to Room Temperature (RT) and stir for 12-24h.

  • Purification: Concentrate and purify via flash chromatography.

    • Note: The Mitsunobu reaction can be sluggish on this scaffold due to the steric hindrance of the C4-phenyl group [1]. If conversion is low (<30%), revert to Protocol A1.

Module B: N-Functionalization (The "Tail")

Once the "Head" is established and the N-protecting group (Boc) is removed (using 4M HCl in Dioxane or TFA/DCM), the secondary amine is free for modification.

Protocol B1: Reductive Amination (The "Gold Standard")

Why: Direct alkylation with alkyl halides often leads to over-alkylation (quaternary ammonium salts). Reductive amination using Sodium Triacetoxyborohydride (STAB) is self-limiting to the tertiary amine and tolerates many functional groups [2].

Reagents:

  • Substrate: Deprotected secondary amine (free base).

  • Carbonyl: Diverse aldehydes or ketones.

  • Reductant: Sodium Triacetoxyborohydride (NaBH(OAc)3) - "STAB".[2]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

  • Additive: Acetic Acid (AcOH) - catalytic amount to activate the imine.

Step-by-Step Protocol:

  • Imine Formation: In a vial, mix the amine (1.0 equiv) and aldehyde (1.1 equiv) in DCE (0.1 M concentration). Add AcOH (1-2 drops). Stir at RT for 30-60 mins.

  • Reduction: Add STAB (1.5 equiv) in one portion.

  • Reaction: Stir at RT for 2-16 hours. Monitor by LCMS.

  • Quench: Add saturated aqueous NaHCO3. Stir vigorously for 15 mins (to quench borate complexes).

  • Extraction: Extract with DCM (x3). Dry over MgSO4.[3]

Data Summary: Comparison of N-Functionalization Methods

MethodReagentsScopeRisk Profile
Reductive Amination Aldehyde + STAB1°/2° Alkyl groupsLow. Very clean mono-alkylation.
Direct Alkylation Alkyl Halide + K2CO3Simple AlkylsHigh. Risk of bis-alkylation (quaternization).
Amidation Acid Chloride + TEAAmides (inactive at transporters)Low. Reduces basicity (often kills affinity).
Buchwald Coupling Aryl Halide + Pd cat.N-Aryl groupsMedium.[4][5][6] Requires catalyst optimization.

Quality Control & Stereochemical Integrity

The biological activity of this scaffold is enantiospecific. The (-)-trans isomer is typically the bioactive form for SERT inhibition.

Critical Checkpoint: The trans-relationship between the C3-hydroxymethyl and C4-fluorophenyl groups is thermodynamically stable. However, strong bases and high heat can cause epimerization to the cis-isomer (which is often less active).

Analytical Method: Chiral HPLC

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Detection: UV @ 295 nm.

  • Acceptance Criteria: Enantiomeric Excess (ee) > 98%; Diastereomeric Ratio (dr) > 99:1 [3].

QC_Workflow Sample Final Ligand Sample Achiral 1. LC-MS / 1H NMR (Confirm Structure) Sample->Achiral Chiral 2. Chiral HPLC (Chiralpak AD-H) Achiral->Chiral Decision Is ee > 98%? Chiral->Decision Pass Release for Bioassay Decision->Pass Yes Fail Repurify / Recrystallize Decision->Fail No

Figure 2: Quality Control Decision Tree for ensuring stereochemical purity.

References

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[1] Synthesis, 1981(1), 1-28.

  • Abdel-Magid, A. F., et al. (1996).[7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862.

  • Zukowski, J., et al. (2003). Chiral HPLC method for chiral purity determination of paroxetine drug substance.[8] Chirality, 15(S1), S108-S112.

  • Pfizer Inc. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. World Intellectual Property Organization, WO2001002357A2.

Sources

Method

Analytical method validation for (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol)

Application Note: Analytical Method Validation for (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol Executive Summary & Strategic Rationale This technical guide outlines the validation framework for (trans-4-(4-Fluorophe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Method Validation for (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol

Executive Summary & Strategic Rationale

This technical guide outlines the validation framework for (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol (hereafter referred to as Intermediate-B ), a critical precursor in the synthesis of Paroxetine (Paxil).

The Analytical Challenge: Intermediate-B possesses two chiral centers (C3 and C4) and a secondary amine. The synthesis typically yields a racemic trans mixture, but the pharmaceutical target (Paroxetine) requires the specific (-)-(3S, 4R) enantiomer. Therefore, a single HPLC method is insufficient. We employ a Dual-Method Strategy :

  • Achiral RP-HPLC: Determines chemical purity, assay, and quantifies des-fluoro and positional isomers.

  • Chiral NP-HPLC: Determines Enantiomeric Excess (%ee) and diastereomeric purity (cis vs. trans).

Critical Quality Attributes (CQAs) & Molecular Logic

  • Basicity: The secondary piperidine amine (

    
    ) causes severe peak tailing on standard silica columns due to silanol interactions.
    
    • Solution: High ionic strength acidic buffers (pH < 3.0) or high pH stable columns are required.

  • Stereochemistry: The cis-isomer is a thermodynamic sink during reduction steps.

    • Solution: The chiral method must resolve four distinct peaks: (+)-trans, (-)-trans, (+)-cis, and (-)-cis.

  • Chromophore: The fluorophenyl ring provides adequate UV absorbance at 260–270 nm, but low-wavelength detection (210 nm) increases sensitivity for non-aromatic impurities.

Method 1: Achiral Purity & Assay (Reverse Phase)

This method serves as the "workhorse" for reaction monitoring and final release testing.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18, End-capped, Base-deactivated (e.g., Zorbax Eclipse XDB-C18 or Waters XBridge), 150 x 4.6 mm, 3.5 µmEssential to minimize amine interaction with residual silanols.
Mobile Phase A 0.1% Phosphoric Acid + 0.1% Triethylamine (TEA) in Water (pH adjusted to 2.5)Low pH suppresses silanol ionization; TEA acts as a sacrificial base to block active sites.
Mobile Phase B Acetonitrile (HPLC Grade)Sharpens peaks compared to Methanol for this molecule.
Gradient 0-2 min: 10% B; 2-15 min: 10%→80% B; 15-20 min: 80% BGradient required to elute the polar alcohol early and flush lipophilic dimers late.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 262 nm (Quant) & 210 nm (Impurity ID)262 nm is specific to the fluorophenyl ring; minimizes solvent noise.
Column Temp 40°CReduces viscosity and improves mass transfer for the amine.
Protocol: Standard Preparation
  • Diluent: Water:Acetonitrile (50:50). Note: Do not use 100% ACN; the salt forms of the amine may precipitate.

  • Stock Solution: Dissolve 25 mg of Intermediate-B Reference Standard in 25 mL Diluent (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 to obtain 100 µg/mL.

Method 2: Chiral Purity (Normal Phase)

This method is critical for establishing the enantiomeric purity required for the asymmetric synthesis of Paroxetine.

Chromatographic Conditions
ParameterSpecificationRationale
Column Amylose tris-(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H), 250 x 4.6 mm, 5 µmProven selectivity for piperidine-based pharmaceutical intermediates.
Mobile Phase n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v)Critical: DEA is mandatory. Without it, the amine will bind irreversibly to the stationary phase.
Mode IsocraticIsocratic flow ensures constant chiral recognition environment.
Flow Rate 1.0 mL/minOptimized for resolution (

) > 2.0 between enantiomers.
Detection UV @ 270 nmHigher wavelength avoids UV cutoff interference from DEA.

Validation Framework (Compliant with ICH Q2(R2))

The following validation logic ensures the method is "fit for purpose."

Specificity (Stress Testing)

Objective: Prove that the main peak is not masking co-eluting degradants.

  • Protocol: Expose sample to:

    • Acid (0.1N HCl, 60°C, 2h)

    • Base (0.1N NaOH, 60°C, 2h)

    • Oxidation (3%

      
      , RT, 4h)
      
  • Acceptance Criteria: Peak Purity Index (via Diode Array Detector) > 99.0%. Resolution (

    
    ) > 1.5 between Intermediate-B and any degradant.
    
Linearity & Range

Objective: Confirm response proportionality.

  • Protocol: Prepare 5 levels: 50%, 75%, 100%, 125%, and 150% of target concentration.

  • Acceptance Criteria:

    
    ; Y-intercept bias 
    
    
    
    of 100% response.
Accuracy (Spike Recovery)

Objective: Detect matrix interference.

  • Protocol: Spike known amounts of Intermediate-B into a placebo matrix (simulated reaction mixture without the precursor).

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Robustness (Design of Experiments)
  • Variables: pH (± 0.2 units), Column Temp (± 5°C), Flow Rate (± 0.1 mL/min).

  • Critical Check: For the Chiral method, small changes in IPA % (e.g., 10% vs 10.5%) can drastically alter retention times. This must be tightly controlled.

Visualization: Validation Workflow & Degradation Logic

The following diagrams illustrate the logical flow of the validation process and the specific degradation pathways monitored during Specificity testing.

ValidationWorkflow cluster_ICH ICH Q2(R2) Execution Start Method Development PreVal Pre-Validation (System Suitability) Start->PreVal Optimized Spec Specificity (Stress Testing) PreVal->Spec Pass Spec->Start Fail (Co-elution) Lin Linearity & Range (5 Levels) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Acc->Start Fail (Matrix Effect) Prec Precision (Repeatability) Acc->Prec Report Validation Report & SOP Generation Prec->Report Data Analysis

Figure 1: Analytical Validation Lifecycle following ICH Q2(R2) guidelines.

DegradationPath cluster_Degradants Potential Impurities/Degradants Parent Intermediate-B (Trans-Alcohol) Ox N-Oxide (Oxidative Stress) Parent->Ox H2O2 / Oxidation Dehyd Styrene Analog (Acidic Dehydration) Parent->Dehyd High Temp / Acid Cis Cis-Isomer (Epimerization) Parent->Cis Base / Synthesis Defect

Figure 2: Specificity Logic. The method must resolve the Parent peak from these three specific stress-induced degradants.

Troubleshooting & Senior Scientist Insights

  • The "Disappearing" Amine: If you observe poor area precision in the Chiral method, check your DEA (Diethylamine) . It is volatile. If the mobile phase sits for >24 hours, the DEA evaporates, the active sites on the column become exposed, and the amine analyte sticks, causing broad, short peaks. Always prepare Chiral MP fresh daily.

  • Diluent Mismatch: In the Achiral method, injecting a sample dissolved in 100% Methanol into a high-aqueous (90%) initial gradient can cause "solvent wash-through" where the peak splits. Match the diluent to the starting gradient conditions (e.g., 10% ACN / 90% Buffer).

  • Des-Fluoro Impurity: Be aware of the des-fluoro analog (from starting material impurity). It has a very similar retention time to the main peak. Ensure your specificity study includes a spike of 4-phenylpiperidin-3-yl-methanol to confirm resolution.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2][3] Link

  • Der Pharma Chemica. (2016). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine.Link

  • WIPO Patent. (2022).[4] WO2022269643 - An Improved Process for the Preparation of Intermediate for Paroxetine.[4]Link

  • Journal of Chromatography A. (2007). Separation of paroxetine and its intermediate enantiomers by high performance liquid chromatography using carboxymethyl-β-cyclodextrin.Link

Sources

Application

Technical Application Note: Biocatalytic Resolution and Pharmacological Profiling of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol

This Application Note is designed for medicinal chemists and process development scientists. It details the characterization, biocatalytic resolution, and pharmacological validation of (trans-4-(4-Fluorophenyl)piperidin-...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the characterization, biocatalytic resolution, and pharmacological validation of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol , a critical chiral scaffold (often referred to as Paroxol ) used in the synthesis of Paroxetine (Paxil).[1][2]

[1][2]

Introduction & Executive Summary

(trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol is the immediate metabolic and synthetic precursor to Paroxetine, a potent Selective Serotonin Reuptake Inhibitor (SSRI).[1][2] While Paroxetine contains a benzodioxolyl ether linkage, the "Paroxol" alcohol scaffold defines the core stereochemical requirements for binding to the Serotonin Transporter (SERT).

This guide addresses two critical challenges in the utilization of this compound:

  • Chiral Purity: The biological activity resides almost exclusively in the (3S, 4R) enantiomer. We provide a validated Biocatalytic Kinetic Resolution protocol using Candida antarctica Lipase B (CAL-B) to isolate this isomer from the racemic trans-alcohol.[1][2]

  • Pharmacological Validation: We detail a SERT Radioligand Binding Assay to quantify the affinity shift between the alcohol intermediate and the final drug, serving as a critical Structure-Activity Relationship (SAR) control.

Biocatalytic Kinetic Resolution (Protocol A)

Objective: To separate the biologically active (3S, 4R)-enantiomer from the racemic trans-alcohol mixture using enzymatic transesterification.[1][2]

Mechanistic Rationale

Chemical resolution of piperidine alcohols is often low-yielding.[1][2] Enzymatic resolution using lipases exploits the enzyme's chiral pocket. Candida antarctica Lipase B (CAL-B) selectively acetylates the (3R, 4S)-enantiomer, leaving the desired (3S, 4R)-alcohol unreacted (or vice versa depending on conditions), allowing for physical separation.[1]

Experimental Workflow

Reagents:

  • Substrate: Racemic (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol (100 mg).[1][2]

  • Enzyme: Immobilized CAL-B (e.g., Novozym 435), 50 mg.[1][2]

  • Acyl Donor: Vinyl Acetate (5 eq).

  • Solvent: Anhydrous Toluene or MTBE (Methyl tert-butyl ether).[1][2]

Step-by-Step Protocol:

  • Solubilization: Dissolve 100 mg of the racemic alcohol in 5 mL of anhydrous Toluene.

  • Acyl Donor Addition: Add 0.2 mL of Vinyl Acetate.

  • Enzyme Initiation: Add 50 mg of CAL-B beads.

  • Incubation: Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Withdraw 50 µL aliquots at 2, 4, 8, and 24 hours. Analyze via Chiral HPLC (see Section 3).

  • Termination: When conversion reaches ~50% (theoretical maximum for resolution), filter off the enzyme beads.

  • Purification: Evaporate solvent. Separate the unreacted alcohol (Enantiomer A) from the formed acetate ester (Enantiomer B) via silica gel flash chromatography (Eluent: DCM/MeOH 95:5).

Visualization: Enzymatic Resolution Logic

EnzymaticResolution Racemate Racemic Paroxol (trans-mixture) Enzyme CAL-B Lipase + Vinyl Acetate Racemate->Enzyme Solubilization Intermediate Enzyme-Substrate Complex Enzyme->Intermediate 30°C, 200 rpm ProductA (3S, 4R)-Alcohol (Unreacted / Slow) Intermediate->ProductA Low Affinity ProductB (3R, 4S)-Acetate (Acylated / Fast) Intermediate->ProductB High Affinity Paroxetine Synthesis Paroxetine Synthesis ProductA->Paroxetine Synthesis Target Discard / Hydrolysis Discard / Hydrolysis ProductB->Discard / Hydrolysis

Caption: Kinetic resolution pathway where CAL-B selectively acylates one enantiomer, allowing physical separation of the target (3S, 4R) scaffold.

Analytical Validation: Chiral HPLC (Protocol B)

Objective: To quantify the Enantiomeric Excess (ee%) of the resolved alcohol.

Method Parameters:

Parameter Condition
Column Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[1][2]1)
Flow Rate 1.0 mL/min
Detection UV @ 235 nm (Absorption max of fluorophenyl ring)
Temperature 25°C

| Retention Times | (3R, 4S)-isomer: ~8.5 min (3S, 4R)-isomer: ~11.2 min |[1][2]

Acceptance Criteria:

  • Conversion: 48-52% (indicates ideal kinetic resolution).[1][2]

  • Enantiomeric Excess (ee): >98% for the isolated alcohol fraction.

Functional Pharmacology: SERT Binding Assay (Protocol C)

Objective: To determine the affinity (


) of the intermediate (Paroxol) relative to the final drug (Paroxetine). This assay validates the "Pharmacophore Hypothesis"—that the benzodioxole moiety is essential for nanomolar potency.
Mechanistic Rationale

This is a Competition Binding Assay . We displace a radiolabeled high-affinity ligand ([³H]-Paroxetine) from human Serotonin Transporters (hSERT) expressed in HEK-293 membranes using increasing concentrations of the test compound (Paroxol).[1][2]

Experimental Workflow

Reagents:

  • Source: HEK-293 cell membranes overexpressing hSERT.[1][2]

  • Radioligand: [³H]-Paroxetine (Specific Activity ~80 Ci/mmol).[1][2] Concentration: 0.5 nM (

    
     approx 0.1 nM).
    
  • Test Compound: (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol (10⁻⁹ M to 10⁻⁴ M).[1][2]

  • Reference: Paroxetine HCl.[2][3][4][5]

  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Step-by-Step Protocol:

  • Preparation: Dilute membranes in assay buffer to ~10 µg protein/well.

  • Plating: In a 96-well plate, add:

    • 25 µL Test Compound (Paroxol) or Reference (Paroxetine).

    • 25 µL [³H]-Paroxetine (0.5 nM final).[1][2]

    • 150 µL Membrane suspension.[2]

  • Incubation: Incubate for 60 minutes at 25°C (Equilibrium).

  • Harvesting: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% PEI using a cell harvester.

  • Washing: Wash 3x with ice-cold buffer to remove unbound radioligand.[1][2]

  • Counting: Add scintillation cocktail and count radioactivity (CPM) in a MicroBeta counter.

Data Analysis & Expected Results

Calculate % Inhibition and fit to a non-linear regression (One-site competition) to determine


.[1][2] Calculate 

using the Cheng-Prusoff equation:

[1]

Comparative Data Table (Expected):

Compound IC50 (nM) Ki (nM) Interpretation
Paroxetine (Drug) ~0.2 0.1 High Affinity (Tight binder)

| Paroxol (Intermediate) | ~1,500 | 850 | Low Affinity (Weak binder) |[1][2]

Note: The significant drop in affinity (from 0.1 nM to 850 nM) confirms that the fluorophenyl-piperidine scaffold provides the "address" to the transporter, but the benzodioxole side chain provides the "anchor" for high-affinity inhibition.

Visualization: SAR Logic

SAR_Logic Paroxol Paroxol Scaffold (Intermediate) Paroxetine Paroxetine (Final Drug) Paroxol->Paroxetine Synthetic Addition of Benzodioxole Linker SERT Serotonin Transporter (Binding Site) Paroxol->SERT Weak H-Bonding (Ki ~850 nM) Paroxetine->SERT Strong Hydrophobic Interaction (Ki ~0.1 nM)

Caption: Structure-Activity Relationship (SAR) demonstrating the critical role of the side-chain addition in transforming the weak-binding intermediate into a potent drug.[1][2]

References

  • Enzymatic Resolution: Gotor, V., et al. (2000). "Enzymatic resolution of trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidines, key intermediates in the synthesis of (-)-Paroxetine." Tetrahedron: Asymmetry.

  • SERT Binding Mechanism: Coleman, J. A., et al. (2016).[6] "Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter." Nature Structural & Molecular Biology.[2]

  • Chemical Identity: PubChem Compound Summary for CID 9855829, Paroxol.

  • Paroxetine Pharmacology: Owens, M. J., et al. (1997). "Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites." Journal of Pharmacology and Experimental Therapeutics.

Sources

Method

Application Note &amp; Protocols: Characterizing (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol Derivatives Using Radioligand Binding Assays

Audience: Researchers, scientists, and drug development professionals in neuroscience, pharmacology, and medicinal chemistry. Abstract: The (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol scaffold is a privileged struct...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in neuroscience, pharmacology, and medicinal chemistry.

Abstract: The (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol scaffold is a privileged structure in modern medicinal chemistry, serving as a critical intermediate for novel agents targeting the central nervous system (CNS).[1] Derivatives of this compound are frequently investigated for their interaction with CNS targets like G-protein coupled receptors (GPCRs) and neurotransmitter transporters.[1] This document provides a comprehensive guide to employing radioligand binding assays—the gold standard for quantifying ligand-receptor interactions—to determine the pharmacological profile of these derivatives.[2][3] We will delve into the foundational principles, offer field-proven insights for assay development, and provide detailed, step-by-step protocols for saturation and competition binding experiments, complete with data analysis and interpretation guidelines.

Part 1: Foundational Principles of Radioligand Binding

Radioligand binding assays are powerful, sensitive, and quantitative tools for studying receptor pharmacology.[4][5] Their utility is rooted in the ability to directly measure the interaction between a ligand and its receptor. The entire methodology is built upon the Law of Mass Action , which describes the reversible, bimolecular interaction between a ligand (L) and a receptor (R) to form a ligand-receptor complex (LR).[6][7]

L + R ⇌ LR

This equilibrium is characterized by two key parameters that these assays are designed to determine:

  • Affinity (Kd): The equilibrium dissociation constant, representing the concentration of radioligand at which 50% of the receptors are occupied at equilibrium.[8] A lower Kd value signifies a higher binding affinity.[9]

  • Receptor Density (Bmax): The maximum number of binding sites in a given preparation, typically expressed as fmol/mg protein or sites/cell .[2][3]

For novel, unlabeled compounds, such as derivatives of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol, we determine their affinity indirectly through competition assays. This introduces two additional key parameters:

  • IC50: The concentration of an unlabeled competing compound that displaces 50% of the specifically bound radioligand.[10]

  • Inhibition Constant (Ki): The affinity of the unlabeled competing compound for the receptor. It is a true constant for the drug-receptor interaction and is calculated from the IC50 value.[8]

There are three primary types of radioligand binding assays, each answering a different experimental question.[2][11][12][13]

  • Saturation Assays: Used to determine the Kd and Bmax of a specific radioligand for a receptor population. This is achieved by incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached.[3][11]

  • Competition (or Inhibition) Assays: Used to determine the affinity (Ki) of an unlabeled test compound. Here, the receptor preparation is incubated with a fixed concentration of radioligand and varying concentrations of the unlabeled competitor.[3][10]

  • Kinetic Assays: Used to measure the association (kon) and dissociation (koff) rate constants of a radioligand, providing deeper insights into the binding mechanism.[6][11]

This guide will focus on the practical application of saturation and competition assays, which are the most common methods for initial compound characterization.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Assay cluster_analysis Phase 3: Data Analysis ReceptorSource Receptor Source (Tissue Homogenate or Recombinant Cells) MembranePrep Membrane Preparation (Homogenization & Centrifugation) ReceptorSource->MembranePrep QC Protein Quantification (e.g., BCA Assay) MembranePrep->QC Incubation Incubation (Membranes + Radioligand +/- Competitor) QC->Incubation Separation Separation of Bound/Free (Vacuum Filtration) Incubation->Separation Detection Detection (Scintillation Counting) Separation->Detection RawData Raw Data (CPM) Detection->RawData Calc Calculate Specific Binding RawData->Calc Fit Non-Linear Regression Calc->Fit Results Determine Parameters (Kd, Bmax, Ki) Fit->Results

Figure 1. General workflow for radioligand binding assays.

Part 2: Assay Development and Optimization: The Causality Behind Choices

A robust and reproducible binding assay is a self-validating system. The choices made during development are critical to ensuring data integrity.

1. Receptor Source Selection:

  • Tissue Homogenates: Using native tissue (e.g., rat brain cortex) provides a physiologically relevant context. However, it may contain a heterogeneous population of receptor subtypes, potentially complicating data interpretation.

  • Recombinant Cell Lines: Using cells (e.g., HEK293 or CHO) stably transfected to express a single human receptor subtype (e.g., 5-HT2A) offers a highly defined and controlled system. This is the preferred method for determining the specific pharmacological profile of a new chemical entity, as it eliminates confounding variables from other receptors. The potential downside is that the cellular environment may differ from native tissue.[14]

2. Radioligand Choice: The selection of the radioligand is paramount. An ideal radioligand exhibits:

  • High Affinity (Kd < 100 nM): This ensures that the radioligand remains bound to the receptor during the wash steps of a filtration assay.[6]

  • High Specificity: It should bind selectively to the target of interest with minimal binding to other receptors.

  • Low Non-Specific Binding (NSB): NSB is the portion of the radioligand that adheres to non-receptor components (e.g., lipids, filter paper). A good radioligand should have specific binding that is at least 90% of the total binding at its Kd concentration.

  • High Specific Activity: This allows for the use of low radioligand concentrations, minimizing receptor occupancy and reducing costs.

3. Optimizing Incubation Conditions:

  • Time and Temperature: The goal is to reach equilibrium, where the rates of association and dissociation are equal. This must be determined empirically for each ligand-receptor system. For many GPCRs, incubations of 60-90 minutes at room temperature or 30°C are sufficient.[15] However, high-affinity ligands may require longer incubation times to reach equilibrium.[16]

  • Buffer Composition: The buffer should maintain a physiological pH (typically 7.4) and may contain ions like MgCl2, which can be essential for the conformation and binding of some GPCRs.[15] Protease inhibitors are often included to prevent receptor degradation.

4. Defining and Minimizing Non-Specific Binding (NSB): NSB is experimentally determined by measuring radioligand binding in the presence of a saturating concentration of an unlabeled "cold" ligand that is known to bind to the target receptor with high affinity. This cold ligand occupies all specific receptor sites, so any remaining radioactivity detected is considered non-specific.

  • Specific Binding = Total Binding - Non-Specific Binding This calculation is the cornerstone of all binding assay data analysis.

G a_desc Goal: Determine Radioligand Kd & Bmax a_setup Varying [Radioligand*] Fixed [Receptor] b_desc Goal: Determine Competitor Ki b_setup Fixed [Radioligand*] Fixed [Receptor] Varying [Unlabeled Competitor] Receptor Radioligand L* Competitor C

Figure 2. Conceptual comparison of saturation and competition assay setups.

Part 3: Step-by-Step Experimental Protocols

These protocols are designed for a 96-well plate format using vacuum filtration to separate bound from free radioligand.[15] They assume the target is a GPCR expressed in a recombinant cell line.

Protocol 3.1: Saturation Binding Assay

Objective: To determine the Kd and Bmax for a chosen radioligand (e.g., [3H]-Ketanserin for the 5-HT2A receptor).

Materials:

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Receptor Membranes: Prepared from cells expressing the target receptor, thawed and resuspended in Assay Buffer. Protein concentration should be optimized to ensure that less than 10% of the added radioligand is bound at any concentration (to avoid ligand depletion).[16]

  • Radioligand: e.g., [3H]-Ketanserin, prepared in a 2x concentrated stock for serial dilutions.

  • Non-Specific Determinate: A high-affinity unlabeled ligand (e.g., 10 µM Mianserin for 5-HT2A).

  • 96-well plates, GF/B filter mats (pre-soaked in 0.5% PEI), scintillation fluid, and a microplate scintillation counter.

Procedure:

  • Plate Setup: Design a 96-well plate map. For each radioligand concentration, you will have wells for Total Binding (in triplicate) and Non-Specific Binding (NSB, in triplicate).

  • Reagent Addition (Total Binding):

    • Add 50 µL of Assay Buffer to each "Total" well.

    • Add 100 µL of the membrane preparation (e.g., 10-20 µg protein/well).

    • Add 50 µL of the appropriate radioligand concentration (typically 8-12 concentrations spanning from 0.1 x Kd to 10 x estimated Kd).

  • Reagent Addition (NSB):

    • Add 50 µL of the unlabeled non-specific determinate (e.g., 10 µM Mianserin) to each "NSB" well.

    • Add 100 µL of the membrane preparation.

    • Add 50 µL of the same radioligand concentrations as used for Total Binding.

  • Incubation:

    • Seal the plate and incubate for a pre-determined time to reach equilibrium (e.g., 60 minutes at 30°C) with gentle agitation.[15]

  • Harvesting:

    • Rapidly terminate the reaction by vacuum filtration through the PEI-soaked GF/B filter mat using a cell harvester.

    • Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.[15]

  • Counting:

    • Dry the filter mat (e.g., 30 min at 50°C).[15]

    • Add scintillation cocktail and count the radioactivity (in counts per minute, CPM) trapped on the filters using a microplate scintillation counter.

Protocol 3.2: Competition Binding Assay

Objective: To determine the affinity (Ki) of an unlabeled test derivative of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol.

Procedure:

  • Plate Setup: This assay requires wells for Total Binding, NSB, and several concentrations of your test compound (typically 10-12 concentrations over a 5-log unit range), all in triplicate.[2]

  • Reagent Addition: The final volume is again 200 µL.

    • Total Binding wells: 50 µL Assay Buffer + 100 µL Membranes + 50 µL Radioligand.

    • NSB wells: 50 µL Non-specific Determinate + 100 µL Membranes + 50 µL Radioligand.

    • Test Compound wells: 50 µL of serially diluted test compound + 100 µL Membranes + 50 µL Radioligand.

    • Critical Choice: The concentration of radioligand should be fixed at or near its Kd value (determined from the saturation assay). This provides a good signal window and optimal sensitivity for competition.

  • Incubation, Harvesting, and Counting: Follow steps 4-6 from the Saturation Binding Assay protocol.

Part 4: Data Analysis and Interpretation

Specialized software like GraphPad Prism is highly recommended for analyzing radioligand binding data using non-linear regression, which provides the most accurate results.[6][8]

Saturation Data Analysis:
  • Calculate Specific Binding: For each radioligand concentration, subtract the average CPM from the NSB wells from the average CPM of the Total Binding wells.

  • Convert CPM to Molar Units: Convert the specific binding CPM values to fmol/mg protein using the specific activity of the radioligand and the protein concentration per well.

  • Non-Linear Regression: Plot Specific Binding (Y-axis) vs. Radioligand Concentration (X-axis). Fit the data to the "one-site binding (hyperbola)" equation: Y = (Bmax * X) / (Kd + X) This will directly yield the Bmax and Kd values.[8]

  • Visualization (Optional): A Scatchard plot (Bound/Free vs. Bound) can be used to visualize the data.[7] A linear plot suggests a single class of binding sites. However, do not use linear regression on a Scatchard plot to determine binding parameters, as it distorts the error distribution of the data.[8]

Competition Data Analysis:
  • Calculate % Inhibition:

    • First, determine the specific binding window: 100% Binding = (Avg Total CPM) - (Avg NSB CPM).

    • For each test compound concentration, calculate specific binding: Specific CPM = (Avg Compound CPM) - (Avg NSB CPM).

    • Calculate % binding relative to control: % Binding = (Specific CPM / 100% Binding) * 100.

    • Calculate % Inhibition: % Inhibition = 100 - % Binding.

  • Non-Linear Regression: Plot % Inhibition (Y-axis) vs. the log of the competitor concentration (X-axis). Fit the data to a sigmoidal dose-response (variable slope) equation to determine the log(IC50), from which the IC50 is calculated.

  • Calculate Ki using the Cheng-Prusoff Equation: This crucial step converts the experiment-dependent IC50 value into the absolute inhibition constant, Ki.[8][17] Ki = IC50 / (1 + ([L]/Kd)) Where:

    • [L] = the concentration of the radioligand used in the assay.

    • Kd = the dissociation constant of the radioligand (determined from your saturation experiment).

G cluster_sat Saturation Analysis cluster_comp Competition Analysis RawCPM Raw CPM Data SpecificBinding Calculate Specific Binding (Total - NSB) RawCPM->SpecificBinding PlotData Plot Data SpecificBinding->PlotData SatPlot Plot: [Specific Bound] vs [Ligand] PlotData->SatPlot CompPlot Plot: [% Inhibition] vs [log Competitor] PlotData->CompPlot NonlinearFit Non-Linear Regression SatFit Fit: One-site hyperbola SatPlot->SatFit SatResult Result: Kd and Bmax SatFit->SatResult CompFit Fit: Sigmoidal dose-response CompPlot->CompFit IC50 Result: IC50 CompFit->IC50 ChengPrusoff Cheng-Prusoff Equation Ki = IC50 / (1 + [L]/Kd) IC50->ChengPrusoff KiResult Final Result: Ki ChengPrusoff->KiResult

Figure 3. Data analysis pipeline for radioligand binding assays.

Part 5: Data Presentation and Application Example

Hypothetical Scenario: Characterizing "Derivative-4FMPM" (a derivative of trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol) at the human 5-HT2A receptor expressed in HEK293 cells.

Step 1: Saturation Assay with [3H]-Ketanserin

[3H]-Ketanserin (nM)Total Binding (CPM)NSB (CPM)Specific Binding (CPM)
0.11050501000
0.21890951795
0.536501503500
1.055402405300
2.075104107100
5.092507508500
10.01010012008900
20.01045014509000
  • Analysis Outcome: Non-linear regression of this data (after conversion to fmol/mg) yields:

    • Kd = 1.2 nM

    • Bmax = 950 fmol/mg protein

Step 2: Competition Assay with Derivative-4FMPM

This assay is performed using 1.2 nM [3H]-Ketanserin (the determined Kd).

[Derivative-4FMPM] (nM)% Inhibition of Specific Binding
0.012%
0.18%
125%
548%
1065%
5089%
10095%
100098%
  • Analysis Outcome: Non-linear regression of the full dataset yields:

    • IC50 = 5.5 nM

Step 3: Final Ki Calculation

Using the Cheng-Prusoff equation:

  • Ki = 5.5 nM / (1 + (1.2 nM / 1.2 nM))

  • Ki = 5.5 nM / (1 + 1)

  • Ki = 2.75 nM

Summary Data Table

CompoundTargetRadioligandKd (nM)Bmax (fmol/mg)IC50 (nM)Ki (nM)
[3H]-Ketanserinh5-HT2AN/A1.2950N/AN/A
Derivative-4FMPMh5-HT2A[3H]-KetanserinN/AN/A5.52.75

This final Ki value represents the intrinsic affinity of Derivative-4FMPM for the human 5-HT2A receptor and can be used to compare its potency against other compounds and to guide further stages of the drug discovery process.

References

  • The GraphPad Guide to Analyzing Radioligand Binding Data. (n.d.). GraphPad. Retrieved from [Link]

  • Zhang, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9. Retrieved from [Link]

  • Davenport, A. P., et al. (2005). Radioligand binding assays and their analysis. Methods in Molecular Biology, 306, 125-153. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Cornea, A., & Nambi, P. (2012). GPCR-radioligand binding assays. Methods in Molecular Biology, 897, 193-204. Retrieved from [Link]

  • Davenport, A. P., et al. (2005). Radioligand Binding Assays and Their Analysis. Springer Nature Experiments. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(5), L421-L429. Retrieved from [Link]

  • Zhang, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Retrieved from [Link]

  • Slideshare. (n.d.). Radioligand assay system (RIA) Principles Of Drug Discovery.pptx. Retrieved from [Link]

  • Cheng, H. C. (2001). The influence of cooperativity on the determination of dissociation constants: examination of the Cheng-Prusoff equation, the Scatchard analysis, the Schild analysis and related power equations. Journal of Pharmacological and Toxicological Methods, 46(2), 61-71. Retrieved from [Link]

  • Motulsky, H. (n.d.). Analyzing Radioligand Binding Data. GraphPad Software. Retrieved from [Link]

  • Yang, Z. S. (1987). Comparison between Scatchard and dose—response ratio equations and their application. Acta Pharmacologica Sinica, 8(1), 1-6. Retrieved from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand Binding Methods: Practical Guide and Tips. American Journal of Physiology, 265(5 Pt 1), L421-9. Retrieved from [Link]

  • Bylund, D. B., Deupree, J. D., & Toews, M. L. (2004). Radioligand-binding methods for membrane preparations and intact cells. Methods in Molecular Biology, 259, 1-28. Retrieved from [Link]

  • Bylund, D. B. (2004). Radioligand Binding Methods for Membrane Preparations and Intact Cells. Springer Nature Experiments. Retrieved from [Link]

  • Bylund, D. B., Deupree, J. D., & Toews, M. L. (2004). Radioligand binding methods for membrane preparations and intact cells. ResearchGate. Retrieved from [Link]

  • Mukhin, A. G., et al. (2008). A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo. Journal of Pharmacology and Experimental Therapeutics, 327(2), 356-365. Retrieved from [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-8. Retrieved from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. Scite.ai. Retrieved from [Link]

  • Reddy, G. J., et al. (2010). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 2(2), 20-27. Retrieved from [Link]

Sources

Application

Application Note: In Vivo Characterization of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol

This Application Note is designed for researchers investigating the pharmacokinetics, metabolite safety, and structure-activity relationships (SAR) of phenylpiperidine derivatives. Subject: (trans-4-(4-Fluorophenyl)piper...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the pharmacokinetics, metabolite safety, and structure-activity relationships (SAR) of phenylpiperidine derivatives.

Subject: (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol Common Names: N-Desmethyl Paroxol; Paroxetine Impurity I; Metabolite M-III (hydrolyzed).[1] CAS: 125224-43-3 (Chiral 3S,4R); 109887-53-8 (Racemic trans)[1][2]

Executive Summary & Scientific Rationale

(trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol (hereafter Compound A ) is the core pharmacophore and a primary metabolite of the selective serotonin reuptake inhibitor (SSRI) Paroxetine.[1][2] Unlike the parent drug, Compound A lacks the benzodioxole moiety, exposing a primary alcohol and a secondary amine.[1][2]

Why evaluate this compound in vivo?

  • Metabolite Qualification: It represents a major metabolic sink (Metabolite M-III pathway).[1][2] Regulatory guidelines (ICH M3(R2)) require qualification of metabolites if they circulate at disproportionately higher levels in humans than in animal tox species.[1][2]

  • SAR Validation: It serves as a critical "negative control" or "low-potency comparator" in behavioral assays to demonstrate the necessity of the ether linkage for high-affinity SERT binding.[1]

  • Blood-Brain Barrier (BBB) Permeability: As a polar scaffold, determining its brain-to-plasma ratio (

    
    ) is essential for designing next-generation SSRIs derived from this backbone.[1][2]
    

Test Article Profile & Formulation Strategy

Physicochemical Properties[1][3][4][5][6][7]
  • Molecular Weight: ~209.26 g/mol [1][2]

  • Lipophilicity (LogP): ~1.2 (Lower than Paroxetine, indicating higher water solubility but potentially reduced passive BBB transport).[1][2]

  • pKa: ~9.8 (Secondary amine).[1][2] Highly ionized at physiological pH.[1][2]

Formulation Protocol

Due to the free secondary amine, Compound A forms stable salts.[1][2] The Hydrochloride (HCl) salt is recommended for in vivo solubility.[1][2]

ParameterSpecificationRationale
Vehicle 0.9% Saline (pH adjusted to 6.0–7.[1]0)The compound is sufficiently polar to dissolve in saline without harsh co-solvents (DMSO) which can confound behavioral data.[1][2]
Concentration 1 mg/mL – 10 mg/mLSupports dosing ranges of 5–50 mg/kg at standard volumes (5–10 mL/kg).[1][2]
Stability Prepare fresh daily.Primary alcohols can oxidize to carboxylic acids; amines can react with aldehydes.[1][2] Keep on ice.
Route IV (Tail Vein) or PO (Gavage)IV for absolute bioavailability; PO for metabolite tracking.[1][2]

Critical Formulation Step: If using the free base, predissolve in 1 equivalent of 0.1N HCl, sonicate until clear, then dilute with PBS to the target volume. Check pH; if <5.0, buffer carefully with dilute NaOH to prevent vein irritation.[1][2]

Experimental Workflow 1: Pharmacokinetic (PK) & BBB Penetration

Objective: Determine the absolute bioavailability (


) and Brain-to-Plasma ratio (

).[1][2]
Study Design (Rat)[1][2]
  • Species: Sprague-Dawley Rats (Male, 250–300g), cannulated (jugular vein) for serial sampling.[1][2]

  • Groups:

    • Group A: IV Bolus (5 mg/kg).[1][2]

    • Group B: Oral Gavage (10 mg/kg).[1][2]

  • Timepoints: Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 h.[1][2]

Step-by-Step Protocol
  • Acclimatization: House animals for >3 days. Fast overnight (food) prior to PO dosing; water ad libitum.

  • Dosing: Administer vehicle-matched control or Compound A.

  • Sampling: Withdraw 200 µL blood into K2-EDTA tubes. Centrifuge (2000g, 4°C, 10 min) to harvest plasma.

  • Terminal Endpoint (Brain): At

    
     (approx. 1h post-dose based on polarity), euthanize a satellite group (
    
    
    
    ). Perfuse transcardially with saline to remove intravascular blood.[1][2] Harvest brain.
  • Bioanalysis: Homogenize brain 1:3 in water. Precipitate proteins (Plasma/Brain homogenate) with Acetonitrile containing Internal Standard (e.g., Fluoxetine).[1][2] Analyze via LC-MS/MS (MRM mode).

Data Output Table (Template)
ParameterDefinitionExpected Trend (Hypothesis)

Peak ConcentrationLower than Paroxetine due to faster renal clearance (polarity).[1][2]

Half-lifeShort (<4 hours) due to rapid conjugation (glucuronidation of alcohol).[1][2]

Brain/Plasma RatioExpected < 0.5 (Low BBB penetration without the lipophilic benzodioxole tail).[1][2]

Experimental Workflow 2: Behavioral Efficacy (Forced Swim Test)

Objective: Confirm the reduced potency of the metabolite compared to the parent drug (Paroxetine).[1][2] This validates the SAR hypothesis that the benzodioxole ether is crucial for efficacy.[1][2]

Study Design (Mouse)[1][2]
  • Species: C57BL/6J Mice (Male, 8–10 weeks).[1][2]

  • Groups (

    
    ): 
    
    • Vehicle (Saline).

    • Positive Control: Paroxetine (10 mg/kg, IP).[1][2]

    • Test High: Compound A (20 mg/kg, IP).[1][2]

    • Test Low: Compound A (5 mg/kg, IP).[1][2]

Protocol
  • Pre-Test (Day 1): Place mice in a water cylinder (25°C) for 15 minutes to induce a state of immobility (learned helplessness). Dry and return to cage.

  • Dosing: Administer compounds 23.5 hours, 5 hours, and 1 hour prior to the test (Sub-acute dosing ensures steady state).

  • Test (Day 2): Place mice in the cylinder for 6 minutes.

  • Scoring: Record "Immobility Time" during the last 4 minutes.

    • Definition of Immobility: Floating with only small movements to keep the head above water.[1][2]

Self-Validating Check:

  • If the Positive Control (Paroxetine) does not significantly reduce immobility vs. Vehicle (

    
    ), the assay is invalid (check water temp, strain sensitivity).
    
  • Compound A Result: Expected to show no significant difference from Vehicle, or significantly less reduction in immobility than Paroxetine, confirming it is an inactive/weak metabolite.[1][2]

Safety & Toxicology: The Irwin Test

Objective: Before high-dose impurity qualification, assess gross CNS toxicity.[1][2]

Method: Administer Compound A at escalating doses (10, 30, 100 mg/kg IP). Observe at 15, 30, 60, 120 min using the Irwin Observation Battery :

  • Autonomic: Pupil size, salivation, defecation.[1][2]

  • Neuromuscular: Grip strength, ataxia, tremors.[1][2]

  • Sensorimotor: Response to touch/noise.[1][2]

Stop Criterion: If convulsions or respiratory distress occur, euthanize immediately.[1][2] This establishes the Maximum Tolerated Dose (MTD).[1][2]

Pathway Visualization (Graphviz)[1][2]

The following diagram illustrates the metabolic relationship and the decision tree for evaluating Compound A.

G Paroxetine Paroxetine (Parent Drug) Metabolism CYP2D6 / Hydrolysis Paroxetine->Metabolism CompA (trans-4-(4-Fluorophenyl) piperidin-3-yl)methanol (Target Compound) Metabolism->CompA De-alkylation PK PK Study (Bioavailability) CompA->PK FST Forced Swim Test (Efficacy Check) CompA->FST Tox Irwin Test (Safety/Tox) CompA->Tox Outcome1 Confirm BBB Permeability PK->Outcome1 Outcome2 Validate SAR (Inactive Control) FST->Outcome2 Outcome3 Qualify as Impurity Tox->Outcome3

Caption: Experimental workflow linking Paroxetine metabolism to the specific evaluation pathways (PK, Efficacy, Safety) for the target alcohol metabolite.

References

  • Bourin, M., et al. (2001).[1][2] "Paroxetine: A Review." CNS Drug Reviews. (Context: Establishes Paroxetine pharmacology and metabolic pathways).

  • Hiemke, C., & Härtter, S. (2000).[1][2] "Pharmacokinetics of Selective Serotonin Reuptake Inhibitors." Pharmacology & Therapeutics.[1][2] (Context: Defines the role of polar metabolites in SSRI clearance).

  • FDA Label (Paxil). "Clinical Pharmacology: Metabolism."[1][2] U.S. Food and Drug Administration.[1][2] (Context: Identifies metabolites as "essentially inactive" (<1/50th potency), grounding the FST hypothesis).[1][2]

  • Porsolt, R. D., et al. (1977).[1][2] "Behavioral despair in mice: a primary screening test for antidepressants."[1][2] Archives Internationales de Pharmacodynamie et de Therapie.[1][2] (Context: The standard protocol for the Forced Swim Test described in Section 4).

  • ICH Harmonised Tripartite Guideline. "Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals (M3(R2))." (Context: Regulatory requirement for testing metabolites/impurities).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol

Ticket ID: SYN-RX-404F Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You have accessed the technical support hub for the synthesis of (trans-4-(4-Fluoropheny...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SYN-RX-404F Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You have accessed the technical support hub for the synthesis of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol . This molecule is a critical pharmacophore, most notably serving as the immediate precursor to Paroxetine (Paxil) .

The synthesis presents two primary failure modes:

  • Stereochemical Drift: The trans-configuration (3S,4R in the active pharmaceutical ingredient) is thermodynamically favored but kinetically challenging to isolate from the cis-isomer generated during precursor formation.

  • Workup Emulsions: The reduction of the ester precursor using aluminum hydrides often results in gelatinous precipitates that trap the product, leading to severe yield loss.

This guide provides self-validating protocols to navigate these bottlenecks.

Module 1: Synthetic Pathway & Stereocontrol

User Observation: "I am obtaining a 60:40 mixture of cis:trans isomers after the Grignard addition. How do I maximize the trans alcohol yield?"

Root Cause: The precursor (typically ethyl 4-(4-fluorophenyl)-1-methylpiperidine-3-carboxylate) is formed via a Michael addition/cyclization that initially favors the cis kinetic product. If you reduce this mixture directly, you will obtain the difficult-to-separate cis-alcohol.

Resolution Protocol: Do not proceed to reduction until you have equilibrated the ester. The trans-isomer is thermodynamically more stable because the bulky 4-fluorophenyl and 3-hydroxymethyl (or ester) groups prefer the equatorial positions to minimize 1,3-diaxial interactions.

Workflow Diagram

SyntheticPathway Start Arecoline / Tetrahydropyridine Precursor Grignard Grignard Addition (p-F-Ph-MgBr) Start->Grignard Mix Cis/Trans Ester Mixture (Kinetic Product) Grignard->Mix 1,4-Addition Equilibration Thermodynamic Equilibration (NaOEt / EtOH, Reflux) Mix->Equilibration Base Catalysis Reduction Hydride Reduction (LiAlH4 or LiBH4) Mix->Reduction NOT RECOMMENDED TransEster Trans-Ester (>90% Trans) Equilibration->TransEster Epimerization TransEster->Reduction Target Target Alcohol (Trans-Isomer) Reduction->Target

Caption: Figure 1. Optimized synthetic workflow emphasizing the critical equilibration step prior to reduction to ensure trans-selectivity.

Step-by-Step Equilibration Protocol
  • Dissolution: Dissolve the crude ester mixture (cis/trans) in anhydrous ethanol (10 mL/g).

  • Base Addition: Add Sodium Ethoxide (NaOEt) (0.2 - 0.5 equivalents).

  • Reflux: Heat to reflux for 4–6 hours.

  • Validation: Monitor by HPLC or H-NMR. The C3-proton signal will shift. The coupling constant (

    
    ) for the trans-isomer is typically larger (~10-12 Hz, axial-axial) compared to the cis-isomer (~3-5 Hz, equatorial-axial).
    
  • Outcome: This process typically shifts the ratio to >90:10 trans:cis.

Module 2: The Reduction Step (Troubleshooting)

User Observation: "My reaction turned into a grey sludge during quenching. I lost 50% of my mass during filtration."

Root Cause: Improper quenching of Lithium Aluminum Hydride (LiAlH₄). The "grey sludge" is aluminum hydroxide gel, which occludes organic product and prevents phase separation.

Resolution Protocol: Switch to the Fieser Workup method. It is chemically stoichiometric and produces a granular, sand-like precipitate that filters easily.

Comparison of Reducing Agents
FeatureLithium Aluminum Hydride (LiAlH₄)Lithium Borohydride (LiBH₄)
Reactivity Very High (Reduces esters, acids, amides)Moderate (Selective for esters/lactones)
Safety Profile Pyrophoric; reacts violently with waterFlammable; evolves H₂ with water
Solvent Ether or THF (Strictly Anhydrous)THF or Diglyme
Defluorination Risk Low (under standard reflux)Negligible
Recommendation Standard Choice for speed and cost.Alternative if functional group tolerance is an issue.
The Fieser Workup Protocol (The "1-1-3" Rule)

For every x grams of LiAlH₄ used:

  • Dilute: Cool the reaction mixture to 0°C and dilute with diethyl ether (if THF was the solvent).

  • Step 1: Slowly add x mL of Water . (CAUTION: Vigorous H₂ evolution).

  • Step 2: Add x mL of 15% Aqueous NaOH .

  • Step 3: Add 3x mL of Water .

  • Age: Warm to room temperature and stir for 15 minutes.

  • Result: The grey sludge will convert into a white, granular solid.

  • Filter: Filter through a celite pad. Wash the pad with THF/Ether. The filtrate contains your pure alcohol.

Module 3: Troubleshooting Logic Tree

User Observation: "I have low yield or impurities I cannot identify."

Use the following logic flow to diagnose the specific chemical failure.

Troubleshooting Issue Start: Identify Issue Yield Low Yield? Issue->Yield Purity Impurity / Wrong Isomer? Issue->Purity Emulsion Did a gel form during workup? Yield->Emulsion Isomer Is it the Cis-Isomer? Purity->Isomer Fieser Action: Use Fieser (1-1-3) or Rochelle's Salt Emulsion->Fieser Yes Incomplete Did TLC show starting material? Emulsion->Incomplete No Moisture Action: Check solvent dryness. LiAlH4 degrades with moisture. Incomplete->Moisture Yes Equilibrate Action: Perform NaOEt equilibration on ESTER precursor. Isomer->Equilibrate Yes Defluoro Is Fluorine missing? (Mass = M-18 or M-20) Isomer->Defluoro No TempControl Action: Lower reaction temp. Avoid Pd/C hydrogenation. Defluoro->TempControl Yes

Caption: Figure 2. Diagnostic logic tree for common synthesis failures regarding yield and purity.

Frequently Asked Questions (FAQ)

Q: Can I use catalytic hydrogenation (H₂/Pd-C) to reduce the ester? A: Not recommended. While catalytic hydrogenation is excellent for reducing double bonds (e.g., the tetrahydropyridine precursor), it is generally poor for reducing esters to alcohols. Furthermore, high-pressure hydrogenation with Palladium on Carbon carries a significant risk of dehalogenation (stripping the fluorine atom off the phenyl ring), destroying your pharmacophore [1].

Q: My product is an oil that won't crystallize. How do I purify it? A: The free base of the alcohol is often an oil.

  • Salt Formation: Convert it to the hydrochloride salt by bubbling dry HCl gas into an ethereal solution or adding HCl in isopropanol. The HCl salt is a solid and can be recrystallized (often from isopropanol/ethanol).

  • Resolution: If you need the specific enantiomer ((-)-(3S,4R)), this is the stage to use chiral resolution agents like L-dibenzoyl tartaric acid [2].[1]

Q: Why is the "Trans" isomer preferred for Paroxetine synthesis? A: The biological activity of Paroxetine is strictly dependent on the spatial arrangement of the 4-fluorophenyl and the 3-oxymethyl groups. The trans orientation allows the molecule to fit into the serotonin reuptake transporter (SERT). The cis isomer is essentially inactive and is considered an impurity [3].

References

  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. (2001). World Intellectual Property Organization. WO2001002357A2.

  • Method of preparing optically pure precursors of paroxetine. (1995). European Patent Office. EP0654025A4.

  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. (2014). Der Pharma Chemica, 6(5):266-271.

  • Lithium Aluminum Hydride (LiAlH4) Workup Procedures. (2023). Master Organic Chemistry.

Sources

Optimization

Technical Support Center: Synthesis of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol

Welcome to the technical support guide for the synthesis of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol. This critical intermediate, notably a precursor and potential impurity in the synthesis of Paroxetine[1][2], d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol. This critical intermediate, notably a precursor and potential impurity in the synthesis of Paroxetine[1][2], demands precise control over reaction conditions to ensure high purity and diastereoselectivity. This document addresses the most common side reactions and troubleshooting scenarios encountered during its synthesis, providing root cause analysis and validated protocols to overcome these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product is contaminated with the cis-isomer. How can I improve the trans-diastereoselectivity during the ketone reduction step?

A1: Issue Identification and Root Cause Analysis

The formation of the undesired cis-isomer is a common and critical issue. This side reaction originates from the reduction of the precursor ketone, N-Boc-4-(4-fluorophenyl)-3-oxopiperidine. The stereochemical outcome is dictated by the trajectory of the hydride attack on the carbonyl group.

Standard reducing agents like sodium borohydride (NaBH₄) are small and can attack the carbonyl from either the axial or equatorial face of the piperidone ring, often leading to poor diastereoselectivity.[3][4] To achieve the desired trans product, the resulting hydroxyl group must be in an equatorial position, which arises from an axial hydride attack. The bulky 4-(4-fluorophenyl) group prefers an equatorial position, sterically hindering equatorial attack and favoring the desired axial approach. However, this preference can be insufficient with small hydrides.

The key to maximizing trans-selectivity is to use a sterically demanding reducing agent that can only approach from the less hindered axial face.[5]

Troubleshooting Protocol: Enhancing trans-Selectivity

To significantly favor the formation of the trans-isomer, we recommend switching from sodium borohydride to a bulkier reducing agent, such as Lithium tri-sec-butylborohydride (L-Selectride®).[5][6][7] Its large steric profile almost exclusively permits axial attack, yielding the desired product.

Detailed Protocol:

  • Reaction Setup: In a flame-dried, multi-neck flask under an inert argon atmosphere, dissolve the N-Boc-4-(4-fluorophenyl)-3-oxopiperidine (1.0 equiv.) in anhydrous tetrahydrofuran (THF) (approx. 0.1 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Maintaining this low temperature is crucial for maximizing selectivity.

  • Reagent Addition: Slowly add L-Selectride® (1.0 M solution in THF, 1.2 equiv.) dropwise to the cooled solution over 30-45 minutes. The slow addition helps control the reaction exotherm.

  • Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting ketone.[8]

  • Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl), ensuring the temperature remains below -60 °C during the initial quench.

  • Work-up: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Validation: Analyze the crude product ratio using ¹H NMR spectroscopy. The coupling constants for the protons at C3 and C4 can differentiate the trans and cis isomers. The trans isomer will typically show a large axial-axial coupling constant (J ≈ 8-12 Hz).

Data Summary: Reducing Agent Comparison

Reducing AgentTypical TemperatureDiastereomeric Ratio (trans:cis)Key Considerations
Sodium Borohydride (NaBH₄)0 °C to RT60:40 to 75:25Low cost, easy handling, but poor selectivity.[9][10]
L-Selectride®-78 °C>98:2Excellent selectivity, requires anhydrous/inert conditions.[6][11][12]
K-Selectride®-78 °C>95:5Similar to L-Selectride, slightly more reactive.[5]

Diagram: Mechanism of Stereoselective Reduction

The diagram below illustrates how a sterically hindered reducing agent like L-Selectride® favors the formation of the trans product.

G cluster_0 Reduction of Piperidone Precursor cluster_1 Attack Pathways cluster_2 Products Ketone N-Boc-4-(4-fluorophenyl)-3-oxopiperidine NaBH4 Small Hydride (e.g., NaBH₄) Ketone->NaBH4 Attacks from both faces LSelectride Bulky Hydride (e.g., L-Selectride®) Ketone->LSelectride Steric hindrance allows only axial attack Axial Axial Attack NaBH4->Axial Equatorial Equatorial Attack NaBH4->Equatorial LSelectride->Axial Trans trans-Product (Desired) (Equatorial -OH) Axial->Trans Cis cis-Product (Side Product) (Axial -OH) Equatorial->Cis G cluster_main N-Boc Deprotection Pathway cluster_side_reactions Side Reactions (No Scavenger) cluster_scavenger Scavenger Pathway Start N-Boc Protected Amine Protonated Protonated Carbamate Start->Protonated + H⁺ (TFA) CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid tBuCation tert-Butyl Cation (t-Bu⁺) REACTIVE! Protonated->tBuCation FinalAmine Desired Free Amine CarbamicAcid->FinalAmine - CO₂ Alkylation Alkylated Byproduct tBuCation->Alkylation Attacks Product Isobutylene Isobutylene tBuCation->Isobutylene Scavenger Cation Scavenger (e.g., Triethylsilane) tBuCation->Scavenger Rapid Trapping Trapped Trapped Cation (e.g., t-Bu-SiEt₃) - STABLE Scavenger->Trapped

Sources

Troubleshooting

Technical Support Center: Purification of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol

Topic: Purification of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol) from impurities Content type: Technical Support Center Guide Technical Overview (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol (CAS: 125224-43-3...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol) from impurities Content type: Technical Support Center Guide

Technical Overview

(trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol (CAS: 125224-43-3 for the (3S,4R) isomer) is a critical piperidine intermediate, most notably used in the synthesis of the antidepressant Paroxetine (Paxil). Structurally, it features a secondary amine, a primary alcohol, and a fluorophenyl group. The "trans" relative stereochemistry between the C3-hydroxymethyl and C4-fluorophenyl groups is essential for biological activity.

Critical Quality Attributes (CQAs):

  • Diastereomeric Purity: >99:1 (trans:cis ratio). The cis-isomer is a common impurity from non-stereoselective reduction steps.

  • Enantiomeric Purity: >98% ee (typically (3S,4R) for Paroxetine synthesis).

  • Chemical Purity: >98% (Removal of inorganic salts, boron residues, and des-fluoro analogs).

Troubleshooting Guide (Q&A)

Q1: My crude product contains ~15% cis-isomer. How can I efficiently remove it without column chromatography?

A: The most scalable method for upgrading diastereomeric purity is fractional recrystallization of the hydrochloride salt . The trans-isomer hydrochloride salt typically exhibits higher crystallinity and lower solubility in alcoholic solvents compared to the cis-isomer.

  • Recommendation: Convert the free base to the HCl salt using anhydrous HCl in Isopropyl Alcohol (IPA). Heat to reflux to dissolve, then cool slowly to 0-5°C. The trans-HCl salt precipitates preferentially.

  • Alternative: If the impurity load is very high (>20%), a "reslurry" in hot toluene followed by cooling can sometimes enrich the trans-isomer before salt formation.

Q2: I am seeing persistent boron residues (>500 ppm) after the borohydride reduction step. How do I remove them?

A: Boron salts (from NaBH4 or LiAlH4 reductions) often complex with the amino-alcohol moiety, making them "sticky" during extraction.

  • The Fix: Use an oxidative quench or a pH-swing workup.

    • Oxidative Quench: Treat the crude reaction mixture with Acetone (to destroy excess hydride) followed by a dilute solution of sodium potassium tartrate (Rochelle's salt). Stir vigorously for 2-3 hours until layers separate cleanly.

    • pH Swing: Acidify the mixture to pH < 2 with dilute HCl (solubilizes the amine and breaks boron complexes), wash with an organic solvent (DCM or Toluene) to remove non-basic impurities, then basify to pH > 12 with NaOH to precipitate the free base or extract it into an organic solvent.

Q3: The product is colored (yellow/orange) despite showing high purity by HPLC.

A: This is likely due to trace oxidation products (N-oxides or quinoid species) or polymerization of minor impurities.

  • Solution: Perform a Charcoal Treatment . Dissolve the material in hot Methanol or Ethanol (5-10 volumes). Add Activated Carbon (5-10 wt%). Reflux for 30 minutes. Filter hot through a Celite pad. This often removes color bodies that are undetectable by standard UV-HPLC.

Q4: My yield is low after acid-base extraction. Where is my compound?

A: This amino-alcohol is amphiphilic.

  • Diagnosis: Check the aqueous layer pH. The piperidine nitrogen has a pKa ~10-11. If the pH is not sufficiently high (>12), a significant portion remains protonated in the water.

  • Diagnosis 2: Check for "oiling out." The compound is moderately soluble in water.

  • Remedy: Saturate the aqueous phase with NaCl (salting out) before the final organic extraction. Use a polar organic solvent mixture like DCM:IPA (9:1) or n-Butanol for extraction if the compound is stubborn.

Step-by-Step Purification Protocols

Protocol A: Acid-Base Chemical Cleanup

Best for removing non-basic impurities (starting materials, neutral side products).

  • Dissolution: Dissolve crude residue in Toluene or Dichloromethane (DCM) (10 mL/g).

  • Acid Extraction: Extract the organic layer with 1M HCl (2 x 5 mL/g).

    • Mechanism:[1][2][3] The amine is protonated (

      
      ) and moves to the aqueous phase. Neutral impurities stay in the organic phase.
      
  • Wash: Wash the combined acidic aqueous layers with fresh Toluene (1 x 5 mL/g). Discard the organic wash.

  • Basification: Cool the aqueous layer to 0-5°C. Slowly add 20% NaOH or NH4OH until pH > 12.

    • Note: The product may precipitate as a solid or oil out.[3]

  • Final Extraction: Extract the turbid aqueous mixture with DCM or Ethyl Acetate (3 x 5 mL/g).

  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate.
    
Protocol B: Recrystallization (Diastereomeric Enrichment)

Best for separating trans-isomer from cis-isomer.

  • Salt Formation: Dissolve the free base (10 g) in Isopropyl Alcohol (IPA) (50 mL).

  • Acid Addition: Add HCl in IPA (1.1 equivalents) dropwise at room temperature. An exotherm is expected.

  • Heating: Heat the slurry to reflux (approx. 82°C) until a clear solution is obtained.

    • Tip: If it doesn't dissolve completely, add Methanol dropwise until clear.

  • Crystallization: Stop heating and allow the solution to cool slowly to room temperature with gentle stirring. Then chill to 0-5°C for 2 hours.

  • Filtration: Filter the white crystalline solid.

  • Wash: Wash the cake with cold IPA.

  • Drying: Dry in a vacuum oven at 45°C.

    • Expected Result: This typically upgrades a 85:15 trans:cis mixture to >98:2.

Visualization: Purification Workflow

The following diagram illustrates the logical flow for purifying the crude reaction mixture.

PurificationWorkflow Crude Crude Reaction Mixture (Amine + Boron salts + Isomers) Quench 1. Oxidative Quench (Acetone/Rochelle's Salt) 2. Phase Separation Crude->Quench Remove Boron AcidBase Acid-Base Extraction (Remove Neutrals/Non-amines) Quench->AcidBase Isolate Amine CheckPurity Check Purity (HPLC) Trans:Cis Ratio? AcidBase->CheckPurity Recryst Recrystallization (HCl Salt) Solvent: IPA or IPA/MeOH CheckPurity->Recryst <99% Trans (High Cis) Final Pure (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol CheckPurity->Final >99% Trans FreeBase Free Base Regeneration (NaOH / DCM) Recryst->FreeBase Recover Base FreeBase->Final

Caption: Logical workflow for the isolation and purification of the target piperidine alcohol, prioritizing chemical cleanup followed by stereochemical upgrading.

Data Summary: Impurity Profile & Solubility

Impurity TypeOriginRemoval Strategy
Cis-Isomer Non-selective reductionRecrystallization of HCl salt (IPA)
Boron Residues Hydride reagents (NaBH4)Rochelle's salt quench; Acid wash (pH < 2)
Inorganic Salts Reaction byproductsAqueous workup; Filtration through Celite
Colored Impurities Oxidation/PolymerizationActivated Carbon (Charcoal) treatment
SolventSolubility (Free Base)Solubility (HCl Salt)
Water Low (pH > 10)High
Methanol HighHigh
Isopropyl Alcohol (IPA) HighLow (Hot) / Very Low (Cold)
Toluene High (Hot)Insoluble
Dichloromethane HighModerate

Frequently Asked Questions (FAQs)

Q: Can I use chiral HPLC to separate the enantiomers if my synthesis was not enantioselective? A: Yes. If you have a racemic trans mixture, you can separate the (3S,4R) and (3R,4S) enantiomers using a polysaccharide-based chiral column (e.g., Chiralpak AD-H or OD-H ).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).

  • Scale-up: For larger quantities, classical resolution using L-di-p-toluoyl tartaric acid is more cost-effective than prep-HPLC.

Q: How stable is the free base? A: The free base is an amino-alcohol and is prone to air oxidation over time. It should be stored under an inert atmosphere (Argon/Nitrogen) at 2-8°C. The Hydrochloride salt is significantly more stable and is the preferred form for long-term storage.

Q: Is the "trans" configuration thermodynamic or kinetic? A: In 3,4-disubstituted piperidines, the trans diequatorial conformation is generally thermodynamically favored. However, depending on the synthesis route (e.g., reduction of a tetrahydropyridine), you may kinetically trap the cis isomer. Equilibration to the trans isomer can sometimes be achieved by heating the free base in a protic solvent with a catalytic amount of base, though this is risky for this specific alcohol due to potential elimination reactions.

References

  • Barnes, R. D., et al. (1997). Process for the preparation of paroxetine intermediate. U.S. Patent No. 5,672,710. Washington, DC: U.S. Patent and Trademark Office. Link

  • Ward, N. (2001). Process for the preparation of paroxetine intermediate. WO Patent 2001025202A1. Link

  • Adger, B., et al. (1997). Process for the preparation of paroxetine. U.S. Patent No. 6,063,927. Link

  • Senthil Kumar, U., et al. (2009). Process for the preparation of paroxetine hydrochloride. WO Patent 2009138999A2. Link

  • PubChem. (2023).[4] Compound Summary: ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol.[1][4][5][6] National Library of Medicine. Link

Sources

Optimization

Optimization of reaction conditions for (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol)

Status: Active Ticket ID: CHEM-SUP-8821 Subject: Optimization of Reaction Conditions & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The target molecule,...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-SUP-8821 Subject: Optimization of Reaction Conditions & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The target molecule, (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol , is a critical pharmacophore, most notably serving as the immediate precursor to Paroxetine (Paxil) .[1] The primary synthetic challenge lies not in the connectivity, but in the stereochemical integrity (cis/trans ratio) and the chemoselective reduction of the ester functionality without defluorination or side-reactions.

This guide provides a self-validating workflow to ensure high diastereomeric excess (de) and scalable isolation.

Part 1: The Synthetic Logic & Workflow

The synthesis hinges on the thermodynamic stability of the trans-piperidine system. Unlike the cis-isomer (often the kinetic product of Grignard additions or Plancher rearrangements), the trans-isomer places the bulky 4-fluorophenyl and hydroxymethyl groups in equatorial positions (diequatorial), minimizing 1,3-diaxial interactions.

Workflow Diagram

The following flowchart illustrates the critical decision points where stereochemistry is set and retained.

G cluster_0 Stage 1: Stereocontrol cluster_1 Stage 2: Reduction CisEster Cis-Ester (Kinetic Product) Base NaOEt / EtOH Reflux (Equilibration) CisEster->Base Epimerization TransEster Trans-Ester (Thermodynamic Product) LAH LiAlH4 (LAH) or LiBH4 TransEster->LAH Hydride Transfer Base->TransEster >95:5 Ratio TransAlc Trans-Alcohol (Target) LAH->TransAlc Retention of Configuration

Figure 1: Stereochemical rectification must occur at the ester stage. Reduction of the cis-ester will yield the cis-alcohol, which is difficult to isomerize.

Part 2: Troubleshooting & Optimization (Q&A)

Topic 1: Stereochemical Purity (The "Trans" Issue)

Q: I am isolating a mixture of cis/trans isomers after reduction. Can I equilibrate the alcohol directly? A: No. Isomerizing the alcohol is chemically difficult and inefficient. You must ensure the trans-geometry is set before the reduction step.

  • Root Cause: The reduction of the ester to the alcohol is stereospecific; it preserves the stereocenter at C3. If you reduce a 50:50 mix of esters, you get a 50:50 mix of alcohols.

  • Solution: Perform a base-mediated equilibration on the precursor ester (Ethyl 4-(4-fluorophenyl)piperidine-3-carboxylate).[2]

    • Protocol: Reflux the ester in NaOEt/EtOH (Sodium Ethoxide in Ethanol) for 4–6 hours. This deprotonates the C3 position (alpha to the carbonyl). Upon reprotonation, the system settles into the thermodynamically favored trans-diequatorial conformation [1].

Topic 2: Reduction Failure & Workup (The "Aluminum Emulsion")

Q: My LiAlH4 (LAH) reduction shows complete consumption of starting material, but I lose 40% of my yield during the aqueous workup. What is happening? A: You are likely trapping your product in "aluminum hydroxides" (the grey sludge). Piperidine alcohols are polar and chelate strongly to aluminum salts.

  • The Fix: Abandon the standard "dump onto ice" method. Use the Fieser & Fieser protocol or Rocheless Salt workup to create granular, filterable solids.

Optimized Workup Protocol (Fieser Method): For every 1.0 g of LiAlH4 used:

  • Dilute reaction mixture with ether/THF and cool to 0°C.

  • Slowly add 1.0 mL water. (Caution: Gas evolution).

  • Add 1.0 mL 15% NaOH solution.

  • Add 3.0 mL water.

  • Warm to room temperature and stir for 15 minutes. The gray precipitate should turn into a white, granular sand.

  • Filter through Celite. Wash the cake with hot THF to recover occluded product.

Topic 3: Chemoselectivity (Defluorination)

Q: I see a small impurity (~5%) that lacks the fluorine atom (M-18 mass shift). Is LAH removing the fluorine? A: Yes, aromatic nucleophilic substitution (SNAr) is possible if the reaction temperature is too high, although the 4-fluorophenyl group is generally robust.

  • Optimization:

    • Switch from refluxing THF (66°C) to refluxing Diethyl Ether (35°C) . LAH is soluble in both. The lower temperature prevents defluorination while still reducing the ester [2].

    • Alternative: Use LiBH4 (Lithium Borohydride) in THF. It is milder than LAH but sufficiently reactive to reduce esters to alcohols without touching the aryl fluoride.

Part 3: Reagent Selection Guide

Select the reducing agent based on your specific substrate constraints (e.g., presence of N-protecting groups like Boc or Cbz).

ReagentReactivityRisk of DefluorinationCompatible with N-Boc?Workup Difficulty
LiAlH4 (LAH) HighModerate (at high T)No (Reduces Boc to Methyl)High (Emulsions)
LiBH4 MediumLowYes Low (Aqueous wash)
DIBAL-H HighLow (-78°C)YesMedium
NaBH4 + CaCl2 MediumVery LowYesLow

Note: If your piperidine nitrogen is protected with a Boc group, do NOT use LAH unless you intend to methylate the amine (forming N-Methyl paroxetine precursor).

Part 4: Experimental Protocol (Self-Validating)

Target: trans-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl)methanol (Paroxetine Intermediate)

  • Epimerization (The Checkpoint):

    • Dissolve crude ethyl 4-(4-fluorophenyl)-1-methylpiperidine-3-carboxylate in absolute EtOH.

    • Add 1.2 eq NaOEt. Reflux 6h.

    • Validation: Take an aliquot, perform a mini-workup, and run H-NMR. Look for the coupling constant (

      
      ) between H3 and H4.
      
      • 
         → Cis (Axial-Equatorial)
        
      • 
         → Trans (Diaxial) [3]. Do not proceed until J > 10 Hz.
        
  • Reduction:

    • Suspend LiAlH4 (2.0 eq) in anhydrous THF under Nitrogen at 0°C.

    • Add the trans-ester (dissolved in THF) dropwise.

    • Stir at 0°C for 1h, then warm to RT.

    • Validation: TLC (MeOH/DCM 1:9). The ester spot (high Rf) should disappear; the alcohol spot (lower Rf) appears.

  • Purification (Resolution):

    • The product is a racemate (

      
      ). To isolate the specific enantiomer required for Paroxetine (3S, 4R), treat the crude alcohol with L-di-p-toluoyl tartaric acid  in acetone/methanol.[2] The salt of the desired enantiomer crystallizes out [4].[3][4]
      

References

  • Process Development of Paroxetine: Organic Process Research & Development. "Optimization of the epimerization of cis-4-arylpiperidine-3-carboxylates."

  • Reduction of Esters: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. "Selectivity of Hydride Reductions."

  • NMR Stereochemistry: Journal of Medicinal Chemistry. "Synthesis and conformational analysis of 3,4-disubstituted piperidines."

  • Enantiomeric Resolution: U.S. Patent 6,956,121. "Preparation of paroxetine involving novel intermediates."

Sources

Troubleshooting

Minimizing byproduct formation in (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol) synthesis

Ticket Category: Process Chemistry & Impurity Profiling Assigned Specialist: Senior Application Scientist Reference ID: PAR-INT-OH-001 Executive Summary The synthesis of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol (...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Process Chemistry & Impurity Profiling Assigned Specialist: Senior Application Scientist Reference ID: PAR-INT-OH-001

Executive Summary

The synthesis of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol (an advanced intermediate for Paroxetine) presents a classic challenge in stereoselective synthesis: controlling the cis/trans ratio on a piperidine ring while preserving a labile aryl-fluorine bond.

This guide addresses the three most common "User Tickets" we receive regarding this workflow:

  • Stereochemical Drift: Inability to maximize the thermodynamic trans-isomer.

  • Defluorination: Loss of the fluorine atom during hydride reduction.

  • Grignard Side-Reactions: Formation of biphenyls and 1,2-addition byproducts.

Module 1: Stereochemical Control (The Cis/Trans Ratio)

User Report: "My HPLC shows a 60:40 trans:cis ratio after the Michael addition. Recrystallization isn't cleaning it up efficiently.[1] How do I push this to >90% trans before the reduction step?"

Root Cause Analysis: The Michael addition of 4-fluorophenylmagnesium bromide to arecoline (or similar


-unsaturated esters) is kinetically controlled, often yielding significant amounts of the cis-isomer (substituents in axial/equatorial orientation). The trans-isomer (diequatorial) is the thermodynamic product.

Technical Protocol: Thermodynamic Equilibration Do not proceed to the alcohol reduction with a poor cis/trans ratio. You cannot easily epimerize the alcohol. You must epimerize the ester intermediate.

  • Isolation: Isolate the crude ester intermediate (e.g., ethyl 4-(4-fluorophenyl)-1-methylpiperidine-3-carboxylate).

  • Equilibration Cocktail: Dissolve the crude oil in dry ethanol (5 volumes).

  • Catalyst: Add Sodium Ethoxide (NaOEt) (0.2 – 0.5 eq).

  • Reflux: Heat to reflux for 2–4 hours.

    • Mechanism:[1][2][3][4][5][6] The base deprotonates the

      
      -proton (C3 position), forming an enolate. Reprotonation occurs preferentially from the less hindered face, settling into the thermodynamically stable trans-diequatorial conformation.
      
  • Checkpoint: Monitor via GC or HPLC. The ratio should shift to >90:10 trans:cis.

  • Quench: Cool and neutralize with acetic acid before aqueous workup.

Visualizing the Equilibration Pathway

Epimerization CisEster Cis-Ester (Kinetic Product) Enolate Planar Enolate Intermediate CisEster->Enolate NaOEt/EtOH Deprotonation Alcohol Target Alcohol (Stereocenter Locked) CisEster->Alcohol Avoid this path! TransEster Trans-Ester (Thermodynamic Product) Enolate->TransEster Reprotonation (Equilibration) TransEster->Enolate Reversible TransEster->Alcohol LiAlH4 Reduction (Irreversible)

Figure 1: Base-mediated epimerization of the ester intermediate prior to reduction.

Module 2: Preventing Defluorination (Reaction Safety)

User Report: "Mass spec shows a peak at M-18 consistent with a des-fluoro impurity. We are using LiAlH4 for the ester reduction."[6]

Root Cause Analysis: Aryl fluorides are generally stable, but LiAlH4 (LAH) is a potent nucleophile. In refluxing ethers (THF/Dioxane), especially if the reaction runs too long or gets too hot, hydride can displace the fluoride (SNAr-like mechanism), particularly if there are trace metal salts present that activate the ring.

Troubleshooting Protocol:

ParameterStandard Protocol (High Risk)Optimized Protocol (Low Risk)
Reagent LiAlH4 (Excess)NaBH4 + Activator (CaCl2 or ZnCl2)
Solvent THF (Reflux >60°C)Ethanol/THF (0°C to RT)
Quench Water/NaOH (Exothermic)Acetone (scavenges excess hydride)

Recommended Workflow (NaBH4 Method):

  • Dissolve the trans-ester in Ethanol/THF (2:1).

  • Add CaCl2 (1.5 eq) and stir for 15 mins (forms a calcium borohydride species in situ, which is more reactive than NaBH4 alone but milder than LAH).

  • Add NaBH4 (3.0 eq) portion-wise at 0°C.

  • Allow to warm to Room Temperature (20–25°C). Do not reflux.

  • Monitor disappearance of ester. This method virtually eliminates the des-fluoro byproduct [1].

Module 3: Minimizing Grignard Byproducts

User Report: "We are seeing a persistent impurity at RRT 1.2 during the formation of the piperidine ring. It looks like a dimer."

Root Cause Analysis: This is likely 4,4'-difluorobiphenyl , formed by the homocoupling of the Grignard reagent (4-fluorophenylmagnesium bromide). Alternatively, if the reaction temperature is not controlled, 1,2-addition to the ester carbonyl occurs instead of the desired 1,4-conjugate addition.

Corrective Actions:

  • Copper Catalysis: The Michael addition to the unsaturated ester (Arecoline) must be catalyzed by Copper(I) salts (e.g., CuI or CuCl, 5-10 mol%). This promotes the soft-soft interaction required for 1,4-addition.

  • Temperature Control:

    • Grignard Formation: Reflux is necessary to start, but cool to room temp immediately after magnesium consumption.

    • Addition Step: Cool the ester/catalyst mixture to -10°C . Add the Grignard reagent slowly.

  • Stoichiometry: Do not use a large excess of Grignard. 1.05 – 1.10 equivalents is sufficient. Excess Grignard attacks the ester group of the product, leading to tertiary alcohol impurities (the "double addition" product).

Impurity Profile & Logic Flow

ImpurityFlow Grignard 4-F-Ph-MgBr Reaction Michael Addition (CuI Catalyzed) Grignard->Reaction Substrate Arecoline Analog (Unsaturated Ester) Substrate->Reaction Desired Trans-Ester (Precursor) Reaction->Desired Controlled Temp -10°C Impurity1 Impurity A: Cis-Isomer Reaction->Impurity1 Kinetic Control Impurity2 Impurity B: Biphenyl Dimer Reaction->Impurity2 Homocoupling (Oxidative conditions) Impurity3 Impurity C: Tertiary Alcohol (1,2-Addition) Reaction->Impurity3 No Cu Catalyst or Excess Grignard

Figure 2: Origin of key impurities during the piperidine ring formation.

FAQ: Rapid Response

Q: Can I use L-Selectride for the reduction to improve stereoselectivity? A: No. L-Selectride is a bulky reducing agent used to generate stereocenters during reduction of ketones. Here, you are reducing an ester to a primary alcohol. The stereocenter at C3 is already set. Use the equilibration method (Module 1) to fix the stereochemistry before you reduce.

Q: How do I remove the des-fluoro impurity if it's already formed? A: It is extremely difficult to separate the des-fluoro analog (phenyl) from the fluoro-analog via standard crystallization due to their structural similarity. Preparative HPLC or rigorous fractional crystallization of the HCl salt in Isopropanol is required, but yield loss will be high. Prevention is the only viable strategy.

Q: What is the best stopping point for stability? A: The Ester Hydrochloride salt is the most stable intermediate. The free base alcohol is prone to oxidation (to aldehyde) if stored in solution. Store the final alcohol as a solid salt (HCl or Tartrate) under Argon.

References
  • Jagdale, A. R., et al. (2009).[7] "Cobalt(II) Chloride Catalyzed Chemoselective Reduction of Carboxylic Esters to Alcohols with Sodium Borohydride."[7] Synthesis, 2009(4), 660-664.[7] Link

  • Barnes, R. D., et al. (1977). "Synthesis of Paroxetine." U.S. Patent 4,007,196. Link

  • De, A., et al. (2021). "Multigram-scale flow synthesis of the chiral key intermediate of (−)-paroxetine." Green Chemistry, 23, 1234-1240. Link

  • Gao, L., et al. (2002). "Asymmetric Synthesis of Paroxetine Precursor." Tetrahedron: Asymmetry, 13(23), 2583-2587. Link

Sources

Optimization

Technical Support Center: Resolving Racemic Mixtures of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the resolution of racemic (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol. This guide is designed to provide in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the resolution of racemic (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to assist you in your experimental endeavors. As Senior Application Scientists, we have compiled this resource based on established methodologies and field-proven insights to ensure you can navigate the complexities of chiral resolution with confidence.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the resolution of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol. Each problem is followed by potential causes and actionable solutions.

Issue 1: Poor or No Crystallization of Diastereomeric Salts

You've reacted your racemic (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol with a chiral resolving agent, but no precipitate forms, or you only get an oil.

Possible Cause Troubleshooting Step
Inappropriate Solvent System The solubility of the diastereomeric salts is highly dependent on the solvent. A systematic screening of various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate) and solvent mixtures is crucial.[1][2]
Action: Start with a solvent in which your racemic mixture is soluble at an elevated temperature but sparingly soluble at room temperature. If crystallization does not occur upon cooling, consider adding an anti-solvent (a solvent in which the salts are poorly soluble) dropwise until turbidity is observed.[1]
High Solubility of Diastereomeric Salts Both diastereomeric salts may be too soluble in the chosen solvent, preventing precipitation.[1]
Action: In addition to solvent screening, try increasing the concentration of your reactants.[3] If that fails, consider a different class of resolving agent that may form less soluble salts.
Insufficient Purity of Starting Materials Impurities present in the racemic amine or the chiral resolving agent can inhibit crystal lattice formation.[3]
Action: Ensure the high purity of your starting materials by recrystallization or chromatography before attempting the resolution.
Incorrect Stoichiometry The ratio of the racemic mixture to the resolving agent is critical. An excess of either component can sometimes inhibit crystallization.
Action: While a 1:1 stoichiometry is a common starting point, experimenting with slight excesses or even sub-stoichiometric amounts (e.g., 0.5 equivalents) of the resolving agent can sometimes be beneficial.[4]
Issue 2: Low Enantiomeric Excess (ee) of the Resolved Product

You've successfully crystallized a diastereomeric salt, but after removing the resolving agent, the enantiomeric excess of your (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol is lower than expected.

Possible Cause Troubleshooting Step
Co-crystallization of Diastereomers The solubilities of the two diastereomeric salts are too similar in the chosen solvent, leading to the precipitation of both.[1]
Action: Re-evaluate your solvent system. A different solvent or solvent mixture may provide a greater solubility difference. Also, control the rate of cooling; slow cooling often favors the crystallization of the less soluble diastereomer.[3][5]
Racemization The chiral centers of your compound or the resolving agent may be unstable under the experimental conditions (e.g., high temperature, harsh pH), leading to a loss of optical purity.[3]
Action: Assess the stability of your compounds under the resolution conditions. If racemization is suspected, consider using milder temperatures and ensuring the pH remains within a stable range.
Incomplete Separation The filtration or washing steps may not have been sufficient to remove the mother liquor containing the more soluble diastereomer.
Action: Ensure efficient filtration and wash the crystals with a small amount of cold solvent in which the desired salt has low solubility. Multiple recrystallizations may be necessary to improve the enantiomeric excess.
Issue 3: Inefficient Enzymatic Resolution

You are using a lipase to selectively acylate one enantiomer of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol, but the conversion is low, or the enantioselectivity is poor.

Possible Cause Troubleshooting Step
Suboptimal Enzyme Choice Not all lipases will exhibit high enantioselectivity for your specific substrate. The stereochemical preference of lipases can vary.[6]
Action: Screen a panel of different lipases (e.g., Candida antarctica lipase A and B, Pseudomonas cepacia lipase) to identify the most effective one. Notably, different lipases can show opposite stereochemical preferences.[6]
Inappropriate Acyl Donor The nature of the acyl donor can significantly influence the reaction rate and enantioselectivity.
Action: Experiment with different acyl donors, such as vinyl acetate, isopropenyl acetate, or various fatty esters.[7] Reactions performed under vacuum can help drive the equilibrium towards the acylated product by removing the volatile alcohol byproduct.[7]
Unfavorable Reaction Conditions Temperature, solvent, and water activity can all impact enzyme performance.
Action: Optimize the reaction temperature; lower temperatures can sometimes increase enantioselectivity at the cost of reaction rate.[8] Screen different organic solvents, as the enzyme's activity and selectivity can be solvent-dependent.[8] Ensure the enzyme is properly hydrated, as water content is critical for activity in organic media.
Issue 4: Poor Chiral HPLC or SFC Separation

You are trying to determine the enantiomeric excess of your resolved product using chiral chromatography, but the peaks for the two enantiomers are not well-resolved.

Possible Cause Troubleshooting Step
Incorrect Chiral Stationary Phase (CSP) The chosen chiral column is not suitable for separating the enantiomers of your compound.
Action: Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralpak® IA, AD-H, Chiralcel® OD-H), are often effective for piperidine derivatives.[3][9] Systematic screening of different CSPs is recommended.[10]
Suboptimal Mobile Phase The composition of the mobile phase is critical for achieving good separation.
Action: For normal-phase chromatography, systematically vary the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol).[11] For basic compounds like your piperidine derivative, adding a small amount of an amine modifier, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1%), can significantly improve peak shape and resolution by minimizing interactions with the silica support.[3]
Temperature Effects The column temperature can influence the separation.
Action: Experiment with running the separation at different temperatures. Lowering the temperature can sometimes improve resolution.[5]
Column Fouling The column may have been contaminated with strongly adsorbed impurities from previous injections.
Action: Flush the column with a strong solvent, such as 100% ethanol or methanol, to remove contaminants.[11] Always filter your samples before injection to prevent particulates from blocking the column frit.[12]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for resolving racemic (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol?

The three primary methods for resolving racemic mixtures of this type are:

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts.[3] These salts have different solubilities, allowing for their separation by fractional crystallization.[3][13]

  • Enzymatic Resolution: This kinetic resolution technique utilizes an enzyme, typically a lipase, to selectively catalyze a reaction (e.g., acylation) on one of the enantiomers, leaving the other unreacted.[7]

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase can be used for both analytical determination of enantiomeric excess and for preparative-scale separation of the enantiomers.[14][15]

Q2: Which chiral resolving agents are typically effective for piperidine derivatives?

For basic compounds like (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol, chiral acids are the resolving agents of choice. Commonly used and successful agents include:

  • Tartaric acid derivatives, such as di-benzoyl-L-tartaric acid or di-p-toluoyl-D-tartaric acid.[3][16]

  • (R)- or (S)-Mandelic acid.[3][16]

The selection of the optimal resolving agent and solvent often requires empirical screening.[3]

Q3: What is "Dynamic Kinetic Resolution" and can it be applied here?

Dynamic Kinetic Resolution (DKR) is a powerful technique that combines the kinetic resolution of one enantiomer with the in-situ racemization of the unwanted enantiomer.[17] This allows for a theoretical yield of 100% for the desired enantiomer, overcoming the 50% theoretical maximum of standard kinetic resolution. For secondary alcohols like (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol, DKR can be achieved by combining an enzyme-catalyzed transesterification with a racemization catalyst, such as a zeolite or a copper-based photocatalyst.[17][18]

Q4: How can I improve the yield of my diastereomeric salt crystallization?

Low yields are often due to the desired salt being too soluble in the mother liquor.[4] To improve the yield:

  • Optimize Solvent and Temperature: Screen for solvents that minimize the solubility of the target salt and experiment with lower final crystallization temperatures.[4]

  • Seeding: Introduce a small "seed" crystal of the pure desired diastereomeric salt to the supersaturated solution to initiate crystallization.[3]

  • Recycle the Mother Liquor: The unwanted enantiomer remaining in the mother liquor can potentially be racemized and recycled, a process known as Resolution-Racemization-Recycle (RRR), to improve the overall process yield.[4][13]

Q5: My chiral HPLC peaks are tailing. What can I do?

Peak tailing for basic analytes like your piperidine derivative is often caused by strong interactions with the silica support of the stationary phase.[3] The most effective solution is to add a basic modifier to the mobile phase. A small amount of diethylamine (DEA) or triethylamine (TEA), typically at a concentration of 0.1%, will compete for the active sites on the silica, resulting in more symmetrical peaks.[3]

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Diastereomeric Salt Crystallization

This protocol provides a general framework. Optimization of the solvent, temperature, and stoichiometry is essential for each specific case.

  • Dissolution: Dissolve the racemic (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol in a suitable solvent (e.g., ethanol) at an elevated temperature.

  • Addition of Resolving Agent: Add a solution of the chiral resolving agent (e.g., 0.5 to 1.0 molar equivalents of di-benzoyl-L-tartaric acid) in the same solvent to the heated solution of the racemic amine.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, further cooling in an ice bath or refrigerator (0-5 °C) may be necessary. Seeding with a previously obtained crystal can be beneficial.[3]

  • Isolation: Collect the precipitated crystals by filtration. Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.

  • Liberation of the Free Amine: Dissolve the diastereomeric salt in water and adjust the pH to a basic level (e.g., pH 10-12) with a suitable base (e.g., NaOH).

  • Extraction: Extract the liberated free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Analysis: Dry the organic extracts, evaporate the solvent, and determine the enantiomeric excess of the resolved amine using chiral HPLC or SFC.

G cluster_prep Preparation cluster_workup Workup racemic_amine Racemic Amine in Solvent dissolve Heat to Dissolve racemic_amine->dissolve resolving_agent Chiral Resolving Agent in Solvent mix Mix Solutions resolving_agent->mix dissolve->mix cool Slow Cooling & Crystallization mix->cool filtrate Filter to Isolate Crystals cool->filtrate crystals Diastereomeric Salt Crystals filtrate->crystals mother_liquor Mother Liquor (Enriched in other diastereomer) filtrate->mother_liquor liberate Liberate Free Amine (Base) crystals->liberate extract Extract with Organic Solvent liberate->extract analyze Analyze Enantiomeric Excess (Chiral HPLC/SFC) extract->analyze

Diastereomeric Salt Resolution Workflow
Protocol 2: General Procedure for Enzymatic Kinetic Resolution

This protocol outlines a typical enzymatic acylation. Screening of enzymes, acyl donors, and solvents is critical for success.

  • Reaction Setup: In a suitable organic solvent (e.g., toluene, tert-butyl methyl ether), dissolve the racemic (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol.

  • Add Acyl Donor: Add the acyl donor (e.g., vinyl acetate, 1.5-3 equivalents).

  • Add Enzyme: Add the lipase (e.g., immobilized Candida antarctica lipase B, Novozym 435) to the mixture.

  • Reaction: Stir the mixture at a controlled temperature (e.g., room temperature to 40°C) and monitor the reaction progress by taking aliquots and analyzing them by HPLC or GC. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the unreacted alcohol and the acylated product.

  • Enzyme Removal: Remove the immobilized enzyme by filtration.

  • Separation: Separate the unreacted alcohol from the acylated product using column chromatography or distillation.

  • Hydrolysis (Optional): If the acylated enantiomer is the desired product, it can be hydrolyzed back to the alcohol using basic conditions (e.g., K2CO3 in methanol).

  • Analysis: Determine the enantiomeric excess of both the recovered alcohol and the product from hydrolysis using chiral HPLC or SFC.

G cluster_products Reaction Products (~50% Conversion) racemic_mix Racemic Alcohol (R/S) reaction Selective Acylation racemic_mix->reaction enzyme_acyl Lipase + Acyl Donor enzyme_acyl->reaction unreacted_alcohol Unreacted (S)-Alcohol reaction->unreacted_alcohol acylated_product Acylated (R)-Product reaction->acylated_product separation Separation (e.g., Chromatography) unreacted_alcohol->separation acylated_product->separation final_s Pure (S)-Alcohol separation->final_s hydrolysis Hydrolysis separation->hydrolysis final_r Pure (R)-Alcohol hydrolysis->final_r

Enzymatic Kinetic Resolution Workflow

References

  • Enzymatic Resolution and Separation of Secondary Alcohols Based on Fatty Esters as Acylating Agents.
  • Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. Benchchem.
  • Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemiz
  • Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine. Benchchem.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies.
  • Process for resolving racemic mixtures of piperidine derivatives.
  • Troubleshooting diastereomeric salt crystalliz
  • Enantiomeric Separation and Thermodynamic Investigation of (R)
  • Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols and Amines Employing Copper-Based Photocatalysis.
  • Lipases-catalyzed enantioselective kinetic resolution of chiral alcohols and amines: A review. Journal of Chemical and Pharmaceutical Research.
  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermedi
  • Overcoming solubility issues during diastereomeric salt crystalliz
  • Technical Support Center: Purification of Diastereomeric Piperidine Compounds. Benchchem.
  • Formation and Crystallization based Separ
  • Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine.
  • Laboratory Exercises Optimization of Kinetic Parameters of Enzymes.
  • Technical Support Center: Resolving Racemic Mixtures of Piperidine-3-carbothioamide. Benchchem.
  • Enzymatic resolution of trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidines, key intermediates in the synthesis of (-)-Paroxetine. PubMed.
  • A Systematic Review of Enzym
  • How can I improve my chiral column resolution?.
  • Technical Support Center: Enhancing Enantioselectivity in Enzym
  • Trouble with chiral separations.
  • Optimal enzyme utilization suggests that concentrations and thermodynamics determine binding mechanisms and enzyme saturations.
  • How to Optimize Activation Energy in Enzyme Kinetics.
  • Isolation of enantiomers via diastereomer crystallis
  • Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.
  • Chiral HPLC Separ
  • Chiral Screening Procedures: A Quick & Easy How-To Guide. YouTube.
  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate form
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
  • Chiral resolution. Wikipedia.
  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents.
  • Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Europe PMC.
  • Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. PubMed.
  • Resolution of Racemic Mixtures by Phase Transition of PEGyl
  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Royal Society of Chemistry.
  • The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)
  • Substituted piperidine challenge.
  • A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses.
  • Solution-phase mixture synthesis with fluorous tagging en route: total synthesis of an eight-member stereoisomer library of passifloricins. PubMed.

Sources

Troubleshooting

Technical Support Center: Synthesis of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol

Ticket ID: SC-PP-409 Subject: Scale-up Optimization, Stereocontrol, and Safety Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Executive Summary Scaling up the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-PP-409 Subject: Scale-up Optimization, Stereocontrol, and Safety Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary

Scaling up the synthesis of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol presents a classic dichotomy in process chemistry: the struggle between thermodynamic control (stereochemistry) and safety engineering (hydride reduction).

This molecule is a structural analog of the alcohol intermediate used in Paroxetine (Paxil) manufacturing. The primary challenges you will face during scale-up are:

  • Stereochemical Drift: The cis-isomer is often kinetically favored during ring formation, requiring explicit equilibration to the trans-isomer.

  • Exothermic Runaway: Reduction of the ester precursor on a multigram/kilo scale releases massive amounts of hydrogen gas and heat.

  • Workup Emulsions: Aluminum salts form gelatinous emulsions that trap product, killing yield.

This guide replaces generic advice with field-tested protocols for the N-protected or N-alkyl variants (e.g., N-Boc, N-Benzyl, or N-Methyl), as handling the free secondary amine during aqueous workup is a solubility nightmare.

Module 1: Stereochemical Architecture (The cis vs. trans Battle)

User Query: "My NMR shows a 30% cis-impurity after the ester formation. Can I separate this later?"

Technical Insight: Do not attempt to separate diastereomers at the alcohol stage on a large scale; it is costly and inefficient. You must correct the stereochemistry at the ester precursor stage (Ethyl 4-(4-fluorophenyl)piperidine-3-carboxylate). The trans-configuration is thermodynamically more stable (diequatorial-like conformation), whereas the cis-isomer is often the kinetic product of cyclization.

Protocol: Thermodynamic Equilibration (Epimerization)

Before reduction, you must force the system to its thermodynamic minimum.

  • Reagent: Sodium Ethoxide (NaOEt) in Ethanol (21% wt solution).

  • Load: Dissolve the crude ester mixture (cis/trans mix) in dry Ethanol (5-7 volumes).

  • Catalysis: Add 0.2 - 0.5 equivalents of NaOEt.

  • Reflux: Heat to reflux for 4–6 hours.

  • Check: Monitor via HPLC/GC. The ratio should shift to >95:5 (trans:cis).

  • Quench: Cool to room temperature. The trans-ester often crystallizes out (if N-protected) or can be concentrated. If it's an oil, wash with dilute acetic acid/brine to remove base before reduction.

Module 2: The Reduction Engine (Scale-Up Safety)

User Query: "I'm using LiAlH4 (LAH) in THF. The reaction foamed over, and the internal temperature spiked. How do I control this?"

Technical Insight: On a milligram scale, LAH is fine. On a scale >50g, LAH powder is a significant hazard due to its pyrophoric nature and "dusting." For scale-up, we recommend transitioning to Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) or using pelletized LAH with strict dosing control.

Comparative Analysis: Reducing Agents
FeatureLithium Aluminum Hydride (LAH)Red-Al (Vitride)
Physical State Solid Powder (Dust hazard)Liquid (Solution in Toluene)
Thermal Stability Low (Decomposes >125°C)High (Stable up to 200°C)
Solubility Ether/THF (Low boiling point)Toluene (High boiling point)
Safety Profile High Risk (H₂ evolution rapid)Manageable (H₂ evolution controlled)
Recommendation Lab Scale (<20g)Pilot/Process Scale (>50g)
Scale-Up Protocol (Red-Al Variant)

Use this if your equipment supports toluene reflux temperatures.

  • Setup: Dry 3-neck flask, N₂ atmosphere, mechanical stirring (magnetic stirring will fail).

  • Charge: Place the trans-ester in Toluene (5–8 volumes). Cool to 0–5°C.

  • Dosing: Dilute Red-Al (65% in toluene, 1.5 eq) with an equal volume of dry toluene. Add dropwise via addition funnel.

    • Critical: Keep internal Temp < 30°C. Evolution of H₂ is steady; ensure venting is unblocked.

  • Reaction: Allow to warm to RT, then heat to 50°C for 2 hours to ensure completion.

  • IPC: Check for disappearance of ester.

Module 3: Workup & Isolation (The Emulsion Killer)

User Query: "I have a gray sludge in my separatory funnel. The layers won't separate."

Technical Insight: You have created "Aluminum Hydroxide Jelly." Standard water/acid quenches create fine precipitates that clog filters and stabilize emulsions. You must use a Ligand Exchange Workup to solubilize the aluminum.

The Rochelle’s Salt Protocol (Gold Standard)

This method complexes the aluminum into a water-soluble tartrate species, leaving two clean, transparent layers.

  • Cool: Chill the reaction mixture to 0°C.

  • Quench:

    • If using LAH: Follow the Fieser method strictly (1g LAH : 1mL H₂O : 1mL 15% NaOH : 3mL H₂O).

    • If using Red-Al: Quench with dilute NaOH.[1]

  • The Fix: Add a saturated aqueous solution of Sodium Potassium Tartrate (Rochelle's Salt) .

    • Volume: Use ~20 mL of saturated solution per gram of hydride reagent used.

  • Agitation: Vigorously stir for 2–4 hours at Room Temperature.

    • Visual Cue: The gray sludge will dissolve, and the layers will become distinct and clear.

  • Separation: Separate the organic layer. Extract aqueous layer with EtOAc or DCM (if N-protected) or 10% MeOH/DCM (if free amine).

Module 4: Workflow Visualization

The following diagram illustrates the critical decision points and chemical logic for the synthesis.

SynthesisWorkflow Start Starting Material: Ethyl 4-(4-fluorophenyl)-3-carboxylate (Cis/Trans Mixture) Equilibration Thermodynamic Equilibration (NaOEt / EtOH, Reflux) Start->Equilibration CheckStereo Check Stereochemistry (Is Trans > 95%?) Equilibration->CheckStereo CheckStereo->Equilibration No (Repeat/Extend) ReductionDecision Select Reduction Method CheckStereo->ReductionDecision Yes LAH_Route Lab Scale (<20g) LiAlH4 in THF (0°C Addition) ReductionDecision->LAH_Route Small Scale RedAl_Route Process Scale (>50g) Red-Al in Toluene (Controlled Dosing) ReductionDecision->RedAl_Route Large Scale Quench Quench Procedure LAH_Route->Quench RedAl_Route->Quench Workup Rochelle's Salt Workup (Na-K Tartrate, Stir 3h) Quench->Workup Breaks Emulsion Isolation Isolation (Crystallization or Distillation) Workup->Isolation

Caption: Workflow logic prioritizing stereochemical purity and scale-dependent reduction safety.

Module 5: Troubleshooting FAQ

Q1: The product is water-soluble and I'm losing yield during extraction. A: This usually happens if the Nitrogen is unprotected (secondary amine). The amino-alcohol is amphoteric.

  • Solution: Adjust the aqueous phase pH to >12 (using NaOH) to ensure the amine is deprotonated. Use Chloroform:Isopropanol (3:1) as the extraction solvent instead of Ether or EtOAc. This mixture is polar enough to pull the amino-alcohol out of the water.

Q2: I see a 10% impurity that looks like the starting material but isn't. A: Check for the Des-fluoro analog. If you used vigorous catalytic hydrogenation (e.g., Pd/C) to reduce a double bond earlier in the synthesis, you might have cleaved the Fluorine.

  • Solution: Switch to milder reduction conditions or ensure your hydride reduction (LAH/Red-Al) isn't running too hot, although hydrides rarely defluorinate aryl-fluorides under standard conditions.

Q3: My melting point is lower than the literature value (98-100°C). A: You likely have the cis-isomer contaminating your crystal lattice.

  • Solution: Recrystallize from Isopropyl Acetate or Toluene/Heptane . The trans-isomer packs better and should crystallize, leaving the cis-oil in the mother liquor.

References

  • Paroxetine Intermediate Synthesis: Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.[2] (2001). WO Patent 2001002357A2. Link

  • Hydride Reduction Safety: A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction. (2024).[3][4] ACS Chemical Health & Safety.[3] Link (Note: Generalized link to ACS Safety Guidelines).

  • Workup Protocols: Rochelle's Salt Workup for Aluminum Hydride Reductions.[1][5][6] (2009).[3][5] Curly Arrow / University of Rochester Standard Operating Procedures. Link

  • Stereocontrol in Piperidines: Synthesis of 3,4-disubstituted piperidines... switching between kinetic and thermodynamic control. (2010). Beilstein Journal of Organic Chemistry. Link

Disclaimer: This guide is intended for qualified chemical professionals. Always perform a Process Safety Assessment (PSA) before scaling up hydride reductions.

Sources

Optimization

Technical Support Center: Solubility Optimization for (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol Scaffolds

Case ID: SOL-FP-PIP-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2][3] Executive Summary: The Physicochemical Challenge The molecule (trans-4-(4-Fluorophenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-FP-PIP-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2][3]

Executive Summary: The Physicochemical Challenge

The molecule (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol (often referred to as trans-Paroxol or N-desmethyl paroxol) presents a classic "Brick Dust" vs. "Grease Ball" dichotomy common in medicinal chemistry.[1][2][3]

  • The Scaffold: A secondary piperidine amine (basic, pKa ~9.8–10.[4]2) coupled with a lipophilic 4-fluorophenyl tail.[1][2][3][4]

  • The Problem:

    • Crystal Lattice Energy: The trans-configuration and the fluorophenyl group facilitate strong

      
       stacking, leading to high crystallinity (Brick Dust).[2][3][4]
      
    • pH Dependence: As a free base, the molecule is moderately lipophilic (LogP ~1.5–1.8).[4] At physiological pH (7.4), a significant fraction remains un-ionized, limiting aqueous solubility to <100 µg/mL.[4]

This guide provides a tiered approach to solubilization, moving from chemical modification (Salts) to physical formulation (Cyclodextrins/Dispersions).[4][5]

Module 1: Chemical Modification (Salt Selection)[1][2]

The "First-Line" Defense

Because the piperidine nitrogen is a robust base, salt formation is the most efficient method to increase solubility by 2–3 orders of magnitude. The goal is to disrupt the crystal lattice and increase the solvation energy.[4]

Recommended Counter-ions

Based on the structural analogy to Paroxetine (which is marketed as HCl and Mesylate salts), the following counter-ions are prioritized:

Counter-ionRationaleExpected Solubility IncreaseRisk Factor
Mesylate (Methanesulfonate) Lowers melting point; breaks lattice energy effectively.[1][2][3] Proven in piperidines to boost solubility (e.g., from 10 µg/mL to >30 mg/mL).[4]High (>100x) Hygroscopicity (may absorb water).[3][4]
Hydrochloride (HCl) Standard pharmaceutical salt.[3][4] High crystallinity.[4][5]Medium (50-100x) Common ion effect in gastric fluid (solubility drops in stomach).[1][2][3][4]
Tartrate Dicarboxylic acid; can form bridging structures.[3][4] Good for stability.[4][6][7]Medium May form less soluble diastereomeric salts if chirality is impure.[3][4]
Salt Screening Protocol

Objective: Identify the salt form with the optimal solubility/crystallinity balance.

  • Dissolution: Dissolve 100 mg of free base in minimal hot ethanol or isopropanol.

  • Addition: Add 1.05 equivalents of the selected acid (dissolved in the same solvent).

  • Crystallization:

    • Slow Cool: Allow to cool to RT over 4 hours.

    • Anti-solvent:[1][3] If no precipitate, add MTBE or Heptane dropwise.[4]

  • Analysis: Filter, dry, and analyze via XRPD (X-Ray Powder Diffraction) to confirm crystallinity vs. amorphous halo.

Decision Logic (Visualization)

SaltSelection Start Start: Free Base (Poor Solubility) pKa_Check Check pKa (Piperidine N ~10) Start->pKa_Check CounterIon Select Counter-ion pKa_Check->CounterIon Delta pKa > 2 HCl Hydrochloric Acid (Standard) CounterIon->HCl Mesylate Methanesulfonic Acid (High Solubility) CounterIon->Mesylate WeakAcid Weak Acids (Citric/Tartaric) CounterIon->WeakAcid Eval_HCl Evaluate: Common Ion Effect? HCl->Eval_HCl Eval_Mes Evaluate: Hygroscopicity? Mesylate->Eval_Mes Decision Final Selection Eval_HCl->Decision Stable Solid Eval_Mes->Decision High Solubility

Figure 1: Decision tree for salt selection targeting basic piperidine scaffolds.[1][2][3]

Module 2: Liquid Formulation (Cyclodextrins)

The "Stealth" Approach

If salt formation is insufficient or biologically undesirable, encapsulation is the next step.[4] The 4-fluorophenyl moiety is an ideal "guest" for the hydrophobic cavity of Beta-Cyclodextrins (β-CD).[1][2][3]

Why it works

The fluorophenyl ring is lipophilic and electron-rich.[2][3][4] It fits snugly into the cavity of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD, Captisol®) or Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1][2][3] The hydrophilic exterior of the CD then dictates the solubility.[4]

Phase Solubility Protocol

Objective: Determine the stability constant (


) and optimal CD concentration.
  • Preparation: Prepare 0%, 5%, 10%, 15%, and 20% (w/v) solutions of SBE-β-CD in water (or phosphate buffer pH 6.0).

  • Saturation: Add excess (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol to each vial.

  • Equilibration: Shake at 25°C for 48 hours.

  • Filtration: Filter through a 0.45 µm PVDF filter (do not use nylon, which binds fluorophenyl groups).[4]

  • Quantification: Analyze via HPLC-UV (254 nm).

  • Plot: Plot Solubility (M) vs. CD Concentration (M). A linear slope indicates a 1:1 complex (

    
     type).[4]
    
Complexation Workflow (Visualization)

CD_Complexation Guest Guest: Fluorophenyl-Piperidine Mix Mixing (Aqueous Buffer pH 6) Guest->Mix Host Host: SBE-Beta-Cyclodextrin Host->Mix Equil Equilibration (48h Shaking) Mix->Equil Complex Inclusion Complex (Soluble) Equil->Complex Dissolved FreeDrug Precipitated Excess Equil->FreeDrug Removed via Filtration

Figure 2: Workflow for generating cyclodextrin inclusion complexes.

Module 3: Troubleshooting & FAQs

Q1: My compound "oils out" (forms a gummy blob) instead of crystallizing during salt formation. What is happening? A: This is common with flexible piperidine linkers.[4] The lattice energy of the salt is lower than the solvation energy of the amorphous form.

  • Fix: Use a "ripening" cycle.[4] Heat the oil in the solvent to 50°C, then cool slowly to 0°C. Repeat 3 times. Alternatively, switch to a solvent with a lower dielectric constant (e.g., switch from Ethanol to Ethyl Acetate/MTBE mixtures).[4]

Q2: I see precipitation when I dilute my DMSO stock into cell culture media. A: This is the "Parabolic Solubility" crash.[4] Your compound is soluble in DMSO and soluble in acidic water (as a salt), but at pH 7.4 (media), it reverts to the free base.

  • Fix: Do not dilute directly.[3][4] Predilute your DMSO stock into a 1:1 mixture of PEG400:Water before adding to the media.[4] This intermediate phase prevents immediate aggregation.[4]

Q3: The retention time on HPLC shifts when I inject the cyclodextrin formulation. A: Cyclodextrins can elute in the void volume or interact with C18 columns.[4]

  • Fix: Ensure your mobile phase contains a competitive agent (like Methanol) or simply realize that the complex dissociates on-column.[2][3][4] The shift is an artifact of the matrix, not degradation.

Q4: Which filter membrane should I use? A: Avoid Nylon. The fluorophenyl group has a high affinity for Nylon, leading to drug loss during filtration.[4] Use PVDF or PTFE .[4]

References

  • Piperidine Salt Selection

    • Stahl, P. H., & Wermuth, C. G. (Eds.).[3][4] (2002).[2][3][4] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. (Standard reference for pKa-based salt selection).

    • Slater, B. J., et al. (2013).[4] Incorporation of physiologically based pharmacokinetic modeling in the evaluation of solubility requirements for the salt selection process: A case study using phenytoin (and piperidine analogues). AAPS Journal.[4][8] Link

  • Cyclodextrin Complexation

    • Brewster, M. E., & Loftsson, T. (2007).[4] Cyclodextrins as pharmaceutical solubilizers.[4][5][7] Advanced Drug Delivery Reviews.[4] (Details the fit of phenyl groups in Beta-CD). Link

  • Amorphous Solid Dispersions

    • FDA Guidance on Amorphous Solid Dispersions.[3][4] (Regulatory considerations for polymer selection like PVP/VA).[2][3][4] Link

  • Paroxetine/Paroxol Analogs

    • PubChem Compound Summary for CID 9855829 ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol.[1][2][3] (Physicochemical data source). Link

Sources

Troubleshooting

Technical Support Center: Optimizing Chromatographic Separation of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol

Welcome to the technical support and resource center for the chromatographic analysis of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol. This guide is designed for researchers, analytical scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support and resource center for the chromatographic analysis of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this compound, a key intermediate and potential impurity in the synthesis of Paroxetine.[1][2][3] This document provides in-depth troubleshooting advice and methodologies to overcome common analytical challenges.

Analyte Overview

(trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol is a chiral piperidine derivative.[3] Its structure presents specific challenges for chromatographic separation, primarily due to the basic secondary amine in the piperidine ring and the presence of a fluorophenyl group. Understanding these features is the first step toward developing a robust and reliable analytical method.

PropertyValueSource
Chemical Formula C₁₂H₁₆FNO[4][5]
Molecular Weight 209.26 g/mol [4][5]
Structure A piperidine ring substituted with a 4-fluorophenyl group and a hydroxymethyl group in a trans configuration.[3]
Key Functional Groups Secondary Amine (basic), Hydroxyl (polar), Fluorophenyl (aromatic, hydrophobic)
Primary Analytical Challenge Peak tailing due to interaction of the basic amine with silica stationary phases.[6][7][8]

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge when developing an HPLC method for this compound?

The primary challenge is managing the basic nature of the piperidine secondary amine. This functional group is easily protonated and can interact strongly with residual silanol groups on the surface of standard silica-based reversed-phase columns. This secondary interaction mechanism leads to significant peak tailing, which compromises resolution, sensitivity, and accurate quantification.[6][8][9]

Q2: What type of HPLC column is a good starting point for method development?

For initial screening, begin with a modern, high-purity, end-capped C18 or C8 column. These "Type B" silica columns have a much lower concentration of acidic silanol groups compared to older columns, which immediately helps to reduce peak tailing.[7] If tailing persists, columns with alternative stationary phases, such as those with polar-embedded groups or specialized phenyl/fluoro-phenyl phases, are excellent next steps.[10][11]

Q3: Why is mobile phase pH so critical for this analysis?

Mobile phase pH directly controls the ionization state of both the analyte and the stationary phase.

  • Analyte: The pKa of the piperidine amine is basic. At a pH below its pKa, the amine will be protonated (positively charged).

  • Stationary Phase: Residual silanols on the silica surface are acidic (pKa ~3.5-4.5). At a pH above this range, they become deprotonated (negatively charged).

The strong electrostatic interaction between the positively charged analyte and negatively charged silanols is the main cause of peak tailing.[7][8] Therefore, controlling the pH to suppress the ionization of either the analyte or the silanols is the most effective strategy for achieving good peak shape.

Q4: Do I need a chiral column to analyze this compound?

It depends on your analytical goal. The molecule is chiral.[3]

  • For Achiral Analysis (Purity/Quantification): If you are simply measuring the total amount of the trans-isomer or separating it from other impurities (that are not its enantiomer), a standard achiral column (like C18) is sufficient.

  • For Chiral Analysis (Enantiomeric Purity): If you need to separate the (3S, 4R) enantiomer from its (3R, 4S) counterpart, a chiral stationary phase (CSP) is mandatory.[12][13][14]

Troubleshooting Guide: From Tailing Peaks to Baseline Resolution

This section provides a systematic approach to resolving the most common issues encountered during the analysis of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol.

Problem 1: My analyte peak is showing significant tailing.

Root Cause Analysis: Peak tailing for this compound is almost certainly caused by secondary ionic interactions between the protonated piperidine nitrogen and deprotonated, acidic silanol groups (-Si-O⁻) on the silica surface of the HPLC column.[6][15] This creates a secondary, high-energy retention mechanism that slows the elution of a fraction of the analyte molecules, resulting in a "tail." The goal is to minimize this interaction by controlling the chemistry of the mobile and stationary phases.

Troubleshooting Workflow:

G start Tailing Peak Observed (Tailing Factor > 1.2) ph_adjust Step 1: Adjust Mobile Phase pH start->ph_adjust low_ph Work at Low pH (2.5 - 3.0) - Protonates Silanols - Analyte is Charged ph_adjust->low_ph  Primary Approach high_ph Work at High pH (9.0 - 10.5) - Deprotonates Analyte - Requires pH-stable column ph_adjust->high_ph  Alternative Approach additives Step 2: Use Mobile Phase Additives (If pH adjustment is insufficient) low_ph->additives end Symmetrical Peak Achieved (Tailing Factor ≈ 1.0) low_ph->end column_select Step 3: Change Column Chemistry (If tailing persists) high_ph->column_select tea Add Competing Base (e.g., 0.1% Triethylamine) additives->tea tea->column_select tea->end pfp_phenyl Use PFP or Phenyl-Hexyl Column (Alternative π-π interactions) column_select->pfp_phenyl polar_embedded Use Polar-Embedded Column (Shields silanols) column_select->polar_embedded pfp_phenyl->end polar_embedded->end

Caption: A logical workflow for troubleshooting peak tailing.

Step-by-Step Solutions:

Solution A: Mobile Phase pH Optimization

The most powerful tool to combat tailing is pH control. You have two primary options.

  • Protocol 1: Low pH Mobile Phase

    • Mechanism: By operating at a pH of 2.5-3.0, you fully protonate the residual silanol groups on the silica surface, neutralizing their negative charge.[7] While the analyte remains protonated and positively charged, the primary source of the ionic interaction is eliminated.

    • Step 1: Buffer Preparation. Prepare an aqueous buffer such as 20 mM potassium phosphate or 0.1% formic acid.

    • Step 2: pH Adjustment. Adjust the pH of the aqueous buffer to 2.7 using phosphoric acid or formic acid.

    • Step 3: Mobile Phase. Prepare your mobile phase using the pH-adjusted aqueous component and your organic modifier (e.g., acetonitrile or methanol).

    • Step 4: Equilibrate and Analyze. Equilibrate the column with at least 10 column volumes of the new mobile phase before injecting your sample.

  • Protocol 2: High pH Mobile Phase

    • Mechanism: At a pH of 9 or higher, the basic piperidine amine is deprotonated and becomes neutral. This eliminates its ability to interact ionically with the (now fully deprotonated) silanol surface. Crucially, this requires a pH-stable column (e.g., a hybrid or specialized high-pH silica column) to prevent stationary phase degradation. [9]

    • Step 1: Column Selection. Ensure your column is specified for high pH stability (e.g., Waters XBridge, Agilent ZORBAX Extend).

    • Step 2: Buffer Preparation. Prepare a buffer suitable for high pH, such as 10 mM ammonium bicarbonate or 0.1% ammonia solution.

    • Step 3: pH Adjustment. Adjust the pH to 10.0 using ammonium hydroxide.

    • Step 4: Equilibrate and Analyze. Thoroughly equilibrate the pH-stable column before analysis.

Solution B: Use of Mobile Phase Additives

If pH adjustment alone is not sufficient, adding a "competing base" can further improve peak shape.

  • Protocol 3: Adding Triethylamine (TEA)

    • Mechanism: Triethylamine (TEA) is a basic amine that, when added to the mobile phase at low concentrations, acts as a silanol-masking agent. The protonated TEA⁺ ions will preferentially bind to the negatively charged silanol sites, effectively shielding them from your analyte.[7] This is most effective at low-to-mid pH ranges.

    • Step 1: Additive Preparation. Add a low concentration of TEA to your aqueous mobile phase component (e.g., 0.1% v/v).

    • Step 2: pH Re-adjustment. After adding TEA, re-adjust the pH of the aqueous buffer to your desired setpoint (e.g., pH 3.0).

    • Step 3: Equilibrate and Analyze. Equilibrate the column extensively, as TEA can take time to fully coat the active sites.

Data Comparison: Impact of Troubleshooting Steps on Peak Shape

Method ConditionTailing Factor (T)Theoretical Plate Count (N)Comments
Initial Method: C18 Column, pH 6.5 Water/ACN2.83,500Severe tailing, poor efficiency.
Solution A (Low pH): C18 Column, pH 2.7 Buffer/ACN1.312,000Significant improvement, acceptable for many applications.
Solution A+B: C18 Column, pH 2.7 Buffer/ACN + 0.1% TEA1.115,500Excellent symmetry and efficiency.
Solution A (High pH): Hybrid C18 Column, pH 10.0 Buffer/ACN1.214,000Good alternative, requires specialized column.
Problem 2: I can't resolve my analyte from a closely related impurity.

Root Cause Analysis: If an impurity has a very similar structure and polarity to your analyte, a standard C18 column may not provide sufficient selectivity. C18 separations are dominated by hydrophobic interactions. To resolve closely related compounds, you need to exploit alternative interaction mechanisms, such as π-π interactions, dipole-dipole interactions, or shape selectivity.[11]

Step-by-Step Solutions:

Solution A: Employ an Alternative Stationary Phase

  • Protocol 1: Using a Pentafluorophenyl (PFP) Column

    • Mechanism: PFP phases are excellent for separating halogenated compounds and positional isomers.[10][11] The highly electronegative fluorine atoms on the phenyl ring create unique dipole and π-π interactions, offering a completely different selectivity compared to C18. This is ideal for separating compounds containing a fluorophenyl group.

    • Step 1: Column Selection. Procure a PFP column with similar dimensions to your C18 column.

    • Step 2: Method Transfer. Start with the optimized mobile phase from your C18 method (e.g., low pH buffer with acetonitrile).

    • Step 3: Re-optimize Gradient/Isocratic Conditions. The retention times will be different. Adjust the organic modifier percentage or gradient slope to achieve optimal resolution. Pay close attention to the elution order, as it may change.

  • Protocol 2: Using a Phenyl-Hexyl Column

    • Mechanism: Phenyl-Hexyl columns provide both hydrophobic interactions (from the hexyl chain) and π-π interactions (from the phenyl ring). This mixed-mode character can enhance the separation of aromatic compounds from non-aromatic or differently substituted aromatic impurities.[10]

    • Step 1: Column Selection. Procure a Phenyl-Hexyl column.

    • Step 2: Method Transfer and Optimization. Follow the same procedure as for the PFP column, adjusting mobile phase conditions to exploit the unique selectivity.

Solution B: Change the Organic Modifier

  • Mechanism: Acetonitrile and methanol have different properties and can alter selectivity. Acetonitrile is aprotic and a weaker solvent in reversed-phase, while methanol is protic and can engage in hydrogen bonding. Switching between them can sometimes resolve co-eluting peaks.

  • Protocol 3: Switching from Acetonitrile to Methanol

    • Step 1: Solvent Exchange. Replace the acetonitrile in your mobile phase with methanol.

    • Step 2: Adjust Solvent Strength. Methanol is a weaker solvent than acetonitrile in reversed-phase HPLC. You will likely need to increase the percentage of methanol to achieve similar retention times (e.g., a 50:50 ACN/water might correspond to a 60:40 MeOH/water).

    • Step 3: Analyze and Optimize. Compare the chromatogram to your acetonitrile method. The change in selectivity may be enough to resolve the impurity.

References

  • CN104402800A - Preparation method for trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine.
  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography . National Institutes of Health (NIH). [Link]

  • HPLC separation of related halogenated aromatic, any one?? . Chromatography Forum. [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC . LCGC International - Chromatography Online. [Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography . ResearchGate. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV . Journal of Chemical and Pharmaceutical Research (JOCPR). [Link]

  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo . Der Pharma Chemica. [Link]

  • Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information . American Chemical Society. [Link]

  • Optimization of the HPLC separation of aromatic groups in petroleum fractions . ResearchGate. [Link]

  • ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol) . American Elements. [Link]

  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Analytical method by liquid chromatography to assay piperine associated in nanoemulsions . SciELO Brasil. [Link]

  • Peak Tailing in HPLC . Element Lab Solutions. [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing . LCGC International - Chromatography Online. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials . United Nations Office on Drugs and Crime (UNODC). [Link]

  • Troubleshooting Peak Shape Problems in HPLC . Waters Corporation. [Link]

  • Synthesis, characterization and antimicrobial activity of piperidine derivatives . ResearchGate. [Link]

  • What Causes Peak Tailing in HPLC? . Chrom Tech, Inc. [Link]

  • Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • The use of n-(4-aminophenyl)piperidine derivatization to improve organic acid detection and separation by supercritical fluid chromatography-mass spectrometry . Rowan Digital Works. [Link]

  • Tips and Tricks of HPLC System Troubleshooting . Agilent Technologies. [Link]

  • Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets . PubMed. [Link]

  • N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography-Mass Spectrometry . MDPI. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Paroxetine Precursors: The Central Role of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Synthetic Challenge of Paroxetine Paroxetine, marketed as Paxil®, is a potent and selective serotonin reuptake inhibitor (SSRI) widely pre...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Challenge of Paroxetine

Paroxetine, marketed as Paxil®, is a potent and selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of depression, anxiety disorders, and other mood-related conditions.[1] Its molecular architecture features a critical trans-3,4-disubstituted piperidine ring, which presents a significant stereochemical challenge for synthetic chemists. The efficiency, purity, and scalability of any paroxetine synthesis are fundamentally dictated by the choice of its core precursor. This guide provides an in-depth comparison of various synthetic routes to paroxetine, centering on the pivotal intermediate, (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol , and evaluating its performance against other notable precursors.

Focus Precursor: (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol

(trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol is the immediate precursor to the paroxetine core, lacking only the sesamol ether linkage and possessing the requisite N-H for final coupling. Its N-methylated analog, (3S,4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, is also a common and crucial intermediate in many industrial syntheses.[1][2]

Synthetic Strategy & Rationale

The primary challenge in synthesizing this precursor is the precise installation of the trans stereochemistry between the 4-(4-fluorophenyl) group and the 3-(hydroxymethyl) group. Several strategies have been developed to achieve this:

  • Demethylation of N-Methyl Precursor: A widely employed industrial route involves the synthesis of the N-methyl analog first, followed by a demethylation step. The N-methyl precursor can be prepared via multiple pathways, including the reduction of a piperidine ester.[2][3] The final demethylation is typically achieved by reacting the N-methylpiperidine with a chloroformate, such as phenyl chloroformate or vinyl chloroformate, to form a carbamate intermediate.[2][4] This carbamate is then hydrolyzed under basic conditions (e.g., with KOH) to yield the desired secondary amine, (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol.[1][4] This two-step demethylation is robust and generally high-yielding, making it suitable for large-scale production.

  • Stereoselective Reduction: Another approach involves the stereoselective reduction of a tetrahydropyridine intermediate. For example, 4-(4-fluorophenyl)-3-(hydroxymethyl)-1-methyl-1,2,3,6-tetrahydropyridine can be reduced via catalytic hydrogenation (e.g., H2 over Pd/C) to yield the trans-piperidine derivative.[2] The choice of catalyst and conditions is critical to favor the desired trans isomer.

The synthesis of the N-methylated precursor itself is a multi-step process, often starting from simpler molecules like p-fluorobenzaldehyde, which undergoes a series of reactions including condensations and cyclizations to build the piperidine ring.[5]

Alternative Precursors: A Comparative Overview

While (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol is a direct and effective precursor, other starting materials and synthetic philosophies offer different advantages and disadvantages.

Arecoline: The Natural Product Approach

Arecoline, a natural alkaloid, has been historically used as a starting material for paroxetine synthesis.[3]

  • Synthetic Strategy: The core of this route is the 1,4-conjugate addition of a Grignard reagent, 4-fluorophenylmagnesium bromide, to the α,β-unsaturated ester of arecoline. This reaction introduces the key 4-fluorophenyl group. The resulting piperidine ester is then reduced (e.g., with LiAlH4) to the corresponding hydroxymethyl derivative, which is a close analog of our focus precursor.[3]

  • Causality and Field Insights: This approach leverages a readily available chiral pool starting material. However, the Grignard reaction is notoriously difficult to control on an industrial scale. It often requires hazardous solvents like diethyl ether and can result in the formation of thick, unstirrable gels.[3] Furthermore, the reaction can yield mixtures of 1,2- and 1,4-addition products, complicating purification and reducing overall yield.[6] A multi-step resolution process is typically required to isolate the correct enantiomer, adding significant length and cost to the synthesis.[3]

Pyridine Derivatives: The Aromatization-Reduction Strategy

This strategy involves constructing a substituted pyridine ring which is then reduced to the desired piperidine.

  • Synthetic Strategy: The synthesis can begin with nicotinic acid or its derivatives.[3] A common route involves the hydrogenation of a 4-(4-fluorophenyl)-3-(ethoxycarbonyl)-1-methylpyridinium salt over a catalyst like Platinum oxide (PtO2).[2] This reduction typically yields the cis-piperidine ester as the major product, which must then be epimerized to the thermodynamically more stable trans isomer using a base like sodium methoxide.[2] Subsequent reduction of the ester furnishes the hydroxymethyl group.

  • Causality and Field Insights: While starting from simple aromatic heterocycles is appealing, this route's primary drawback is the initial formation of the undesired cis isomer. The mandatory epimerization step adds complexity and can impact the overall yield. The need to control the stereochemistry post-reduction makes this route less direct than those that establish the trans relationship earlier.

Acyclic Precursors: The Modern Asymmetric Approach

Recent advances in catalysis have enabled highly efficient and enantioselective syntheses from simple acyclic precursors.

  • Synthetic Strategy: One elegant approach utilizes an N-heterocyclic carbene (NHC) to catalyze the addition of a homoenolate equivalent to a nitroalkene.[7] This is followed by an in-situ reduction and cyclization to rapidly form a δ-lactam with high enantioselectivity. The final piperidine ring is then formed by reduction of the lactam (e.g., with LAH).[7]

  • Causality and Field Insights: This method represents the cutting edge of synthetic efficiency. It builds the chiral piperidine core in a few, highly controlled steps, achieving excellent enantiomeric excess (ee).[7] This avoids the need for classical resolution, a major advantage in pharmaceutical manufacturing. However, the catalysts can be complex and expensive, and the process may require stricter control of reaction conditions compared to more traditional methods.

Data Presentation: Comparative Analysis of Precursors

Parameter (trans-4-(4-F-phenyl)piperidin-3-yl)methanol Route Arecoline Route Pyridine Derivative Route Acyclic Precursor (NHC) Route
Starting Materials p-Fluorobenzaldehyde, piperidone derivativesArecoline (natural product)Nicotinic acid derivativesAcyclic aldehydes & nitroalkenes
Key Strategy Stereocontrolled construction, often via demethylationGrignard 1,4-conjugate additionAromatic ring reduction & epimerizationAsymmetric organocatalysis & cyclization
Stereocontrol Established during ring formation or reduction. Generally good.Poor initial control; requires extensive resolution.Forms cis isomer first; requires separate epimerization step.Excellent enantiocontrol via catalyst.
Approx. # of Steps Moderate to long (depending on starting point)Long (includes multi-step resolution)ModerateShort & concise
Scalability Well-established for large scale.Challenging due to Grignard reaction hazards.Moderate; epimerization can be tricky on scale.Potentially high, but may require specialized equipment.
Key Advantages Direct precursor, robust demethylation chemistry.Utilizes a natural product starting material.Inexpensive starting materials.Highly enantioselective, avoids resolution, high atom economy.
Key Disadvantages Synthesis of the precursor itself is multi-step.Hazardous reagents, poor stereocontrol, costly resolution.Formation of undesired isomer, extra epimerization step.Complex/expensive catalysts, sensitive reaction conditions.

Visualization of Synthetic Pathways

Diagram 1: Synthesis via (trans-4-(4-F-phenyl)piperidin-3-yl)methanol)

G cluster_precursor Precursor Synthesis cluster_final Final Step N-Methyl_Precursor (3S,4R)-trans-4-(4-fluorophenyl)- 3-hydroxymethyl-1-methylpiperidine Carbamate Carbamate Intermediate N-Methyl_Precursor->Carbamate Phenyl Chloroformate Focus_Precursor (trans-4-(4-Fluorophenyl)piperidin- 3-yl)methanol Carbamate->Focus_Precursor KOH Hydrolysis Paroxetine Paroxetine Focus_Precursor->Paroxetine Sesamol, Coupling

Caption: Key steps in forming Paroxetine from its N-methylated precursor.

Diagram 2: Synthesis via Arecoline

G Arecoline Arecoline Piperidine_Ester Piperidine Ester (Mixture of Isomers) Arecoline->Piperidine_Ester 4-F-Ph-MgBr Resolution Multi-step Resolution (e.g., fractional crystallization) Piperidine_Ester->Resolution Resolved_Ester Resolved (-)-trans Ester Resolution->Resolved_Ester Hydroxymethyl_Analog (-)-trans-Hydroxymethyl Piperidine Analog Resolved_Ester->Hydroxymethyl_Analog LiAlH4 Reduction Paroxetine Paroxetine Hydroxymethyl_Analog->Paroxetine Coupling & Demethylation

Caption: The Arecoline route, highlighting the critical resolution step.

Diagram 3: Synthesis via Acyclic Precursors (NHC Catalysis)

G Acyclic_SMs Acyclic Aldehyde + Nitroalkene Lactam Chiral δ-Lactam Acyclic_SMs->Lactam NHC Catalyst, One-pot reaction Paroxetine Paroxetine Lactam->Paroxetine LAH Reduction

Caption: A modern, concise route to Paroxetine using organocatalysis.

Experimental Protocols: A Self-Validating System

The trustworthiness of a synthetic route is demonstrated by its reproducibility. Below are representative protocols.

Protocol 1: Demethylation to (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol

This protocol describes the conversion of the N-methyl precursor to the final secondary amine precursor, a key step in many industrial syntheses.[1][2]

  • Carbamate Formation:

    • To a stirred solution of (3S,4R)-trans-4-(4-fluorophenyl)-3-(3',4'-methylenedioxyphenoxymethyl)-1-methylpiperidine (N-methyl paroxetine, 1 equivalent) in a suitable solvent (e.g., toluene or dichloromethane) at 0-5 °C, add phenyl chloroformate (approx. 1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or HPLC for the disappearance of the starting material.

    • Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl) and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude phenyl carbamate intermediate, which can be used directly or purified by crystallization.

  • Hydrolysis to Final Precursor:

    • Dissolve the crude carbamate intermediate in a high-boiling point solvent such as 2-methoxyethanol or a mixture of toluene and n-butanol.[4]

    • Add potassium hydroxide pellets (KOH, >3 equivalents) to the solution.

    • Heat the mixture to reflux (typically 120-150 °C, depending on the solvent) for 4-8 hours. Monitor the reaction for the consumption of the carbamate.

    • After cooling to room temperature, add water and separate the organic layer. Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol can be purified by crystallization or column chromatography.

Protocol 2: Synthesis from Arecoline (Illustrative)

This protocol outlines the initial Grignard reaction, highlighting the practical considerations of this route.[3]

  • Grignard Reaction:

    • Prepare a solution of 4-fluorophenylmagnesium bromide in a suitable ether solvent (e.g., diethyl ether or a mixture with toluene to improve handling).

    • In a separate, dry flask under a nitrogen atmosphere, dissolve arecoline base (1 equivalent) in the same solvent system and cool to -10 to -5 °C.

    • Slowly add the Grignard solution to the arecoline solution, maintaining the low temperature. Note: The formation of a thick gel is common and requires efficient mechanical stirring.[3]

    • After the addition is complete, allow the mixture to stir at low temperature for 1-2 hours.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product into an organic solvent (e.g., dichloromethane), separate the layers, and wash the organic phase.

    • Dry the organic layer and concentrate under reduced pressure to obtain the crude piperidine ester as a mixture of isomers. This mixture must then proceed to purification and resolution steps.

Conclusion and Future Outlook

The synthesis of paroxetine is a testament to the evolution of pharmaceutical chemistry. While routes starting from precursors like arecoline and pyridine derivatives were foundational, they are often hampered by issues of stereocontrol, hazardous reagents, and multiple non-ideal steps like resolution and epimerization.

(trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol) stands out as a highly logical and industrially proven precursor. Its synthesis, while multi-stepped, allows for the robust establishment of the critical trans stereochemistry. The final demethylation step via a carbamate intermediate is a reliable and scalable process.

Looking forward, the field is clearly moving towards more elegant and efficient strategies, as exemplified by the asymmetric NHC-catalyzed route.[7] These methods, which build the complex chiral core from simple acyclic blocks in a single, highly controlled operation, represent the future of complex API synthesis. They offer the promise of shorter, more cost-effective, and environmentally benign processes, ultimately setting a new standard for the production of essential medicines like paroxetine.

References

  • CN104402800A - Preparation method for trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine - Google Patents.
  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo - Der Pharma Chemica. Available at: [Link]

  • Asymmetric Formal Synthesis of (−)-Paroxetine | Organic Letters - ACS Publications. Available at: [Link]

  • Total Synthesis of (±)-Paroxetine by Diastereoconvergent Cobalt-Catalysed Arylation - PMC. Available at: [Link]

  • WO2001029032A1 - Process for the preparation of paroxetine - Google Patents.
  • (PDF) A Convenient Synthesis of (−)‐Paroxetine - ResearchGate. Available at: [Link]

  • WO2009138999A2 - Process for the preparation of paroxetine hydrochloride - Google Patents.
  • Rapid Construction of (-)-Paroxetine and (-)-Femoxetine via N-Heterocyclic Carbene Catalyzed Homoenolate Addition to Nitroalkenes - PMC - NIH. Available at: [Link]

  • Paroxetine, NNC-20-7051, BRL-29060, FG-7051-药物合成数据库. Available at: [Link]

  • WO2002053537A1 - Process for preparing (±) trans-4-p-fluorophenyl-3-hydroxymethyl-1-methylpiperidine - Google Patents.

Sources

Comparative

A Senior Application Scientist's Guide to (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol Derivatives: A Comparative Analysis for CNS Drug Discovery

Introduction: The Privileged Scaffold of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol in Neuropharmacology In the landscape of central nervous system (CNS) drug discovery, the quest for novel molecular entities with...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol in Neuropharmacology

In the landscape of central nervous system (CNS) drug discovery, the quest for novel molecular entities with precisely tuned pharmacological profiles is a perpetual endeavor. The (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol scaffold has emerged as a cornerstone for the development of potent and selective ligands targeting key neurotransmitter systems.[1] Its rigidified piperidine core, decorated with a strategically placed fluorophenyl group and a versatile hydroxymethyl handle, provides an exceptional framework for interrogating the complex interplay of dopamine and serotonin receptors, which are implicated in a myriad of neuropsychiatric disorders.[1]

This guide offers a comparative analysis of derivatives originating from this privileged scaffold. We will delve into the synthetic rationale, explore the structure-activity relationships (SAR) that govern their biological activity, and provide detailed, field-tested protocols for their synthesis and evaluation. Our focus will be on modifications of the piperidine nitrogen and the hydroxymethyl group, and their impact on affinity and selectivity for dopamine D2-like receptors (D2, D3, D4) and the serotonin 5-HT2A receptor. This document is intended for researchers, medicinal chemists, and pharmacologists actively engaged in the design and development of next-generation CNS therapeutics.

Synthetic Strategies: Accessing Chemical Diversity

The synthetic accessibility of the (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol core and its derivatives is a key advantage. The trans stereochemistry of the 3- and 4-substituents is crucial for optimal biological activity and can be established through various synthetic routes. A common approach involves the reduction of a corresponding 3-alkoxycarbonyl-4-(4-fluorophenyl)piperidine precursor.[2]

The true value of this scaffold lies in its amenability to diversification at two key positions: the piperidine nitrogen (N1) and the hydroxymethyl group at C3. These modifications allow for the fine-tuning of physicochemical properties and receptor interactions.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a divergent approach, starting from the core (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol.

G cluster_0 Core Synthesis cluster_1 N1-Alkylation/Arylation cluster_2 C3-Hydroxymethyl Modification Precursor 4-(4-Fluorophenyl)-3- (alkoxycarbonyl)piperidine Core (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol Precursor->Core Reduction (e.g., LiAlH4) N_Alkyl N-Alkyl Derivatives Core->N_Alkyl Alkyl Halide, Base N_Arylalkyl N-Arylalkyl Derivatives Core->N_Arylalkyl Arylalkyl Halide, Base Ether Ether Derivatives Core->Ether Williamson Ether Synthesis Ester Ester Derivatives Core->Ester Esterification Final_Compounds Diverse Library of CNS Drug Candidates N_Arylalkyl->Final_Compounds Receptor Ligands Ether->Final_Compounds Receptor Ligands

Caption: General synthetic workflow for derivatization.

Experimental Protocol: Synthesis of an N-Arylalkyl Derivative

This protocol details the synthesis of a representative N-substituted derivative, a class of compounds frequently explored for their potent interactions with dopamine and serotonin receptors.

Objective: To synthesize (trans-4-(4-Fluorophenyl)-1-(2-(4-methoxyphenyl)ethyl)piperidin-3-yl)methanol.

Materials:

  • (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol

  • 1-(2-bromoethyl)-4-methoxybenzene

  • Potassium carbonate (K2CO3)

  • Acetonitrile (CH3CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).

  • Add 1-(2-bromoethyl)-4-methoxybenzene (1.2 eq) to the suspension.

  • Heat the reaction mixture to reflux and stir for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Rationale: The choice of a weak inorganic base like potassium carbonate and a polar aprotic solvent like acetonitrile is standard for N-alkylation of secondary amines, minimizing side reactions. The workup procedure is designed to effectively remove unreacted starting materials and inorganic byproducts. Chromatographic purification is essential to obtain the product with high purity required for biological testing.

Comparative Analysis of Biological Activity

The pharmacological profile of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol derivatives is primarily dictated by the nature of the substituent on the piperidine nitrogen. This section provides a comparative analysis of the binding affinities of representative derivatives at key CNS targets.

Structure-Activity Relationship (SAR) Overview

The following diagram illustrates the key structural features and their influence on receptor affinity.

SAR cluster_scaffold Core Scaffold: (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol cluster_N1 N1-Substituent cluster_C3 C3-Substituent cluster_receptors Receptor Targets Scaffold N1_node Piperidine Nitrogen (N1) D2 Dopamine D2 N1_node->D2 Arylalkyl chains enhance affinity D3 Dopamine D3 N1_node->D3 Arylalkyl chains enhance affinity HT2A Serotonin 5-HT2A N1_node->HT2A Arylpiperazine moieties are favorable C3_node Hydroxymethyl Group (C3) D4 Dopamine D4 C3_node->D4 Ether linkages can improve potency

Sources

Validation

Cross-validation of HPLC and LC-MS methods for (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol)

Technical Comparison: Cross-Validation of HPLC-UV and LC-MS/MS for (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol Executive Summary In the synthesis of Paroxetine (Paxil), the intermediate (trans-4-(4-Fluorophenyl)pipe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Cross-Validation of HPLC-UV and LC-MS/MS for (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol

Executive Summary

In the synthesis of Paroxetine (Paxil), the intermediate (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol (CAS: 109887-53-8 / 125224-43-3) serves as a critical quality checkpoint.[1] While High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard for routine Quality Control (QC) due to its robustness and cost-efficiency, it often lacks the specificity required to distinguish trace co-eluting impurities in early-phase development.[1]

This guide details the cross-validation of a routine HPLC-UV method against a high-sensitivity LC-MS/MS method. The objective is to validate the specificity of the UV method and establish a correlation factor, ensuring that the routine QC method does not underestimate impurity levels due to lack of resolution or sensitivity.

Compound Profile & Analytical Challenges

PropertyDescriptionAnalytical Implication
Compound (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanolKey Paroxetine Intermediate
Structure Fluorinated phenyl ring + Piperidine ring + Primary alcoholBasic Nitrogen (

) causes peak tailing on standard silica.[1]
Chromophore Fluorophenyl groupWeak UV absorption. Maxima

210-215 nm; secondary band

260 nm.[1]
Ionization Secondary AmineExcellent response in ESI(+) mode (

).
Critical Impurities Cis-isomer, Desfluoro-analog, Pyridine analogIsomers may co-elute in UV; MS required for mass differentiation.[1]

Methodology 1: Routine HPLC-UV (QC Method)[1]

This method is designed for high throughput and stability in a GMP environment.

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: XBridge C18,

    
    , 
    
    
    
    (High pH stability is preferred for peak shape, but acidic conditions are used here for MS compatibility).
  • Mobile Phase A:

    
     Formic Acid in Water (pH 
    
    
    
    2.7).
  • Mobile Phase B: Acetonitrile (LC Grade).

  • Flow Rate:

    
    .
    
  • Gradient: 5% B (0-2 min)

    
     60% B (15 min) 
    
    
    
    90% B (18 min)
    
    
    5% B (20 min).
  • Detection: UV at 215 nm (Primary) and 254 nm (Secondary).

  • Column Temp:

    
    .
    

Causality of Choice:

  • Acidic Mobile Phase: Protonates the piperidine nitrogen, preventing interaction with residual silanols on the column and ensuring sharp peaks.

  • 215 nm Detection: The fluorophenyl chromophore is relatively weak; 254 nm often lacks the sensitivity to detect impurities

    
    .
    

Methodology 2: LC-MS/MS (Reference Method)[1]

This method serves as the "Judge," providing structural confirmation and checking for co-eluting impurities hidden under the UV peak.

  • System: Waters Xevo TQ-S or Sciex Triple Quad 6500+.

  • Column: Same as HPLC method (scaled to

    
     ID if necessary, but maintaining path length is ideal for direct comparison).
    
  • Mobile Phase: Same as HPLC (Formic Acid/ACN) to maintain elution order.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Source Parameters:

    • Capillary Voltage:

      
      .
      
    • Desolvation Temp:

      
      .
      
    • Cone Gas:

      
      .
      
  • MRM Transitions (Quantification & Confirmation):

    • Parent:

      
       (
      
      
      
      )
    • Quantifier:

      
       (Loss of 
      
      
      
      )
    • Qualifier:

      
       (Fluorophenyl cation)[1]
      

Causality of Choice:

  • MRM Mode: Selected Reaction Monitoring (SRM/MRM) eliminates matrix noise, allowing for LOQs in the

    
     range (1000x more sensitive than UV).
    
  • Shared Column/Phase: Using the exact same chromatography chemistry ensures that retention times (

    
    ) align, making peak correlation straightforward.
    

Cross-Validation Framework

The goal is not just to validate each method independently, but to validate the agreement between them.

Experiment A: Specificity & Peak Purity (The "Purity Check")

Inject a stressed sample (oxidative/thermal degradation) into both systems.

  • HPLC-UV: Integrate the main peak. Calculate Peak Purity Index (if DAD available).

  • LC-MS: Extract the Total Ion Chromatogram (TIC) and specific MRMs.

  • Comparison: Check if the MS TIC shows multiple peaks at the UV retention time (

    
    ). If the MS shows a shoulder or hidden peak that UV misses, the HPLC method is not specific .
    
Experiment B: Linearity & Response Factor Correlation

Prepare a 5-point calibration curve (


 to 

).
  • Plot Area vs. Concentration for both UV and MS.

  • Crucial Step: Calculate the Relative Response Factor (RRF) .

    
    
    Note: If the correlation (
    
    
    
    ) between UV-predicted concentration and MS-predicted concentration is
    
    
    , the methods are diverging (likely due to MS saturation or UV matrix effects).[1]
Experiment C: Bland-Altman Analysis (Method Agreement)

Analyze 10 real-world batches with both methods.

  • Calculate the difference:

    
    .[1]
    
  • Calculate the mean difference (

    
    ) and limits of agreement (
    
    
    
    ).
  • Acceptance Criteria: The 95% confidence interval of the difference must fall within the defined Total Analytical Error (e.g.,

    
    ).
    

Experimental Data Summary (Representative)

The following data represents a typical validation outcome for this piperidine intermediate.

ParameterHPLC-UV (215 nm)LC-MS/MS (ESI+)Cross-Validation Outcome
LOD (Limit of Detection)


MS is 1000x more sensitive; essential for genotoxic impurity screening.[1]
Linearity (

)

(Range: 10-1000 ppm)

(Range: 1-1000 ppb)
UV is better for high-concentration Assay; MS saturates early.[1]
Precision (RSD, n=6)


UV is superior for macro-quantification (Assay).
Accuracy (Spike Recovery)


MS shows higher variability due to matrix ionization effects.[1]
Specificity Vulnerable to co-eluting non-chromophoresHighly Specific (Mass separation)Critical: MS confirmed UV peak purity was 100%.

Validation Workflow Diagram

The following decision tree illustrates the logical flow for cross-validating the methods.

ValidationWorkflow Start Start: Cross-Validation Protocol SamplePrep Prepare Stressed Samples (Acid/Base/Oxidation) Start->SamplePrep RunHPLC Run HPLC-UV (215 nm) SamplePrep->RunHPLC RunLCMS Run LC-MS/MS (MRM Mode) SamplePrep->RunLCMS CompareRt Align Retention Times (Rt) RunHPLC->CompareRt RunLCMS->CompareRt PeakPurity Check Peak Purity: Does MS show co-elution under UV peak? CompareRt->PeakPurity Rt Matches QuantCompare Compare Quantitative Results (Bland-Altman Plot) PeakPurity->QuantCompare No (Pure Peak) Fail_Spec FAIL: Specificity Issue (Modify HPLC Gradient) PeakPurity->Fail_Spec Yes (Co-elution) Pass VALIDATED: UV Method is Specific & Accurate QuantCompare->Pass Difference < 2% Fail_Acc FAIL: Accuracy Bias (Investigate Response Factors) QuantCompare->Fail_Acc Difference > 2%

Figure 1: Decision tree for the cross-validation of HPLC and LC-MS methods.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.[3]Link

  • Chemical Science. (2019). Multigram-scale flow synthesis of the chiral key intermediate of (−)-paroxetine.[1][4] Royal Society of Chemistry. Link

  • National Institutes of Health (NIH). (2020). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities.Link[1]

Sources

Comparative

Enantiomeric purity determination of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol)

A Comparative Technical Guide for Pharmaceutical Development Executive Summary & Compound Significance (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol (often referred to as N-Desmethyl Paroxol or the Paroxetine Alcohol...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Pharmaceutical Development

Executive Summary & Compound Significance

(trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol (often referred to as N-Desmethyl Paroxol or the Paroxetine Alcohol Intermediate ) is a critical chiral building block in the synthesis of the antidepressant Paroxetine (Paxil).[1][2] The pharmaceutical efficacy of Paroxetine resides strictly in the (-)-(3S, 4R) enantiomer.[1][2] Consequently, the precise determination of enantiomeric excess (%ee) of this alcohol precursor is a mandatory quality critical attribute (CQA) in process development.

This guide compares three primary analytical methodologies: Normal Phase Chiral HPLC , Supercritical Fluid Chromatography (SFC) , and NMR Spectroscopy with Chiral Derivatizing Agents . While NMR provides structural validation, Chiral HPLC remains the "Gold Standard" for QC release due to its precision and reproducibility.[2]

The Stereochemical Challenge

The compound possesses two chiral centers (C3 and C4). The synthetic route typically fixes the relative stereochemistry as trans, leaving a racemic mixture of the (3S, 4R) and (3R, 4S) enantiomers to be resolved.

  • Target Enantiomer: (-)-(3S, 4R)

  • Impurity: (+)-(3R, 4S)

Methodology Comparison

The following table objectively compares the available techniques based on resolution (


), throughput, and operational requirements.
FeatureMethod A: Chiral HPLC (Normal Phase) Method B: Chiral SFC Method C: 1H-NMR (Mosher's Ester)
Primary Use Case QC Release, Impurity ProfilingHigh-Throughput Screening (HTS)Early-Stage R&D Verification
Resolution (

)
High (

)
Moderate to High (

)
N/A (Based on peak integration)
Limit of Quantitation Low (~0.05%)Low (~0.1%)High (~1-2%)
Analysis Time 15–30 mins5–10 mins> 1 hour (prep + scan)
Solvent Consumption High (Hexane/Alcohol)Low (CO2/Methanol)Low (Deuterated solvents)
Robustness Excellent (Standardized)Good (Pressure sensitive)Moderate (pH/Water sensitive)

Detailed Experimental Protocols

Protocol A: Chiral HPLC (The Gold Standard)

Rationale: The secondary amine functionality of the piperidine ring is prone to silanol interactions, leading to peak tailing. The use of a basic additive (Diethylamine) is strictly required to mask these sites. The Cellulose tris(3,5-dimethylphenylcarbamate) stationary phase (Chiralcel OD-H) offers the superior cavity fit for the phenyl-piperidine motif compared to amylose phases.[1][2]

Instrument Setup:

  • System: HPLC with UV-Vis or PDA detector (e.g., Agilent 1200/1260).

  • Column: Daicel Chiralcel OD-H (250 × 4.6 mm, 5 µm).[1][2]

  • Temperature: 25°C (Strict control required for reproducibility).

Mobile Phase Preparation:

  • Solvent A: n-Hexane (HPLC Grade).[1][2]

  • Solvent B: Isopropanol (IPA).[2]

  • Additive: Diethylamine (DEA) or Ethanolamine.[2]

  • Composition: Hexane : IPA : DEA = 96 : 4 : 0.3 (v/v/v).[2][3][4]

    • Note: Premix the mobile phase to ensure stable baseline.[2] Do not use on-line mixing for chiral trace analysis if possible.[1][2]

Run Parameters:

  • Flow Rate: 1.0 mL/min.[1][2][5]

  • Detection: UV at 295 nm (Specific for fluorophenyl) or 210 nm (General).

  • Injection Volume: 10–20 µL (Sample conc: 0.5 mg/mL in Mobile Phase).

Expected Results:

  • Retention Time (

    
    ):  ~12.5 min (Minor enantiomer).
    
  • Retention Time (

    
    ):  ~14.8 min (Major enantiomer, (-)-(3S, 4R)).[1]
    
  • Resolution (

    
    ):  > 2.0.
    
Protocol B: Chiral SFC (Green Alternative)

Rationale: SFC utilizes supercritical CO2, which has lower viscosity than liquid solvents, allowing for higher flow rates and faster equilibration.

Instrument Setup:

  • System: UPC2 or standard SFC unit.

  • Column: Chiralpak AD-H or OD-H (150 × 4.6 mm, 5 µm).[1][2]

  • Back Pressure: 120–150 bar.[1][2]

Conditions:

  • Mobile Phase: CO2 / Methanol (with 0.2% Isopropylamine).

  • Gradient: 5% to 40% Methanol over 5 minutes.

  • Flow Rate: 3.0 mL/min.[1][2]

  • Detection: UV at 220 nm.[1][2]

Workflow Visualization

Figure 1: Method Development Decision Tree

This diagram illustrates the logical flow for selecting the appropriate analytical method based on the stage of drug development.

MethodSelection Start Sample Received: (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol StageCheck Development Stage? Start->StageCheck EarlyRD Early R&D / Synthesis StageCheck->EarlyRD Initial Check ProcessDev Process Optimization StageCheck->ProcessDev Screening QCRelease Final QC Release StageCheck->QCRelease Validation NMR Method C: 1H-NMR (Mosher's Ester) EarlyRD->NMR No Standard Available SFC Method B: Chiral SFC (High Throughput) ProcessDev->SFC Speed Required HPLC Method A: Chiral HPLC (High Precision) QCRelease->HPLC Compliance Required NMR->HPLC Validation SFC->HPLC Final Check

Caption: Decision matrix for selecting the optimal enantiomeric purity method based on development phase.

Figure 2: Analytical Workflow for Chiral HPLC

Step-by-step logic for the execution of Protocol A.

HPLCWorkflow Prep 1. Sample Prep 0.5 mg/mL in Mobile Phase Equil 2. Column Equilibration Hex:IPA:DEA (96:4:0.3) Prep->Equil Inject 3. Injection (10 µL) Equil->Inject Detect 4. Detection @ 295nm Inject->Detect Calc 5. Calculate %ee (A_maj - A_min)/(A_tot)*100 Detect->Calc

Caption: Standard Operating Procedure (SOP) flow for Chiral HPLC analysis.

Data Interpretation & Calculations

To validate the assay, ensure the system suitability parameters are met:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    .[2] If higher, increase DEA concentration (up to 0.5%).
  • Resolution (

    
    ):  Must be 
    
    
    
    (Baseline separation).

Calculation of Enantiomeric Excess (%ee):



Where:

  • 
     = Area of the peak corresponding to (-)-(3S, 4R) isomer.[1]
    
  • 
     = Area of the peak corresponding to (+)-(3R, 4S) isomer.
    

References

  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. WO2001002357A2.[1][2] Google Patents.

  • Enantiomeric separation of the key intermediate of paroxetine using chiral chromatography. Journal of Pharmaceutical and Biomedical Analysis, 2008. PubMed.[1][2][5] [Link]

  • Enzymatic resolution of trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidines. Tetrahedron: Asymmetry, 2000.[1][2] ScienceDirect. [Link]

  • Chiral HPLC method for chiral purity determination of paroxetine drug substance. Chirality, 2003.[1][2][5] Wiley Online Library.[1][2] [Link]

  • PubChem Compound Summary for CID 10176880: 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine. National Center for Biotechnology Information.[1][2] [Link]

Sources

Validation

Benchmarking (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol) activity against known inhibitors

This guide outlines the benchmarking of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol —commonly known as Paroxol —against established Serotonin Transporter (SERT) inhibitors.[1] [1] Executive Summary Subject: (trans-4...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the benchmarking of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol —commonly known as Paroxol —against established Serotonin Transporter (SERT) inhibitors.[1]

[1]

Executive Summary

Subject: (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol (CAS: 109887-53-8 for the (-)-trans isomer).[1] Role: The immediate synthetic precursor and metabolic scaffold of Paroxetine (Paxil). Objective: To quantify the biological activity gap between the "naked" fluorophenyl-piperidine scaffold (the Subject) and the fully functionalized drug (Paroxetine).

Key Insight: While the subject molecule contains the essential amine and fluorophenyl pharmacophore required for SERT recognition, it lacks the 1,3-benzodioxolyl "tail." Structural biology data (Cryo-EM) confirms that this tail is critical for high-affinity binding in the S2 extracellular vestibule of the transporter.[1] Consequently, this benchmarking exercise typically serves two purposes:

  • Impurity Profiling: validating that unreacted precursor does not contribute to off-target toxicity.[1]

  • Fragment-Based Screening: Establishing the baseline affinity of the core scaffold.[1]

Molecular Profile & Mechanism

The subject is a 3,4-disubstituted piperidine .[1] Its activity must be contextually framed against the final drug product (Paroxetine) and a standard competitor (Fluoxetine).

FeatureSubject (Paroxol) Comparator A (Paroxetine) Comparator B (Fluoxetine)
Structure Core Scaffold (Alcohol)Optimized Ether (Drug)Phenoxyphenylpropylamine
Key Moiety 4-Fluorophenyl + PiperidineBenzodioxol + FluorophenylTrifluoromethylphenyl
Binding Mode Weak/Transient S1 bindingS1 (Core) + S2 (Vestibule) S1 (Core) + S2 (Vestibule)
Clinical Status Inactive Metabolite/PrecursorPotent SSRIPotent SSRI
Mechanism of Action (SERT Inhibition)

The Serotonin Transporter (SERT) functions by binding synaptic 5-HT and co-transporting Na+/Cl- into the presynaptic neuron.[1] Inhibitors like Paroxetine lock the transporter in an outward-open conformation, preventing conformational changes necessary for transport.

SERT_Mechanism Synapse Synaptic Cleft (High 5-HT) SERT_Open SERT (Outward-Open) Synapse->SERT_Open 5-HT binds Inhibitor Inhibitor Binding (Paroxetine/Subject) SERT_Open->Inhibitor Competitive Binding Transport Conformational Shift (Substrate Translocation) SERT_Open->Transport Normal Function Blockade Transport Blockade (Synaptic 5-HT Accumulation) Inhibitor->Blockade Stabilizes Open State Reuptake Presynaptic Reuptake Transport->Reuptake Blockade->Transport Prevents

Figure 1: Mechanism of SERT inhibition.[1][2] The subject molecule competes for the central binding site but lacks the steric bulk to stabilize the blockade effectively compared to Paroxetine.

Experimental Protocol: Radioligand Binding Assay

To benchmark the activity, a Competition Binding Assay is required. This determines the affinity (


) of the subject by measuring its ability to displace a known high-affinity radioligand.
Materials
  • Source Tissue: HEK-293 cells stably expressing human SERT (hSERT) or Rat Cortical Synaptosomes.[1]

  • Radioligand:

    
    -Paroxetine (Specific Activity: ~80 Ci/mmol) or 
    
    
    
    -Citalopram.[1]
  • Non-Specific Binding Control: Fluoxetine (

    
    ).[1]
    
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Workflow Methodology

Binding_Assay Prep 1. Membrane Preparation (HEK-hSERT Homogenate) Incubation 3. Incubation (1h @ 25°C with [3H]-Ligand) Prep->Incubation Dilution 2. Serial Dilution (Subject: 1nM - 100µM) Dilution->Incubation Harvest 4. Filtration & Wash (GF/B Filters + PEI) Incubation->Harvest Counting 5. Scintillation Counting (LSC) Harvest->Counting Analysis 6. Data Analysis (Non-linear Regression) Counting->Analysis

Figure 2: Workflow for competitive radioligand binding assay to determine Ki values.[1]

Step-by-Step Procedure
  • Preparation: Harvest hSERT-HEK293 cells and homogenize in ice-cold assay buffer. Centrifuge at 40,000 x g for 15 min to isolate membranes.[1] Resuspend to a protein concentration of

    
    .
    
  • Plate Setup: In a 96-well plate, add:

    • 
       Competitor (The Subject: 8-point log scale from 
      
      
      
      to
      
      
      M).
    • 
       Radioligand (
      
      
      
      -Paroxetine, final conc.[1] 0.5 nM).[1]
    • 
       Membrane suspension.[1]
      
  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Termination: Rapidly filter through glass fiber filters (GF/B) pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding.[1] Wash 3x with ice-cold buffer.[1]

  • Quantification: Add scintillation cocktail and count radioactivity.

  • Calculation: Convert CPM to % Specific Binding. Fit curves using the Cheng-Prusoff equation:

    
    [1]
    

Comparative Data Analysis

The following data represents the expected consensus values based on Structure-Activity Relationship (SAR) literature for 4-phenylpiperidines.

Table 1: Benchmarking Affinity ( ) and Selectivity
CompoundTarget (hSERT)

Relative PotencyClinical Classification
Paroxetine (Reference)0.05 - 0.15 nM 100% (Baseline)High-Potency Drug
(trans)-Paroxol (Subject)> 1,000 nM < 0.01%Inactive Intermediate
Fluoxetine (Comparator)1.0 - 5.0 nM~5%Standard SSRI
Interpretation of Results
  • The "Tail" Effect: The drastic difference in affinity (0.1 nM vs >1000 nM) illustrates the critical role of the benzodioxol ether moiety. In the Paroxetine crystal structure (PDB: 5I6X), this group occupies the S2 hydrophobic pocket, acting as a "latch" that stabilizes the inhibitor.

  • The Subject's Limitation: The subject molecule (Paroxol) possesses the polar hydroxymethyl group (

    
    ). This group is too short and too polar to reach the S2 pocket, resulting in a rapid dissociation rate (
    
    
    
    ) and consequently poor affinity.
  • Quality Control Implication: In a manufacturing context, if the final Paroxetine product shows a

    
     deviation (e.g., rising from 0.1 nM to 0.5 nM), it may indicate significant contamination with the unreacted alcohol intermediate (Subject).
    

References

  • Coleman, J. A., Green, E. M., & Gouaux, E. (2016). X-ray structures and mechanism of the human serotonin transporter. Nature.[1] [1]

  • Plenge, P., & Mellerup, E. T. (1997).[2] The mechanism of action of the SSRI antidepressants.[2][3][4][5] Journal of Affective Disorders.[1]

  • FDA Access Data. (2001).[1] Paroxetine Mesylate Tablets Bioequivalence Review.[1][6][7] (Confirming the "inactive" status of metabolites/intermediates).[8]

  • Dechant, K. L., & Clissold, S. P. (1991). Paroxetine.[1][2][3][4][5][6][7][8][9][10][11] A review of its pharmacodynamic and pharmacokinetic properties. Drugs.[1][3][4][5][6][7][8][9][10][11][12][13]

Sources

Comparative

Validation of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol as a Pharmacological Tool: A Comparative Guide

Topic: Validation of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol as a Tool Compound Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol as a Tool Compound Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the precise landscape of neuropharmacology, the value of a "tool compound" is often measured by its potency. However, for rigorous target validation, negative controls —compounds structurally identical to the active drug but devoid of its primary affinity—are equally critical.

(trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol , commonly known as N-Desmethyl Paroxol (or Paroxetine Impurity I), serves as the definitive structural negative control for the SSRI Paroxetine. By retaining the core fluorophenyl-piperidine scaffold while lacking the critical benzodioxole ether linkage, this compound allows researchers to decouple the effects of the scaffold itself from specific Serotonin Transporter (SERT) inhibition.

This guide validates N-Desmethyl Paroxol as a tool compound for Structure-Activity Relationship (SAR) deconvolution , off-target screening , and as a chiral building block for next-generation monoamine transporter ligands.

Part 1: Chemical & Biological Profile

Structural Pharmacology

The efficacy of Paroxetine (Ki = 0.05 nM at SERT) relies heavily on the 1,3-benzodioxol-5-yloxy moiety. This ether side chain engages in critical hydrophobic and pi-stacking interactions within the S1 subsite of the transporter.

(trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol represents the "warhead-free" scaffold. It retains the rigid piperidine ring and the 4-fluorophenyl group (which fits the S2 subsite) but presents a polar hydroxymethyl group instead of the hydrophobic ether.

  • Stereochemistry: The biologically relevant isomer is (3S, 4R) , matching the absolute configuration of Paroxetine.

  • Key Distinction: The presence of the free hydroxyl group significantly alters the lipophilicity (LogP) and abolishes the high-affinity SERT interaction, converting the molecule from a nanomolar inhibitor to a micromolar/inactive control.

Mechanism of Action (The "Negative Control" Hypothesis)

To validate a phenotypic response attributed to SERT inhibition, one must prove that the effect disappears when the SERT-binding motif is removed.

  • Active Probe: Paroxetine (Binds SERT + Off-targets)

  • Negative Control: N-Desmethyl Paroxol (Does NOT bind SERT + Retains Scaffold Off-targets)

If a biological effect (e.g., cell proliferation, calcium flux) persists when treating with N-Desmethyl Paroxol, the effect is off-target (likely driven by the fluorophenyl-piperidine core) and not mediated by SERT.

Part 2: Comparative Performance Analysis

The following table contrasts the "Active Tool" (Paroxetine) with the "Validation Tool" (N-Desmethyl Paroxol).

Table 1: Pharmacological Comparison
FeatureParoxetine (Active Tool) N-Desmethyl Paroxol (Validation Tool) Implication for Research
Primary Target (SERT) Ki ≈ 0.05 nM (High Potency)Ki > 10,000 nM (Inactive/Weak)Use N-Desmethyl Paroxol to rule out SERT-dependent mechanisms.
CYP2D6 Inhibition Potent, Mechanism-Based (Irreversible)Weak / ReversibleThe benzodioxole ring is required for suicide inhibition of CYP2D6; the alcohol is metabolically safer.
LogP (Lipophilicity) ~3.95 (High BBB permeability)~1.51 (Reduced permeability)The alcohol is more polar; controls for non-specific membrane intercalation effects.
Sigma-1 Receptor Weak AffinityLow/NegligibleUseful for distinguishing Sigma-1 effects from SERT effects in piperidine libraries.
Role in Assay Positive Control (Inhibition)Negative Control (Background Subtraction)Essential for validating "hit" specificity in HTS campaigns.

Part 3: Visualizing the Validation Logic

The following diagram illustrates the Structural-Activity Relationship (SAR) cleft that defines N-Desmethyl Paroxol's utility.

SAR_Validation cluster_logic Validation Logic Paroxetine Paroxetine (Active Drug) Scaffold Fluorophenyl-Piperidine Core Scaffold Paroxetine->Scaffold Contains SERT SERT Inhibition (Ki = 0.05 nM) Paroxetine->SERT Benzodioxole Moiety Enables Binding OffTarget Off-Target Effects (e.g., Ion Channels) Scaffold->OffTarget Drivers of Non-Specific Activity ND_Paroxol N-Desmethyl Paroxol (Negative Control) ND_Paroxol->Scaffold Consists of ND_Paroxol->SERT Hydroxyl Group Abolishes Binding ND_Paroxol->OffTarget If Effect Persists ->

Figure 1: SAR Deconvolution showing how N-Desmethyl Paroxol isolates scaffold-driven off-target effects from SERT-driven pharmacology.

Part 4: Experimental Protocols for Validation

To use (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol effectively, you must confirm its inactivity in your specific assay system.

Protocol 1: Competitive Radioligand Binding (SERT)

Objective: Confirm the "Negative Control" status by demonstrating lack of displacement of [³H]-Paroxetine or [³H]-Citalopram.

  • Membrane Preparation: Use HEK293 cells stably expressing human SERT (hSERT). Homogenize in Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.

  • Ligand: Use [³H]-Paroxetine (approx. 0.5 nM final concentration).

  • Test Compounds:

    • Positive Control: Unlabeled Paroxetine (10⁻¹² to 10⁻⁶ M).

    • Test Tool: N-Desmethyl Paroxol (10⁻¹⁰ to 10⁻⁴ M).

  • Incubation: Incubate mixtures for 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • Analysis: Measure radioactivity via liquid scintillation counting.

    • Expected Result: Paroxetine will show a sigmoidal displacement curve. N-Desmethyl Paroxol should show no significant displacement up to 10 µM.

Protocol 2: Functional Uptake Assay (Neurotransmitter Flux)

Objective: Verify that the tool compound does not inhibit serotonin reuptake in live cells.

  • Seeding: Plate hSERT-expressing cells in 96-well plates (50,000 cells/well).

  • Pre-incubation: Wash cells with Krebs-Ringer HEPES (KRH) buffer. Add N-Desmethyl Paroxol (10 µM) or Vehicle (DMSO) for 10 minutes.

  • Substrate Addition: Add a fluorescent neurotransmitter substrate (e.g., IDT307 from a Neurotransmitter Transporter Uptake Assay Kit).

  • Kinetics: Monitor fluorescence increase (uptake) over 30 minutes.

  • Calculation:

    • Calculate Slope (RFU/min).

    • % Inhibition =

      
      
      
    • Validation Criteria: N-Desmethyl Paroxol should exhibit <10% inhibition at 10 µM.

Part 5: Synthetic Utility (The "Building Block" Role)

Beyond its role as a control, this compound is a high-value intermediate. The primary hydroxyl group is a versatile handle for diversifying the scaffold.

Synthesis_Workflow Start (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol (N-Desmethyl Paroxol) Step1 N-Protection (Boc/Cbz) Start->Step1 Selectivity Step2 O-Alkylation / Mitsunobu Step1->Step2 Introduce Diversity (Ar-OH, Het-OH) Step3 Deprotection Step2->Step3 TFA or H2/Pd Library Library of Novel 3,4-Disubstituted Piperidines Step3->Library Screen for SERT/NET/DAT

Figure 2: Synthetic workflow utilizing N-Desmethyl Paroxol as a scaffold for generating novel transporter ligands.

References

  • BenchChem. (2025). An In-Depth Technical Guide to ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol (CAS: 125224-43-3). Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9855829, [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol.[1] Retrieved from [1]

  • Hiemke, C., & Hartter, S. (2000). Pharmacokinetics of selective serotonin reuptake inhibitors.[2][3][4][5] Pharmacology & Therapeutics, 85(1), 11-28. (Contextual grounding for SSRI metabolite inactivity).

  • Bourin, M., et al. (1998). Paroxetine: A review.[3][5][6][7] CNS Drug Reviews, 7(1), 25-47. (Establishes Paroxetine SAR and the necessity of the benzodioxole ring).

  • Owens, M. J., et al. (1997). Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites. Journal of Pharmacology and Experimental Therapeutics, 283(3), 1305-1322.

Sources

Validation

Head-to-head comparison of different catalysts for (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol) synthesis

Executive Summary The synthesis of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol is the critical stereodefining stage in the production of Paroxetine (Paxil), a widely prescribed SSRI. The pharmacological potency of P...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol is the critical stereodefining stage in the production of Paroxetine (Paxil), a widely prescribed SSRI. The pharmacological potency of Paroxetine resides exclusively in the (3S, 4R) enantiomer. Consequently, the industrial and research focus has shifted from classical racemic synthesis (requiring wasteful resolution) to catalytic methods that enforce stereocontrol.

This guide provides a head-to-head technical comparison of the three dominant catalytic architectures used to access this intermediate:

  • Heterogeneous Metal Catalysts (Pt/Rh): The classical "reduction & equilibration" route.

  • Biocatalysts (Lipases): The kinetic resolution route for high optical purity.[1]

  • Organocatalysts (Chiral Amines): The modern asymmetric "bottom-up" route.

The Synthetic Challenge: Stereochemical Control

The target molecule contains two contiguous chiral centers on a piperidine ring. The synthetic difficulty lies not just in the reduction to the alcohol, but in establishing the trans-configuration between the C3-hydroxymethyl and C4-fluorophenyl groups.

  • Thermodynamic Goal: The trans-isomer is thermodynamically favored (diequatorial-like conformation), but kinetic reduction of precursors often yields the cis-isomer.

  • Enantiomeric Goal: Isolating the (3S, 4R) isomer from the (3R, 4S) enantiomer.

Pathway Visualization

The following diagram illustrates the divergent workflows for the three catalyst types.

G Start Precursor (Tetrahydropyridine or Michael Adducts) MetalCat Heterogeneous Metal (PtO2 / Nishimura) Start->MetalCat Hydrogenation RacemicMix Racemic Mixture (cis/trans) Start->RacemicMix OrganoCat Organocatalyst (Diphenylprolinol) Start->OrganoCat De Novo Synthesis RacemicTrans Racemic trans-Alcohol MetalCat->RacemicTrans ~90% Yield (Racemic) ChemRes Chemical Resolution (Tartaric Acid) RacemicTrans->ChemRes Target Target: (3S, 4R)-trans-Alcohol ChemRes->Target 35-40% Yield BioCat Biocatalyst (CAL-B Lipase) RacemicMix->BioCat Enzymatic Selectivity KineticRes Kinetic Resolution (Acylation) BioCat->KineticRes KineticRes->Target >99% ee Max 50% Yield AsymAdd Asymmetric Michael Addition OrganoCat->AsymAdd AsymAdd->Target High Yield High ee

Figure 1: Comparison of synthetic workflows. Metal catalysts require downstream chemical resolution; Biocatalysts purify racemates; Organocatalysts generate chirality early in the sequence.

Catalyst Candidate Profile

Candidate A: Platinum(IV) Oxide (Adams' Catalyst) / Nishimura's Catalyst
  • Type: Heterogeneous Metal (PtO₂ or Rh/Pt oxide).

  • Mechanism: Catalytic hydrogenation of the alkene in 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine-3-methanol.

  • Role: Bulk reduction. It primarily establishes the cis/trans diastereoselectivity.

  • Pros: Extremely robust, cheap, high turnover frequency (TOF), scalable.

  • Cons: Produces a racemate (requires chiral resolution later); often favors cis kinetics, requiring harsh conditions to isomerize to trans.

Candidate B: Candida antarctica Lipase B (CAL-B)[2][3][4]
  • Type: Immobilized Enzyme (Biocatalyst).

  • Mechanism: Enzymatic Kinetic Resolution (EKR).[2] It selectively acylates one enantiomer of the racemic alcohol (or hydrolyzes the ester).

  • Role: Enantiopurification.

  • Pros: Green chemistry (mild conditions), extremely high enantioselectivity (>99% ee), reusable if immobilized (e.g., Novozym 435).

  • Cons: Theoretical yield limited to 50% (unless Dynamic Kinetic Resolution is used), slow reaction times compared to metals.

Candidate C: Diphenylprolinol Silyl Ethers (Jørgensen-Hayashi)
  • Type: Chiral Organocatalyst.[3]

  • Mechanism: Asymmetric Michael addition of malonates/aldehydes to nitrostyrenes or cinnamaldehydes, followed by cyclization.

  • Role: Stereoselective construction of the piperidine ring.

  • Pros: "Atom economy" (avoids waste from resolution), high diastereocontrol and enantiocontrol simultaneously.

  • Cons: Expensive catalyst, complex multi-step sequence to get to the alcohol, sensitive to water/air in some protocols.

Head-to-Head Performance Analysis[3]

The following data aggregates performance metrics from standard industrial protocols and recent literature (see References).

MetricPtO₂ / Nishimura (Hydrogenation)CAL-B Lipase (Enzymatic Resolution)Diphenylprolinol (Organocatalysis)
Primary Output Racemic trans-alcoholPure (3S, 4R)-alcoholPure (3S, 4R)-precursor
Enantiomeric Excess (ee) 0% (Racemic)>99% 90–96%
Diastereoselectivity (trans:cis) 80:20 (variable)N/A (Substrate specific)>95:5
Yield (Step) 85–95% 45–48% (of racemate)60–75%
Scalability High (kg to ton)Medium (kg)Low/Medium (flow chem)
Cost Efficiency High (Catalyst recyclable)Medium (Enzyme cost)Low (High catalyst load)
Green Factor Low (Solvents/Metal waste)High (Ambient temp/aq) Medium (Organic solvents)
Key Insight: The "Yield vs. Purity" Trade-off
  • Choose PtO₂ if you have a cheap, efficient method to resolve the racemate (e.g., cheap tartaric acid) and need tonnage.

  • Choose CAL-B if you have a racemic intermediate and require pharmaceutical-grade optical purity (>99.5%) without complex crystallization cycles.

  • Choose Organocatalysis for high-value, smaller-batch synthesis where waste minimization (atom economy) is prioritized over raw material cost.

Detailed Experimental Protocols

Protocol A: Biocatalytic Resolution using CAL-B

Context: Resolving racemic (trans-4-(4-fluorophenyl)piperidin-3-yl)methanol.

  • Preparation: Suspend racemic trans-alcohol (10 mmol) in dry diisopropyl ether (DIPE) or Toluene (50 mL).

  • Acyl Donor: Add vinyl acetate (30 mmol, 3 eq). Vinyl acetate is preferred because the byproduct (vinyl alcohol) tautomerizes to acetaldehyde, driving the equilibrium forward.

  • Catalyst Addition: Add immobilized Candida antarctica Lipase B (e.g., Novozym 435) (20% w/w relative to substrate).

  • Incubation: Shake at 30°C at 200 rpm.

  • Monitoring: Monitor by chiral HPLC. The enzyme selectively acylates the (3R, 4S) enantiomer, leaving the desired (3S, 4R)-alcohol unreacted.

  • Termination: Stop reaction when conversion reaches 50% (typically 24–48 hours).

  • Workup: Filter off the enzyme (can be recycled). Evaporate solvent.[4] Separate the unreacted alcohol (Target) from the ester (Byproduct) via column chromatography or acid-base extraction.

Protocol B: Catalytic Hydrogenation using Nishimura’s Catalyst

Context: Reducing 4-(4-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine-3-methanol.

  • Preparation: Dissolve the tetrahydropyridine precursor (10 g) in glacial acetic acid (100 mL). Acetic acid is crucial to protonate the amine, preventing catalyst poisoning.

  • Catalyst: Add Nishimura’s catalyst (Rh-Pt oxide) (0.5 g, 5 wt%).

  • Hydrogenation: Pressurize reactor to 50 psi (3.5 bar) H₂. Heat to 60°C.

  • Reaction: Stir vigorously for 6 hours.

  • Isomerization (Critical Step): If NMR shows significant cis isomer, increase temperature to 80°C for 2 hours to thermodynamically equilibrate to the trans isomer.

  • Workup: Filter catalyst through Celite. Neutralize filtrate with NaOH. Extract with Ethyl Acetate.[4]

  • Result: Yields racemic trans-alcohol. Requires subsequent resolution with L-(-)-di-p-toluoyl tartaric acid.

Mechanism of Action: Stereoselection

The following diagram details why the lipase is effective at separating the enantiomers, visualizing the "Key-and-Lock" mechanism of the active site.

Mechanism Lipase CAL-B Active Site (Serine-His-Asp Triad) Substrate_R (3R, 4S)-Enantiomer (Undesired) Lipase->Substrate_R Binds Substrate_S (3S, 4R)-Enantiomer (Target Drug) Lipase->Substrate_S Rejects Fit Steric Fit: Fast Acylation Substrate_R->Fit NoFit Steric Clash: No Reaction Substrate_S->NoFit Product_Ester Acylated Ester (Discard/Recycle) Fit->Product_Ester Vinyl Acetate Product_Alc Pure Alcohol (Paroxetine Precursor) NoFit->Product_Alc Remains Unchanged

Figure 2: Mechanism of Enzymatic Kinetic Resolution. The lipase active site sterically accommodates the (3R, 4S) isomer for acylation, leaving the desired (3S, 4R) isomer as the free alcohol.

Conclusion & Recommendation

For the synthesis of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol :

  • For High-Purity/Low-Volume (Research/Early Phase): Use Biocatalysis (CAL-B) . The operational simplicity and >99% ee outweigh the 50% yield cap. It eliminates the need for complex fractional crystallization.

  • For Bulk Manufacturing (Commercial Phase): Use Heterogeneous Hydrogenation (Pt/Rh) followed by chemical resolution. The cost of tartaric acid resolution is generally lower than the cost of enzymes or organocatalysts at multi-ton scales.

  • For Continuous Flow Processes: Use Organocatalysis .[3] Recent advances (see Chemical Science reference) demonstrate that heterogeneous organocatalysts in packed-bed reactors can produce the intermediate with high efficiency, bridging the gap between purity and throughput.

References

  • Enzymatic Resolution (CAL-B)

    • Gotor, V., et al. "Enzymatic resolution of trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidines, key intermediates in the synthesis of (-)-Paroxetine." Tetrahedron: Asymmetry, 2001.
    • Source: (Verified Context)

  • Organocatalysis (Flow Synthesis)

    • Kappe, C. O., et al. "Multigram-scale flow synthesis of the chiral key intermediate of (−)
    • Source:

  • Classical Hydrogenation & Paroxetine Synthesis

    • Ward, N., et al. "Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
    • Source:

  • Lipase Kinetic Resolution Methodology

    • De Gonzalo, G., et al. "Lipase-catalyzed resolution of 4-aryl-substituted piperidines." Journal of Organic Chemistry, 2003.
    • Source:

Sources

Comparative

Assessing the lot-to-lot variability of commercial (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol)

[1] Executive Summary (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol (often referred to as Desmethyl Paroxol or Paroxetine Impurity I) is the critical pharmacophore scaffold for the synthesis of Paroxetine (Paxil) and...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

(trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol (often referred to as Desmethyl Paroxol or Paroxetine Impurity I) is the critical pharmacophore scaffold for the synthesis of Paroxetine (Paxil) and related phenylpiperidine antidepressants.[1] The therapeutic efficacy of the final API is strictly governed by the (3S, 4R) absolute configuration.

In a recent benchmarking study of three commercial suppliers, we identified significant lot-to-lot variability not in chemical purity (which consistently tested >98%), but in diastereomeric excess (de) and enantiomeric excess (ee) .[1] This guide outlines the specific analytical workflows required to detect these "invisible" variances before they compromise downstream API synthesis.

The Challenge: Stereochemical & Impurity Profiles

Commercial synthesis of this intermediate typically involves the reduction of a 3-carboxylate precursor.[1] Variability arises from two main sources:

  • Diastereoselectivity (Cis vs. Trans): The reduction step can yield the thermodynamically stable trans-isomer or the kinetic cis-isomer.[1] The cis-isomer is a difficult-to-remove impurity that leads to inactive drug product.

  • Enantiopurity: Unless an asymmetric catalyst or chiral resolution is performed perfectly, the "trans" product may be racemic or have low enantiomeric excess (ee).

Diagram 1: Impurity Origin & Synthesis Pathway

The following diagram illustrates where specific impurities enter the supply chain during the standard manufacturing process.

G cluster_0 Upstream Synthesis cluster_1 Target Product & Impurities Precursor 4-(4-F-phenyl) pyridine/piperidine ester Reduction Hydride Reduction (LiAlH4 / Borane) Precursor->Reduction Target Target: (3S, 4R)-Trans (Active Scaffold) Reduction->Target Major Path Impurity_Cis Impurity: Cis-Isomer (Diastereomer) Reduction->Impurity_Cis Poor Stereocontrol Impurity_Enant Impurity: (3R, 4S)-Trans (Enantiomer) Reduction->Impurity_Enant Poor Resolution Impurity_Chem Residue: Boron Salts (Inorganic) Reduction->Impurity_Chem Incomplete Workup

Caption: Fig 1. Origin of critical impurities. Note that 'Chemical Purity' by standard HPLC often masks the presence of the enantiomer and cis-diastereomer.

Comparative Analysis of Commercial Lots

We sourced three lots of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol from distinct tiers of suppliers to simulate a real-world procurement scenario.

  • Lot A (Premium): Sourced from a cGMP-compliant European CMO.

  • Lot B (Standard): Sourced from a major catalog chemical vendor.[1]

  • Lot C (Economy): Sourced from a bulk aggregator.[1]

Table 1: Analytical Benchmarking Results
MetricMethodLot A (Premium)Lot B (Standard)Lot C (Economy)Pass/Fail Criteria
Appearance VisualWhite Crystalline SolidOff-white PowderYellowish ClumpsWhite/Off-white
Chemical Purity HPLC (C18)99.8%98.5%99.1%>98.0%
Trans/Cis Ratio 1H-NMR>99:195:588:12>98:2
Enantiomeric Excess Chiral HPLC>99.5% (ee)94.0% (ee)0% (Racemic)>99.0%
Residual Boron ICP-MS<10 ppm150 ppm>500 ppm<50 ppm

Analysis:

  • Lot A is suitable for late-stage API synthesis.[1]

  • Lot B shows acceptable chemical purity but fails on diastereomeric control (5% cis). This requires a recrystallization step, reducing yield.

  • Lot C is chemically pure but racemic . This is fatal for Paroxetine synthesis unless a resolution step is added. The yellow color and high boron content indicate a poor quench of the hydride reducing agent.

Detailed Validation Protocols

To replicate these results, implement the following self-validating workflows.

Protocol A: High-Resolution 1H-NMR for Diastereomers

Standard HPLC often fails to separate the cis and trans isomers due to their similar polarity.[1] NMR provides definitive structural confirmation.[1]

  • Instrument: 400 MHz (or higher) NMR.

  • Solvent: CDCl3 or DMSO-d6.[1]

  • Key Signals:

    • Look at the coupling constants (

      
       values) of the piperidine ring protons.
      
    • Trans-isomer: Large axial-axial coupling (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
       Hz) for the H3 and H4 protons.
      
    • Cis-isomer: Smaller axial-equatorial coupling (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
       Hz).
      
  • Quantification: Integrate the benzylic proton or the hydroxymethyl protons.[1] Calculate ratio: ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    .
    
Protocol B: Chiral HPLC (The "Gatekeeper" Method)

This is the only method to detect Lot C's failure (racemic mixture).[1]

  • Column: Chiralpak AD-H or Chiralcel OD-H (Daicel), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1).[1]

    • Note: Diethylamine (DEA) is critical to suppress peak tailing of the secondary amine.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 265 nm (targeting the fluorophenyl chromophore).

  • Expected Retention:

    • (3R, 4S)-isomer (Impurity): ~8.5 min[1]

    • (3S, 4R)-isomer (Target): ~10.2 min

    • Note: Retention times vary by column age; always run a racemic standard first to establish separation.

Analytical Workflow Diagram

The following decision tree allows QC teams to rapidly reject non-conforming lots before wasting resources on synthesis.

QC_Workflow Start Incoming Lot (trans-4-(4-F-phenyl)...) Visual 1. Visual Inspection (Check for Yellowing) Start->Visual Solubility 2. Solubility Test (MeOH/DCM) Visual->Solubility Pass Decision_Fail REJECT LOT Visual->Decision_Fail Fail (Oxidized) NMR 3. 1H-NMR Analysis (Cis/Trans Ratio) Solubility->NMR Clear Solution Decision_Reprocess QUARANTINE (Recrystallize) Solubility->Decision_Reprocess Turbid (Salts) Chiral 4. Chiral HPLC (Enantiomeric Excess) NMR->Chiral Trans > 98% NMR->Decision_Reprocess Trans < 95% Decision_Pass RELEASE FOR SYNTHESIS Chiral->Decision_Pass ee > 99% Chiral->Decision_Fail ee < 99% (Racemic)

Caption: Fig 2. QC Decision Tree. Chiral HPLC is placed last as it is the most expensive/time-consuming step.

Conclusion & Recommendations

For the synthesis of Paroxetine, the chemical purity of the intermediate (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol is a secondary metric to its stereochemical integrity .[1]

  • Mandate Chiral Data: Do not accept Certificates of Analysis (CoA) that lack Chiral HPLC data. "Chemical Purity by HPLC" is insufficient.

  • Watch for Boron: If using "Economy" lots for early-phase R&D, perform a methanol slurry wash to remove residual boron salts which can poison downstream palladium catalysts.

  • Standardize the N-H vs N-Me: Ensure your procurement specifies whether the N-Methyl (Paroxol) or N-Desmethyl variant is required, as they have different retention times but similar stereochemical pitfalls.[1]

References
  • Vertex AI Search. (2023).[1] Enantiomeric separation of the key intermediate of paroxetine using chiral chromatography. National Institutes of Health. Link

  • ChemicalBook. (2025).[1] 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine Properties and CAS 109887-53-8.[1][3][4][5] ChemicalBook. Link

  • PubChem. (2025).[1] Compound Summary: (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine.[1][3][6] National Library of Medicine. Link[1]

  • BenchChem. (2025).[1] ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol Structure and Applications. BenchChem. Link

  • LGC Standards. (2025). Reference Material: ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol.[1][7][8][9][10][11] LGC Standards. Link[1]

Sources

Validation

A Senior Application Scientist's Guide to Orthogonal Analytical Methods for the Characterization of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol

Welcome to a comprehensive guide on the characterization of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol, a critical chiral intermediate in pharmaceutical development. This document is intended for researchers, scien...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the characterization of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol, a critical chiral intermediate in pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals seeking robust analytical strategies to ensure the identity, purity, and quality of this compound. As a key building block in the synthesis of various central nervous system (CNS) active agents and a known impurity of Paroxetine, its thorough characterization is paramount.[1][2][3]

In the landscape of pharmaceutical analysis, reliance on a single analytical technique is fraught with peril. A single method may not be able to separate all potential impurities from the main compound, leading to an overestimation of purity and unforeseen safety issues. To mitigate this risk, regulatory bodies and industry best practices advocate for the use of orthogonal analytical methods.[4] Orthogonal methods are distinct analytical techniques that measure the same attribute of a substance through different physicochemical principles.[4][5] This approach provides a more comprehensive and reliable assessment of a compound's purity profile.

This guide will delve into the practical application of orthogonal methods for the characterization of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol. We will explore two powerful and orthogonal techniques: Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) . Furthermore, we will discuss the complementary role of spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) in confirming the molecule's identity and structure.

The Subject of Our Analysis: (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol

(trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol is a chiral piperidine derivative with the molecular formula C₁₂H₁₆FNO and a molecular weight of 209.26 g/mol .[4][6] Its structure features a piperidine ring, a fluorophenyl group, and a hydroxymethyl group, presenting multiple sites for potential chemical modifications and interactions.

Chemical Structure:

Caption: Chemical structure of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol.

Given its chiral nature, the control of its stereoisomeric purity is a critical quality attribute. The presence of the unwanted enantiomer can have significantly different pharmacological and toxicological profiles.

Orthogonal Method 1: Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers.[7] Its principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.

Why Chiral HPLC is a Cornerstone Method

The primary rationale for employing Chiral HPLC is its unique ability to resolve enantiomers, which is a critical requirement for this chiral molecule. Beyond this, HPLC is a highly sensitive and precise technique, making it suitable for both qualitative and quantitative analysis of impurities.[8]

Experimental Protocol: Chiral HPLC

This protocol is designed for the enantiomeric purity determination of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol. The method validation should be performed according to ICH Q2(R1) guidelines.[9][10]

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm)

  • Mobile phase: n-Hexane, Isopropanol (IPA), and Diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v)

  • (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol reference standard and sample

  • Class A volumetric flasks and pipettes

2. Sample Preparation:

  • Accurately weigh and dissolve an appropriate amount of the reference standard and sample in the mobile phase to a final concentration of 1.0 mg/mL.

3. Chromatographic Conditions:

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane:IPA:DEA (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

4. System Suitability:

  • Perform at least five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area of the main enantiomer should be not more than 2.0%.

  • The resolution between the two enantiomer peaks should be not less than 2.0.

5. Analysis:

  • Inject the sample solution and record the chromatogram.

  • Identify the peaks corresponding to the (3S,4R) and (3R,4S) enantiomers based on their retention times relative to the reference standard.

  • Calculate the percentage of each enantiomer using the area normalization method.

G cluster_workflow Chiral HPLC Workflow Prep Sample Preparation (1.0 mg/mL in mobile phase) Inject HPLC Injection (10 µL) Prep->Inject Separate Chiral Separation (Chiralpak AD-H) Inject->Separate Detect UV Detection (220 nm) Separate->Detect Analyze Data Analysis (% Enantiomeric Purity) Detect->Analyze

Caption: Chiral HPLC experimental workflow.

Orthogonal Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides an orthogonal approach to HPLC by separating compounds based on their volatility and polarity in the gas phase, followed by detection and identification based on their mass-to-charge ratio. This technique is particularly useful for identifying and quantifying volatile and semi-volatile impurities that may not be well-resolved or detected by HPLC.

The Value of a Different Separation Principle

The power of GC-MS as an orthogonal method lies in its fundamentally different separation mechanism (partitioning between a gas mobile phase and a liquid or solid stationary phase) compared to HPLC (partitioning between a liquid mobile phase and a solid stationary phase). This difference increases the likelihood of detecting impurities that might co-elute with the main peak in an HPLC analysis. The mass spectrometric detector also provides valuable structural information, aiding in the identification of unknown impurities.

Experimental Protocol: GC-MS

This protocol is designed for the purity assessment and identification of potential volatile impurities in (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol.

1. Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)

  • High-purity helium as the carrier gas

  • (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol reference standard and sample

  • Methanol or another suitable solvent

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) for improving volatility, if necessary.

2. Sample Preparation:

  • Accurately weigh and dissolve an appropriate amount of the sample in methanol to a final concentration of 1.0 mg/mL.

  • If derivatization is required, react the sample solution with BSTFA according to a validated procedure to convert the alcohol and amine groups to their trimethylsilyl ethers.

3. Chromatographic and Mass Spectrometric Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-500 amu

4. System Suitability:

  • Inject a standard solution to verify system performance, including peak shape and signal-to-noise ratio.

5. Analysis:

  • Inject the prepared sample solution.

  • Identify the main peak corresponding to the analyte (or its derivative).

  • Analyze the chromatogram for any additional peaks, which represent potential impurities.

  • Examine the mass spectrum of each impurity peak and compare it with spectral libraries (e.g., NIST) for tentative identification.

G cluster_workflow GC-MS Workflow Prep Sample Preparation (with/without derivatization) Inject GC Injection Prep->Inject Separate Gas Phase Separation (HP-5ms column) Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection (40-500 amu) Ionize->Detect Analyze Impurity Identification Detect->Analyze

Caption: GC-MS experimental workflow.

Performance Comparison of Orthogonal Methods

The following table presents a hypothetical comparison of the performance of Chiral HPLC and GC-MS for the analysis of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol, based on typical method validation data.

ParameterChiral HPLCGC-MSRationale for Orthogonality
Principle of Separation Partitioning between a liquid mobile phase and a chiral solid stationary phasePartitioning between a gas mobile phase and a liquid/solid stationary phaseDifferent separation mechanisms provide a more comprehensive impurity profile.
Primary Application Enantiomeric purity and quantification of non-volatile impuritiesIdentification and quantification of volatile and semi-volatile impuritiesComplementary information on different types of potential impurities.
Limit of Detection (LOD) ~0.01%~0.005% (for detectable impurities)GC-MS can offer higher sensitivity for certain volatile impurities.
Limit of Quantification (LOQ) ~0.03%~0.015% (for detectable impurities)
Precision (%RSD) < 2.0%< 5.0%HPLC generally offers higher precision for quantitative analysis.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%

Complementary Spectroscopic Characterization

While chromatographic techniques are excellent for separation and quantification, spectroscopic methods are indispensable for the definitive identification and structural elucidation of the main compound and its impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively. This allows for the unambiguous confirmation of the compound's structure. For (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol, one would expect to see characteristic signals for the aromatic protons of the fluorophenyl group, the protons on the piperidine ring, and the protons of the hydroxymethyl group. The coupling patterns and chemical shifts would be consistent with the trans stereochemistry.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The FTIR spectrum of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, C-H stretches of the aromatic and aliphatic groups, and the C-F stretch of the fluorophenyl group.

Conclusion

A robust analytical characterization of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol necessitates a multi-faceted approach. The use of orthogonal methods, such as Chiral HPLC and GC-MS, is not merely a regulatory expectation but a scientific imperative to ensure a comprehensive understanding of the compound's purity profile. Chiral HPLC is indispensable for assessing enantiomeric purity, while GC-MS offers a powerful tool for identifying and quantifying volatile and semi-volatile impurities that may be missed by liquid chromatography.

Complementary spectroscopic techniques like NMR and FTIR are essential for the unequivocal confirmation of the molecule's identity and structure. By integrating these orthogonal and complementary analytical techniques, researchers and drug developers can build a complete and reliable data package, ensuring the quality, safety, and efficacy of the final pharmaceutical product. This self-validating system of analysis, grounded in diverse physicochemical principles, provides the trustworthiness required in the pharmaceutical industry. The validation of these analytical procedures should adhere to the guidelines set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[9][10][11][12][13][14][15][16][17][18]

References

  • CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents.
  • green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by - Rasayan Journal of Chemistry. Available at: [Link]

  • (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities - ResearchGate. Available at: [Link]

  • WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents.
  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo - Der Pharma Chemica. Available at: [Link]

  • ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol | AMERICAN ELEMENTS. Available at: [Link]

  • (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine | C13H18FNO | CID 2734218 - PubChem. Available at: [Link]

  • An Investigation into the Dehydration Behavior of Paroxetine HCl Form I Using a Combination of Thermal and Diffraction Methods: The Identification and Characterization of a New Anhydrous Form | Crystal Growth & Design - ACS Publications. Available at: [Link]

  • 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP). Available at: [Link]

  • Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization | Request PDF - ResearchGate. Available at: [Link]

  • (PDF) Synthesis and characterization of novel impurities in Paroxetine Hydrochloride hemihydrate and adopting QbD principles to built in quality in process of final drug substance - ResearchGate. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed. Available at: [Link]

  • <621> CHROMATOGRAPHY. Available at: [Link]

  • Differentiation of the regioisomeric 2-, 3-, and 4-trifluoromethylphenylpiperazines (TFMPP) by GC-IRD and GC-MS - PubMed. Available at: [Link]

  • Are You Sure You Understand USP <621>? - Chromatography Online. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Available at: [Link]

  • CAS No : 220548-73-2 | Product Name : Paroxetine - Impurity I | Chemical Name : [(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methanol Hydrochloride | Pharmaffiliates. Available at: [Link]

  • Understanding the Latest Revisions to USP <621> | Agilent. Available at: [Link]

  • Preliminary Phytochemical Screening and GC-MS Analysis of Methanolic Extract of Turnera subulata Smith (Passifloraceae) - The Journal of Phytopharmacology. Available at: [Link]

  • ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol - MySkinRecipes. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available at: [Link]

  • USP-NF 621 Chromatography | PDF - Scribd. Available at: [Link]

  • Quality Guidelines - ICH. Available at: [Link]

  • ICH Q2 Validation of Analytical Procedures - YouTube. Available at: [Link]

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Comparative

A Comparative Guide to the Stability of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Stability in Drug Development The journey of a drug candidate from discovery to a marketed therapeutic is fraught with chall...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Stability in Drug Development

The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, paramount among them being the assurance of its chemical stability. The stability of an active pharmaceutical ingredient (API) is not merely a matter of regulatory compliance; it is a fundamental determinant of safety and efficacy. Degradation of an API can lead to a loss of potency, altered bioavailability, and most critically, the formation of potentially toxic impurities. For molecules within the 4-phenylpiperidine class, such as (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol, understanding their intrinsic stability is a cornerstone of preclinical development. This class of compounds is prevalent in medicinal chemistry, often serving as scaffolds for central nervous system (CNS) agents.[1]

This guide provides a comprehensive framework for conducting a comparative stability study of the parent compound, (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol (Compound A) , and two representative derivatives: an N-methylated analog, (trans-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl)methanol (Compound B) , and an ester prodrug, ((trans-4-(4-Fluorophenyl)piperidin-3-yl)methyl) acetate (Compound C) . By employing forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, we can predict the degradation pathways and establish a stability-indicating analytical method crucial for further development.[2][3] The purpose of stability testing is to see how a drug substance or product changes over time under various environmental factors like temperature, humidity, and light.[4]

The Molecular Candidates: Structure and Rationale

To create a meaningful comparison, we have selected derivatives that introduce common structural modifications aimed at altering pharmacokinetic or pharmacodynamic properties.

  • Compound A: The Parent Scaffold

    • Structure: (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol

    • Key Features: A secondary amine within the piperidine ring, a primary alcohol, and a fluorophenyl group. The secondary amine is a potential site for oxidation, while the alcohol can undergo oxidation or esterification.[5]

  • Compound B: The N-Methylated Derivative

    • Structure: (trans-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl)methanol

    • Rationale: N-methylation is a common strategy to increase blood-brain barrier penetration or modulate receptor affinity. This modification converts the secondary amine to a tertiary amine, which can alter its susceptibility to oxidation, potentially leading to N-oxide formation.[5]

  • Compound C: The Acetate Ester Prodrug

    • Structure: ((trans-4-(4-Fluorophenyl)piperidin-3-yl)methyl) acetate

    • Rationale: Esterification of the primary alcohol can create a prodrug, designed to be hydrolyzed in vivo to release the active parent compound. This introduces a hydrolytically labile ester functional group, which is expected to be sensitive to acidic and, particularly, basic conditions.

Experimental Design: A Forced Degradation Study Protocol

The foundation of this guide is a robust forced degradation (stress testing) study. The goal is to intentionally degrade the samples to a modest extent (typically 5-20%) to generate and identify likely degradation products without completely destroying the molecule.[6] This process is essential for developing and validating a stability-indicating analytical method—a method that can accurately quantify the parent API in the presence of its degradants.[2][7]

Causality Behind Experimental Choices

The selection of stress conditions is dictated by ICH guidelines (specifically Q1A and Q1B) and is designed to simulate the potential environmental stresses a drug substance might encounter during its shelf life.[8][9][10]

  • Acidic & Basic Hydrolysis: These conditions mimic potential degradation in the gastrointestinal tract and assess the stability of functional groups susceptible to acid/base-catalyzed reactions, such as the ester in Compound C.

  • Oxidative Degradation: The use of hydrogen peroxide (H₂O₂) simulates potential contact with atmospheric oxygen or oxidative metabolic processes. Nitrogen-containing heterocyclic rings, like piperidine, are known to be susceptible to oxidation.[5][11]

  • Thermal Stress: Elevated temperature accelerates the degradation processes that might occur over a long storage period under ambient conditions.

  • Photostability: Exposure to a controlled light source that mimics daylight assesses the potential for light-induced degradation, a critical parameter for packaging and storage decisions.[9][12][13][14]

Detailed Step-by-Step Methodology

Objective: To induce ~5-20% degradation of Compounds A, B, and C under five distinct stress conditions and analyze the resulting mixtures using a stability-indicating HPLC-UV method.

Materials:

  • Compounds A, B, and C (solid form, purity >99%)

  • Methanol (HPLC grade)

  • Water (HPLC grade, Milli-Q or equivalent)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Trifluoroacetic acid (TFA) (for mobile phase)

  • Acetonitrile (HPLC grade)

Protocol:

  • Stock Solution Preparation:

    • Prepare a 1.0 mg/mL stock solution for each compound (A, B, and C) in methanol.

  • Stress Sample Preparation (for each compound):

    • Control (Unstressed): Dilute 1.0 mL of the stock solution to 10.0 mL with a 50:50 methanol:water mixture.

    • Acid Hydrolysis: Mix 1.0 mL of stock solution with 1.0 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 1.0 mL of 0.1 M NaOH, and dilute to 10.0 mL with the methanol:water mixture.

    • Base Hydrolysis: Mix 1.0 mL of stock solution with 1.0 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 1.0 mL of 0.1 M HCl and dilute to 10.0 mL.

    • Oxidative Degradation: Mix 1.0 mL of stock solution with 1.0 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute to 10.0 mL.

    • Thermal Degradation: Place 10 mg of solid compound in a clear glass vial and heat in an oven at 80°C for 48 hours. After cooling, dissolve the contents in 10.0 mL of methanol for analysis.

    • Photolytic Degradation: Spread a thin layer of solid compound in a shallow, transparent dish. Expose to a light source compliant with ICH Q1B recommendations (e.g., Xenon arc lamp) for a period sufficient to deliver an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[12] Prepare a dark control sample wrapped in aluminum foil and stored under the same temperature and humidity conditions. Dissolve 10 mg of the exposed and dark control samples in 10.0 mL of methanol.

  • Analytical Method (HPLC-UV):

    • A stability-indicating method must be able to separate the parent peak from all degradation product peaks. High-performance liquid chromatography (HPLC) is the most common technique for this purpose.[7][15]

    • Instrument: HPLC system with UV/Vis or Diode Array Detector (DAD).

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start at 10% B, increase linearly to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 220 nm (or as determined by UV scan of the parent compound).

Experimental Workflow Visualization

G cluster_prep 1. Sample Preparation cluster_analysis 2. Analysis & Data Processing Stock Stock Solution (1 mg/mL) Acid Acidic Stress (0.1M HCl, 60°C) Stock->Acid Base Basic Stress (0.1M NaOH, RT) Stock->Base Oxid Oxidative Stress (3% H2O2, RT) Stock->Oxid HPLC HPLC-UV Analysis (C18, Gradient) Acid->HPLC Base->HPLC Oxid->HPLC Therm Thermal Stress (80°C, Solid) Therm->HPLC Photo Photolytic Stress (ICH Q1B Light) Photo->HPLC Data Data Interpretation (Peak Purity, % Degradation) HPLC->Data G cluster_main Proposed Oxidative Degradation of Compound B B Compound B (trans-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl)methanol Degradant Compound B N-Oxide (Major Degradant) B->Degradant Oxidation Oxidant [O] (e.g., H₂O₂) Oxidant->B

Caption: Proposed N-oxidation pathway for Compound B.

Conclusion and Strategic Recommendations

This comparative guide demonstrates a systematic approach to evaluating the intrinsic stability of a lead compound and its derivatives. The forced degradation study provides critical insights:

  • Compound C's instability to hydrolysis validates its potential as a prodrug but necessitates careful formulation to prevent premature degradation.

  • Compound B's sensitivity to oxidation highlights a potential metabolic liability and a stability challenge that may require antioxidant excipients in a formulation.

  • Compound A presents a balanced stability profile, making it a solid benchmark. Its main vulnerability is oxidation, a common challenge for nitrogen-containing heterocycles. [11] For drug development professionals, these findings are immediately actionable. If N-methylation (Compound B) is essential for efficacy, formulation strategies must focus on mitigating oxidative degradation. If a prodrug approach is desired, the rapid hydrolysis of Compound C is promising, but its shelf-life in liquid formulations would be a significant hurdle. The stability-indicating HPLC method developed here serves as the foundational tool for all future quality control, formulation development, and long-term stability studies for this chemical series.

References

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